molecular formula C21H10O13 B179511 Valoneic acid dilactone CAS No. 60202-70-2

Valoneic acid dilactone

Cat. No.: B179511
CAS No.: 60202-70-2
M. Wt: 470.3 g/mol
InChI Key: BPAOAXAAABIQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valoneic acid dilactone is a natural product found in Juglans ailanthifolia, Punica granatum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60202-70-2

Molecular Formula

C21H10O13

Molecular Weight

470.3 g/mol

IUPAC Name

3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoic acid

InChI

InChI=1S/C21H10O13/c22-7-2-6(19(28)29)16(15(27)12(7)24)32-9-3-5-11-10-4(20(30)34-18(11)14(9)26)1-8(23)13(25)17(10)33-21(5)31/h1-3,22-27H,(H,28,29)

InChI Key

BPAOAXAAABIQKR-UHFFFAOYSA-N

SMILES

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5=C(C(=C(C=C5C(=O)O)O)O)O

Canonical SMILES

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5=C(C(=C(C=C5C(=O)O)O)O)O

Synonyms

Valoneic acid dilactone

Origin of Product

United States

Foundational & Exploratory

Valoneic Acid Dilactone: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valoneic acid dilactone, a potent hydrolyzable tannin, has garnered significant interest within the scientific community for its diverse biological activities, including antidiabetic and 5α-reductase inhibitory effects. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols and a summary of its biological significance.

Introduction to this compound

This compound is a polyphenolic compound belonging to the class of hydrolyzable tannins. Its complex chemical structure, characterized by a valoneoyl moiety, is fundamental to its biological functions, particularly its capacity to interact with and inhibit various enzymes. This has made it a molecule of interest for investigating potential therapeutic applications.

Natural Sources and Distribution

This compound is distributed across a variety of plant species, where it is typically found in specific tissues such as the heartwood, leaves, and fruit rinds. Its presence has been identified in the following plants:

  • Oak Species (Quercus spp.) : Notably, it is found in the heartwood of North American white oak (Quercus alba) and European red oak (Quercus robur).

  • Shorea laevifolia : The heartwood of this plant is a known source of this compound.

  • Pomegranate (Punica granatum) : The fruit rinds of the pomegranate are a significant source of this compound.

  • Terminalia Species : this compound has been identified in various species of the Terminalia genus.

  • Japanese Walnut (Juglans ailanthifolia) : This species also contains this compound.

  • Lagerstroemia speciosa : The leaves of this plant have been found to contain the compound.

  • Clove (Syzygium aromaticum) : Cloves are another natural source of this compound.

  • Common Walnut (Juglans regia) : This widely consumed nut also contains the compound.

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the extraction method used. The following table summarizes the available quantitative data.

Plant SpeciesPlant PartExtraction/Fractionation MethodConcentrationReference
Punica granatumFruit RindsMethanolic Extraction followed by Ethyl Acetate (B1210297) Fractionation27% w/w (in ethyl acetate fraction)
Juglans ailanthifolia var. cordiformis (Heartnut)-Not Specified71.58 - 118.27 mg/100 g FW

Experimental Methodologies

Extraction and Isolation of this compound from Punica granatum

This protocol details a common method for the extraction and isolation of this compound from pomegranate fruit rinds.

4.1.1. Materials and Equipment

  • Dried and powdered pomegranate fruit rinds

  • Methanol (B129727)

  • Ethyl acetate

  • Static extractor

  • Vacuum tray dryer

  • Maceration vessel

  • Shaker

4.1.2. Protocol

  • Methanolic Extraction :

    • Place 3.0 kg of powdered pomegranate fruit rinds into a static extractor.

    • Add methanol to the extractor and allow the extraction to proceed.

    • Concentrate the resulting extract under vacuum at 60°C.

    • Dry the concentrated extract in a vacuum tray dryer. The expected yield of the methanolic extract is approximately 26.67% w/w.

  • Ethyl Acetate Fractionation :

    • Take the vacuum-dried methanolic extract (e.g., 800 g).

    • Macerate the extract with ethyl acetate at a solvent-to-solute ratio of 4:1 for 72 hours with frequent shaking.

    • Separate the ethyl acetate fraction and dry it using a vacuum tray dryer. The yield of this fraction is approximately 27% w/w.

  • Structural Confirmation :

    • The isolated compound can be subjected to 1H-NMR, 13C-NMR, and mass spectrometry to confirm its identity as this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be adapted for the quantification of this compound in plant extracts.

4.2.1. Instrumentation and Conditions

  • HPLC System : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient or isocratic mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for best separation.

  • Flow Rate : Typically around 1.0 mL/min.

  • Detection Wavelength : Based on the UV absorbance spectrum of this compound, a wavelength between 254 nm and 280 nm is generally suitable.

  • Column Temperature : Maintained at a constant temperature, for example, 30°C.

4.2.2. Protocol

  • Standard Preparation :

    • Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol).

    • Create a series of working standard solutions of known concentrations by diluting the stock solution with the mobile phase.

  • Sample Preparation :

    • Dissolve the dried plant extract in the mobile phase to a concentration expected to be within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis :

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions and determine the concentration of this compound by comparing their peak areas to the calibration curve.

Biological Activities and Signaling Pathways

This compound exhibits several significant biological activities, which are visually represented in the following diagrams.

Antidiabetic Signaling Pathway

This compound demonstrates antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism and glucose regulation. It has shown potent inhibitory effects on α-amylase and aldose reductase, and also inhibits protein tyrosine phosphatase 1B (PTP1B).

Antidiabetic_Pathway cluster_Carb_Digestion Carbohydrate Digestion (Gut) cluster_Polyol_Pathway Polyol Pathway (Tissues) cluster_Insulin_Signaling Insulin Signaling (Cells) Carbohydrates Dietary Carbohydrates alpha_amylase α-Amylase Carbohydrates->alpha_amylase Digestion Glucose_absorption Glucose Absorption alpha_amylase->Glucose_absorption Leads to Glucose Excess Glucose aldose_reductase Aldose Reductase Glucose->aldose_reductase Reduction Sorbitol Sorbitol Diabetic_Complications Diabetic Complications Sorbitol->Diabetic_Complications Accumulation leads to aldose_reductase->Sorbitol Insulin_Receptor Insulin Receptor (Phosphorylated) PTP1B PTP1B Insulin_Receptor->PTP1B Dephosphorylation Downstream_Signaling Downstream Signaling Insulin_Receptor->Downstream_Signaling PTP1B->Insulin_Receptor Inhibits Glucose_Uptake Glucose Uptake Downstream_Signaling->Glucose_Uptake VAD Valoneic Acid Dilactone VAD->alpha_amylase Inhibits VAD->aldose_reductase Inhibits VAD->PTP1B Inhibits

Caption: Antidiabetic mechanism of this compound.

Inhibition of 5α-Reductase

This compound is an inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). This inhibitory action is of interest in conditions where excess DHT is a contributing factor.

five_alpha_reductase_inhibition Testosterone Testosterone Enzyme 5α-Reductase Testosterone->Enzyme DHT Dihydrotestosterone (DHT) Effect Androgenic Effects DHT->Effect Mediates Enzyme->DHT Conversion Cofactor NADPH Cofactor->Enzyme VAD Valoneic Acid Dilactone VAD->Enzyme Inhibits

Caption: Inhibition of 5α-Reductase by this compound.

Conclusion

This compound is a promising natural compound with well-documented occurrences in various plant species. Its significant biological activities, particularly in the context of diabetes and androgen-related disorders, underscore the importance of further research. This guide provides a foundational resource for scientists to explore its therapeutic potential, offering standardized methods for its extraction, isolation, and quantification. Future studies should focus on elucidating the precise mechanisms of its bioactivity and exploring its potential in clinical applications.

The Intricate Path of Nature: A Technical Guide to the Biosynthesis of Valoneic Acid Dilactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Valoneic acid dilactone, a hydrolysable tannin of the ellagitannin class, has garnered significant interest within the scientific community for its diverse biological activities, including its potential as a 5α-reductase inhibitor. Found in various plant species, notably in oaks (Quercus) and the heartwood of Shorea laevifolia, its complex structure, featuring a unique valoneoyl group, presents a fascinating biosynthetic puzzle.[1][2] This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, supplemented with representative quantitative data and detailed experimental protocols to facilitate further research in this area.

The Core Pathway: From Simple Sugars to a Complex Tannin

The biosynthesis of this compound is a multi-step process that originates from the shikimate pathway, a fundamental route in plants for the production of aromatic amino acids and other phenolic compounds. The journey from the central metabolite, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), to the intricate structure of this compound involves a series of oxidative coupling reactions, primarily catalyzed by laccase-like phenol (B47542) oxidase enzymes.

Proposed Biosynthetic Pathway of this compound

Biosynthesis_of_Valoneic_Acid_Dilactone Shikimate_Pathway Shikimate Pathway Gallic_Acid Gallic Acid Shikimate_Pathway->Gallic_Acid Multiple Steps PGG 1,2,3,4,6-Penta-O-galloyl- β-D-glucose (PGG) Gallic_Acid->PGG Galloylation UDP_Glucose UDP-Glucose UDP_Glucose->PGG Tellimagrandin_II Tellimagrandin II (HHDP-containing ellagitannin) PGG->Tellimagrandin_II Oxidative Coupling (Laccase-like enzyme) Valoneoyl_Precursor Hypothetical Valoneoyl Precursor (ellagitannin) Tellimagrandin_II->Valoneoyl_Precursor Further Oxidative Coupling (Hypothesized) (Laccase-like enzyme) Valoneic_Acid Valoneic Acid Valoneoyl_Precursor->Valoneic_Acid Hydrolysis Valoneic_Acid_Dilactone This compound Valoneic_Acid->Valoneic_Acid_Dilactone Lactonization

Caption: Proposed biosynthetic pathway of this compound.

The biosynthesis commences with the formation of gallic acid via the shikimate pathway. Through a series of galloylation steps involving UDP-glucose, the central precursor, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), is synthesized. The key transformation towards ellagitannins is the intramolecular oxidative coupling of two galloyl residues of PGG to form a hexahydroxydiphenoyl (HHDP) group, a reaction catalyzed by a laccase-like phenol oxidase, yielding tellimagrandin II.

The formation of the defining valoneoyl group is hypothesized to proceed through further oxidative coupling involving the HHDP group and an adjacent galloyl group on the glucose core of an ellagitannin intermediate. This complex reaction, likely also mediated by a laccase or a similar phenol oxidase, would form the characteristic diaryl ether bond of the valoneoyl moiety. Subsequent hydrolysis of the glycosidic bond would release valoneic acid, which then undergoes spontaneous intramolecular lactonization to form the stable this compound.

Quantitative Insights into the Biosynthesis

Direct quantitative data for the biosynthesis of this compound is currently scarce in the literature. However, by examining the kinetics of laccases, the key enzymes in this pathway, from various plant and fungal sources acting on relevant phenolic substrates, we can infer representative values. These values provide a baseline for understanding the potential efficiency of the biosynthetic machinery.

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Pleurotus ostreatusSyringaldazine12 - 523.2 - 15.7[3]
Pleurotus ostreatusGuaiacol460 - 66100.07 - 0.73[3]
Pleurotus ostreatusABTS8 - 793.0 - 25.9[3]
Cerrena sp. RSD1ABTS--[4]
Tellima grandifloraPentagalloylglucose (B1669849)Not DeterminedNot Determined[5]

Note: The kinetic parameters presented are for laccases from various organisms and are intended to be representative. The actual values for the specific enzymes involved in this compound biosynthesis may vary.

Experimental Protocols for Studying the Biosynthesis

Elucidating the precise enzymatic steps in the biosynthesis of this compound requires robust experimental protocols. Below are detailed methodologies for the extraction and characterization of the putative phenol oxidases involved in this pathway.

Extraction and Purification of Phenol Oxidase (Laccase-like) from Plant Tissue

This protocol outlines the general steps for isolating and purifying phenol oxidases from plant sources known to produce this compound, such as oak leaves or Shorea heartwood.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Extraction Buffer: 0.1 M sodium phosphate (B84403) buffer (pH 6.5) containing 1 M KCl, 10 mM ascorbic acid, and 10% (w/v) polyvinylpolypyrrolidone (PVPP)

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Dialysis tubing (10 kDa MWCO)

  • Chromatography columns (e.g., DEAE-Sepharose, Sephacryl S-200)

  • Spectrophotometer

  • Bradford reagent for protein quantification

Procedure:

  • Homogenization: Grind 100 g of plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Extraction: Suspend the powdered tissue in 500 mL of cold extraction buffer and stir for 30 minutes at 4°C.

  • Clarification: Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C. Filter the supernatant through cheesecloth to remove debris.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation while stirring at 4°C. After 1 hour, centrifuge at 15,000 x g for 30 minutes. Discard the pellet. Increase the ammonium sulfate concentration of the supernatant to 80% saturation and stir for 1 hour at 4°C.

  • Protein Collection: Centrifuge at 15,000 x g for 30 minutes to collect the precipitated protein. Resuspend the pellet in a minimal volume of 50 mM sodium phosphate buffer (pH 7.0).

  • Dialysis: Dialyze the resuspended protein solution against the same buffer overnight at 4°C with several buffer changes to remove ammonium sulfate.

  • Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-Sepharose column pre-equilibrated with the dialysis buffer. Elute the proteins with a linear gradient of NaCl (0-1 M) in the same buffer. Collect fractions and assay for laccase activity.

  • Gel Filtration Chromatography: Pool the active fractions and concentrate them. Apply the concentrated sample to a Sephacryl S-200 column equilibrated with the dialysis buffer to separate proteins based on size. Collect fractions and assay for laccase activity.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Laccase Activity Assay

This spectrophotometric assay is commonly used to determine the activity of laccase and other phenol oxidases.

Materials:

  • Purified enzyme solution

  • 100 mM sodium acetate (B1210297) buffer (pH 5.0)

  • 10 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing 900 µL of 100 mM sodium acetate buffer (pH 5.0) and 50 µL of 10 mM ABTS solution.

  • Initiation: Equilibrate the mixture to 25°C and initiate the reaction by adding 50 µL of the purified enzyme solution.

  • Measurement: Immediately monitor the increase in absorbance at 420 nm for 5 minutes, recording the reading every 30 seconds. The rate of ABTS oxidation is proportional to the enzyme activity.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of oxidized ABTS (ε420 = 36,000 M-1cm-1). One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute under the specified conditions.

Experimental Workflow Diagram

Experimental_Workflow Plant_Tissue Plant Tissue (e.g., Oak leaves) Homogenization Homogenization in Liquid Nitrogen Plant_Tissue->Homogenization Extraction Extraction with Buffer Homogenization->Extraction Clarification Centrifugation & Filtration Extraction->Clarification Ammonium_Sulfate Ammonium Sulfate Precipitation (40-80%) Clarification->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis Ion_Exchange Ion-Exchange Chromatography Dialysis->Ion_Exchange Gel_Filtration Gel Filtration Chromatography Ion_Exchange->Gel_Filtration Pure_Enzyme Purified Phenol Oxidase Gel_Filtration->Pure_Enzyme Activity_Assay Laccase Activity Assay (e.g., ABTS substrate) Pure_Enzyme->Activity_Assay Characterization Enzyme Characterization (Kinetics, pH/Temp Optima) Activity_Assay->Characterization

Caption: Workflow for the isolation and characterization of phenol oxidase.

Conclusion and Future Directions

The biosynthesis of this compound represents a sophisticated example of the metabolic capabilities of plants. While the general framework of its formation from PGG via oxidative coupling is understood, the precise enzymatic machinery and intermediate steps leading to the formation of the valoneoyl group remain to be fully elucidated. The protocols and representative data provided in this guide offer a foundation for researchers to delve deeper into this intricate pathway. Future research should focus on the isolation and characterization of the specific laccases or other phenol oxidases from this compound-producing plants. The use of modern techniques such as transcriptomics and proteomics, coupled with heterologous expression and in vitro enzyme assays, will be instrumental in definitively unraveling the complete biosynthetic route. A thorough understanding of this pathway not only enhances our knowledge of plant secondary metabolism but also opens avenues for the biotechnological production of this and other valuable bioactive ellagitannins for pharmaceutical and other applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Valoneic Acid Dilactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Valoneic acid dilactone is a hydrolysable tannin, a polyphenolic compound found in various plant species.[1][2] It has garnered interest in the scientific community for its potential biological activities, including enzyme inhibition and antioxidant effects.[3][] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its isolation, and a visualization of its mechanism of action on key enzymes.

Core Physicochemical Properties

This compound is characterized as an off-white or light yellow amorphous powder.[3][] It is a weakly acidic compound and is practically insoluble in water.[1][5]

Table 1: Summary of Quantitative Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₂₁H₁₀O₁₃[3][6]
Molecular Weight 470.3 g/mol [3][7]
Melting Point >300 °C[6]
Water Solubility 0.12 g/L (Predicted)[1]
Solubility Soluble in methanol (B129727) and DMSO; Insoluble in hexane.[3][]Benchchem[3], BOC Sciences[]
logP (Octanol-Water Partition Coefficient) 2.61 (Predicted)[1]
pKa (Strongest Acidic) 3.45 (Predicted)[1]
Polar Surface Area 220.51 Ų (Predicted)[1]
Hydrogen Bond Donor Count 7[1]
Hydrogen Bond Acceptor Count 10[1]
Rotatable Bond Count 3[1]
CAS Number 60202-70-2[3][7]

Experimental Protocols

The isolation and purification of this compound are crucial for its study. The following protocol is based on its extraction from the fruit rinds of Punica granatum (pomegranate).

Protocol: Isolation of this compound from Punica granatum

  • Preparation of Plant Material:

    • Obtain fruit rinds of Punica granatum.

    • Dry the rinds and grind them into a fine powder.

  • Methanolic Extraction:

    • Macerate the powdered fruit rinds (e.g., 3.0 kg) in methanol for 72 hours at room temperature.[3] This step is designed to extract a broad range of polar and semi-polar compounds, including tannins.

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Fractionation with Ethyl Acetate (B1210297):

    • Subject the crude methanolic extract to fractionation using ethyl acetate.[3] This step separates compounds based on their polarity, with tannins like this compound partitioning into the ethyl acetate fraction.

    • The resulting ethyl acetate fraction will be enriched with this compound.[3]

  • Purification by Chromatography:

    • For final purification to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is employed.[3]

    • A common method involves using a C18 reversed-phase column.[]

    • A gradient elution system, for instance with a water-acetic acid mixture (e.g., 3:2), can be used to separate the compounds.[3]

  • Structure Confirmation:

    • The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3][][8]

Biological Activity and Signaling Pathways

This compound exhibits significant inhibitory activity against several enzymes, positioning it as a molecule of interest for drug development. Its mechanisms of action often involve direct interaction with the enzyme.

Enzyme Inhibition

This compound has been shown to be a potent inhibitor of several enzymes, including:

  • 5α-Reductase: An enzyme implicated in steroid metabolism.[2]

  • α-Amylase and Aldose Reductase: Enzymes involved in carbohydrate metabolism and complications of diabetes.[3][8]

  • Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin (B600854) signaling pathways.[3][8]

The inhibitory mechanism against 5α-reductase has been studied in some detail, revealing a complex interaction.[3] Kinetic analyses have shown that this compound acts as a non-competitive inhibitor with respect to the substrate (testosterone) and a partially competitive inhibitor with the cofactor (NADPH).[3]

Below is a diagram illustrating the general workflow for the isolation of this compound.

G General Workflow for this compound Isolation Start Punica granatum (Fruit Rinds) Powdering Powdering of Plant Material Start->Powdering Maceration Maceration in Methanol (72h) Powdering->Maceration Filtration Filtration & Concentration Maceration->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Fractionation Ethyl Acetate Fractionation CrudeExtract->Fractionation EnrichedFraction Enriched Ethyl Acetate Fraction Fractionation->EnrichedFraction HPLC Preparative HPLC (C18 Column) EnrichedFraction->HPLC PureCompound Pure Valoneic Acid Dilactone HPLC->PureCompound Analysis Spectroscopic Analysis (NMR, MS) PureCompound->Analysis

Caption: Workflow for the isolation of this compound.

The following diagram illustrates the inhibitory action of this compound on the enzyme 5α-reductase.

G Inhibitory Mechanism of this compound on 5α-Reductase cluster_enzyme 5α-Reductase Enzyme Enzyme Enzyme Active Site Product Product Enzyme->Product Catalyzes CofactorSite Cofactor Binding Site Substrate Testosterone (Substrate) Substrate->Enzyme Binds Cofactor NADPH (Cofactor) Cofactor->CofactorSite Binds Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Non-competitive inhibition Inhibitor->CofactorSite Partially competitive inhibition

Caption: Inhibition of 5α-reductase by this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Valoneic Acid Dilactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the chemical structure elucidation of valoneic acid dilactone, a naturally occurring polyphenolic compound with significant biological activities. This document details the spectroscopic data and experimental protocols pivotal to its structural determination.

This compound, a hydrolysable tannin, has been isolated from a variety of plant sources, including the heartwood of Shorea laevifolia, various oak species such as North American white oak (Quercus alba) and European red oak (Quercus robur), and the fruit rinds of Punica granatum (pomegranate).[1][2][3] Its complex polyphenolic structure, characterized by a valoneoyl moiety and two lactone groups, is fundamental to its biological functions.[1] The definitive identification and characterization of this molecule have been accomplished through a combination of spectroscopic techniques and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₂₁H₁₀O₁₃[1][][5][6]
Molecular Weight 470.3 g/mol [1][][6]
IUPAC Name 3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoic acid[1][5]
Appearance Off-white amorphous powder / Light Yellow Powder[1]
Solubility Sparingly soluble in water; soluble in methanol (B129727) and DMSO; insoluble in hexane[1]
InChI Key BPAOAXAAABIQKR-UHFFFAOYSA-N[1][5][6]

Spectroscopic Data for Structural Elucidation

The structural framework of this compound has been meticulously pieced together using data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in defining the carbon-hydrogen framework of the molecule. The following tables summarize the reported chemical shift data for this compound in DMSO-d₆.

¹H-NMR (DMSO-d₆, 7.0 T) [7]

ProtonChemical Shift (δ, ppm)Multiplicity
H-56.97s
H-5'7.40s
H-6''6.99s

¹³C-NMR (DMSO-d₆, 7.0 T) [7]

CarbonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
C-1114.3C-7'159.6
C-2105.6C-1''115.0
C-3150.0C-2''139.1
C-4140.5C-3''139.8
C-5109.3C-4''134.6
C-6135.6C-5''142.9
C-7158.9C-6''109.4
C-1'112.0COOH167.0
C-2'109.1
C-3'149.0
C-4'140.1
C-5'111.3
C-6'135.9
Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact molecular weight and elemental composition, while tandem mass spectrometry (MS/MS) reveals structural information through fragmentation patterns.

High-Resolution Mass Spectrometry

Ionm/z
[M-H]⁻469.00458 (tentatively attributed)

Tandem Mass Spectrometry (MS/MS) [7]

Precursor Ion [M-H]⁻ (m/z)FragmentationProduct Ion (m/z)
469Loss of CO₂425

Experimental Protocols

The isolation and analysis of this compound involve specific and detailed experimental procedures.

Isolation and Purification from Punica granatum

A common method for obtaining this compound involves extraction from the fruit rinds of pomegranate.[1]

  • Extraction: Powdered pomegranate rinds (3.0 kg) are macerated in methanol for 72 hours.[1]

  • Fractionation: The resulting methanolic extract is then subjected to fractionation with ethyl acetate. This yields a fraction enriched with this compound.[1]

  • Confirmation: The identity of the isolated compound is confirmed using ¹H-NMR, ¹³C-NMR, and mass spectral data.[][8]

HPLC-DAD-MSⁿ Analysis

High-performance liquid chromatography coupled with a diode-array detector and tandem mass spectrometry is a powerful technique for the identification and quantification of this compound in complex mixtures.[]

  • Column: Acquity BEH C18 Reversed-Phase Column (100 mm × 2.1 mm, 1.7 µm particle size).[]

  • Column Temperature: 35°C.[]

  • Mobile Phase:

    • Solvent A: 1% formic acid in ultrapure water (v/v).[]

    • Solvent B: 1% formic acid in acetonitrile (B52724) (v/v).[]

  • Flow Rate: 0.45 mL/min.[]

  • Elution Gradient:

    • 0-1 min: 2% B

    • 1-10 min: Linear gradient from 2% to 18% B

    • 10-13 min: Linear gradient from 18% to 25% B

    • 13-15 min: Linear gradient from 25% to 50% B

    • 15-18 min: Linear gradient from 50% to 100% B

    • 18-20 min: Linear gradient from 100% to 2% B

    • 20-23 min: 2% B.[]

  • Injection Volume: 5 µL.[]

  • Mass Spectrometry Detection:

    • Mode: Negative electrospray ionization.[]

    • Scan Range: m/z 100 to 1200.[]

    • Capillary Voltage: ±2 kV.[]

    • Nitrogen Flow: 8 L/min.[]

    • Dissolution Temperature: 365°C.[]

    • Atomization Pressure: 50 psi.[]

Chemical Synthesis

The total synthesis of this compound has been achieved, providing ultimate confirmation of its structure. A key step in the synthesis is the formation of the biaryl bond, which has been accomplished using an intramolecular Ullmann coupling reaction.[1][9] The diaryl ether component has been prepared via an Ullmann condensation.[9][10]

Visualizations

To further clarify the structural and procedural aspects of this compound's elucidation, the following diagrams are provided.

chemical_structure cluster_valoneic_acid_dilactone This compound (C₂₁H₁₀O₁₃) structure

Figure 1: Chemical Structure of this compound.

experimental_workflow start Plant Material (e.g., Pomegranate Rinds) extraction Methanolic Extraction start->extraction fractionation Ethyl Acetate Fractionation extraction->fractionation hplc_ms HPLC-DAD-MSⁿ Analysis fractionation->hplc_ms nmr ¹H and ¹³C NMR Spectroscopy fractionation->nmr structure Structure Elucidation hplc_ms->structure nmr->structure

Figure 2: Workflow for Isolation and Structure Elucidation.

synthesis_pathway phenol Phenol Derivative ullmann_condensation Ullmann Condensation phenol->ullmann_condensation aryl_bromide Aryl Bromide aryl_bromide->ullmann_condensation diaryl_ether Diaryl Ether Intermediate ullmann_condensation->diaryl_ether intramolecular_coupling_precursor Intramolecular Coupling Precursor diaryl_ether->intramolecular_coupling_precursor ullmann_coupling Intramolecular Ullmann Coupling intramolecular_coupling_precursor->ullmann_coupling valoneic_acid_dilactone This compound ullmann_coupling->valoneic_acid_dilactone

Figure 3: Key Steps in the Total Synthesis of this compound.

References

Spectroscopic and Spectrometric Analysis of Valoneic Acid Dilactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data of Valoneic acid dilactone, a hydrolyzable tannin with significant biological activities. The information presented herein is intended to support research and development efforts focused on this promising natural compound.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR spectral data, which are crucial for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)Multiplicity
H-56.97s
H-5'7.40s
H-6''6.99s

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-1114.3
C-2105.6
C-3150.0
C-4140.5
C-5109.3
C-6135.6
C-7158.9
C-1'112.0
C-2'109.1
C-3'149.0
C-4'140.1
C-5'111.3
C-6'135.9
C-7'159.6
C-1''115.0
C-2''139.1
C-3''139.8
C-4''134.6
C-5''142.9
C-6''109.4
COOH167.0

Solvent: DMSO-d₆

Mass Spectrometry Data

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

Ionm/z
[M-H]⁻469
[2M-H]⁻939

Ionization Mode: Negative Electrospray Ionization (ESI)

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

3.1. Isolation of this compound from Punica granatum

This compound can be isolated from the fruit rinds of Punica granatum (pomegranate) using the following procedure:

  • Extraction: Powdered, dried fruit rinds of Punica granatum are subjected to extraction with methanol.

  • Fractionation: The resulting methanolic extract is then fractionated using column chromatography over silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC).

  • Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified to yield the final compound.

3.2. NMR Spectroscopy

NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for ¹H NMR and 100 or 125 MHz for ¹³C NMR.

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent, typically DMSO-d₆.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used for one-dimensional spectra. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.

3.3. Mass Spectrometry

Mass spectrometric analysis is typically performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source (HPLC-ESI-MS/MS).

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column. A gradient elution is performed using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Analysis: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. Mass spectra are acquired in negative ion mode over a specific m/z range (e.g., 100-1000). For fragmentation studies (MS/MS), the [M-H]⁻ ion (m/z 469) is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate product ions.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

G cluster_isolation Isolation cluster_characterization Characterization Punica Punica granatum fruit rinds Extraction Methanolic Extraction Punica->Extraction Fractionation Column Chromatography / Prep-HPLC Extraction->Fractionation Purification Purification Fractionation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Structural Elucidation MS Mass Spectrometry (HPLC-ESI-MS/MS) Purification->MS Molecular Weight and Formula Determination

Caption: Workflow for the Isolation and Characterization of this compound.

4.2. Signaling Pathway

This compound exhibits antidiabetic activity through the inhibition of key enzymes involved in carbohydrate metabolism. The diagram below illustrates this inhibitory action.

G VAD This compound Amylase α-Amylase VAD->Amylase AldoseReductase Aldose Reductase VAD->AldoseReductase Starch Starch Glucose Glucose Starch->Glucose Hydrolysis Sorbitol Sorbitol Glucose->Sorbitol Reduction

Caption: Inhibitory Action of this compound on Carbohydrate Metabolizing Enzymes.

A Technical Guide to the Discovery and Isolation of Valoneic Acid Dilactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valoneic acid dilactone, a hydrolysable tannin, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the historical milestones in its discovery and isolation. It details the initial identification from natural sources, subsequent isolation protocols from various plant materials, and the first total synthesis. The document presents quantitative data in structured tables, offers detailed experimental methodologies, and utilizes visualizations to illustrate key pathways and workflows, serving as an in-depth resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a polyphenolic compound belonging to the class of hydrolysable tannins.[1] Its complex chemical structure, featuring a valoneoyl group, is responsible for its notable biological activities. Found in a variety of plant species, this natural product has been the subject of numerous phytochemical and pharmacological studies. This guide traces the journey of this compound from its initial discovery to its chemical synthesis, providing a technical foundation for further research and development.

The Genesis: Initial Discovery and Characterization

The first documented isolation of this compound was in 1967 by W. Mayer and his colleagues. Their pioneering work, published in Liebigs Annalen der Chemie, identified the compound in the extracts of Quercus valonea and Quercus macrolepis, commonly known as the Valonia oak. This discovery laid the groundwork for all subsequent research on this molecule.

Isolation from Natural Sources

This compound has since been isolated from a variety of plant sources. The following sections provide detailed protocols for its extraction and purification from two prominent botanical origins.

Isolation from Punica granatum (Pomegranate)

The fruit rinds of Punica granatum are a rich source of this compound.[2] A common method for its isolation involves solvent extraction and fractionation.[2]

  • Extraction: 3.0 kg of dried and powdered pomegranate fruit rinds are subjected to successive extraction with methanol (B129727) in a static extractor. The resulting methanolic extract is concentrated under vacuum at 60°C and dried in a vacuum tray dryer.[3]

  • Fractionation: The vacuum-dried methanolic extract is then macerated with ethyl acetate (B1210297) (solvent to solute ratio of 4:1) for 72 hours with frequent shaking. The ethyl acetate fraction is subsequently dried using a vacuum tray dryer to yield this compound.[3]

Isolation from Shorea laevifolia (Heartwood)

The heartwood of Shorea laevifolia is another notable source of this compound.[1] Isolation from this source was reported as part of a study identifying 5α-reductase inhibitors.[4]

Detailed experimental protocol for the isolation from Shorea laevifolia is not available in the provided search results.

Chemical Synthesis: The First Total Synthesis

The first total synthesis of this compound was a significant achievement, providing a means to produce the compound for further study without reliance on natural sources. The synthesis was accomplished through a classical Ullmann coupling reaction as the key step.[5][6]

Experimental Workflow

G cluster_ullmann Ullmann Condensation (Diaryl Ether Formation) cluster_esterification Esterification cluster_intramolecular Intramolecular Ullmann Coupling (Biaryl Bond Formation) cluster_deprotection Deprotection Phenol Protected Phenol Derivative DiarylEther Diaryl Ether Intermediate Phenol->DiarylEther Cu catalyst ArylBromide Protected Aryl Bromide ArylBromide->DiarylEther Ester Ester-linked Dibromo Compound DiarylEther->Ester Carboxylic Acid Derivative Lactone Protected this compound Ester->Lactone Cu catalyst, heat VAD This compound Lactone->VAD Hydrogenolysis (Pd/C, H2) G Shikimate_Pathway Shikimate Pathway Dehydroshikimic_Acid 3-Dehydroshikimic Acid Shikimate_Pathway->Dehydroshikimic_Acid Gallic_Acid Gallic Acid Dehydroshikimic_Acid->Gallic_Acid Shikimate Dehydrogenase beta_Glucogallin β-Glucogallin Gallic_Acid->beta_Glucogallin UDP-Glycosyltransferases Pentagalloylglucose Pentagalloylglucose beta_Glucogallin->Pentagalloylglucose Multiple Enzymatic Steps Hydrolysable_Tannins Hydrolysable Tannins Pentagalloylglucose->Hydrolysable_Tannins Valoneic_Acid_Dilactone This compound Hydrolysable_Tannins->Valoneic_Acid_Dilactone Oxidative Coupling G cluster_discovery Discovery & Isolation cluster_synthesis Chemical Synthesis cluster_characterization Characterization & Biosynthesis cluster_application Research & Development Discovery 1967: First Isolation from Quercus valonea (W. Mayer et al.) Isolation_Punica Isolation from Punica granatum Discovery->Isolation_Punica Expanded Sources Isolation_Shorea Isolation from Shorea laevifolia Discovery->Isolation_Shorea Expanded Sources Total_Synthesis First Total Synthesis (Ullmann Coupling) Discovery->Total_Synthesis Enables Scaled Production Biosynthesis Biosynthetic Pathway (Shikimate Pathway) Discovery->Biosynthesis Understanding Origin Spectroscopy Spectroscopic Elucidation (1H & 13C NMR) Isolation_Punica->Spectroscopy Isolation_Shorea->Spectroscopy Total_Synthesis->Spectroscopy Confirms Structure Drug_Development Drug Development & Further Research Total_Synthesis->Drug_Development Spectroscopy->Drug_Development Biosynthesis->Drug_Development

References

Valoneic Acid Dilactone: A Technical Guide to Solubility and pKa

Author: BenchChem Technical Support Team. Date: December 2025

Valoneic acid dilactone is a polyphenolic compound, specifically a hydrolysable tannin, found in various plant species, including the heartwood of Shorea laevifolia and certain oak species like the North American white oak (Quercus alba) and European red oak (Quercus robur).[1][2] This complex molecule is of significant interest to researchers for its biological activities, which include the inhibition of enzymes such as 5α-reductase, α-amylase, and aldose reductase.[2][3] A thorough understanding of its physicochemical properties, particularly solubility and pKa, is fundamental for its application in research and drug development.

Physicochemical Properties

The core physicochemical data for this compound are summarized below. It is important to note that while qualitative solubility data is available, precise experimental quantitative values are not widely published. Similarly, the pKa values are based on computational predictions and estimations rather than direct experimental determination.

Table 1: Solubility of this compound
SolventSolubility DescriptionQuantitative Value (Predicted)Source
WaterSparingly soluble / Practically insoluble0.12 g/L[1][4][5]
MethanolSolubleNot Available[4]
DMSOSolubleNot Available[4]
HexaneInsolubleNot Available[4]
Table 2: Acidity (pKa) of this compound
ParameterValueMethodSource
pKa (Strongest Acidic)3.45Prediction (ChemAxon)[1]
pKa Estimation~4–5 (Weakly Acidic)Estimation[1]

Experimental Protocols

Standardized methodologies are crucial for determining the solubility and pKa of complex molecules like this compound. The following sections detail common experimental protocols applicable to this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely used and recommended technique for determining the thermodynamic solubility of a compound.[6][7] It involves measuring the concentration of a saturated solution after it has reached equilibrium.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of flasks or tubes containing a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).[8] The presence of undissolved solid is necessary to ensure saturation.[7]

  • Equilibration: Seal the flasks and place them in a mechanical agitator or orbital shaker.[7] Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 18-24 hours) to allow the system to reach equilibrium.[6][8] The agitation speed should be sufficient to keep the particles suspended without creating a vortex.[7]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (e.g., using solubility filter plates).[6][9]

  • Quantification: Accurately measure the concentration of this compound in the clear, saturated filtrate.[8] This is typically achieved using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[6]

  • Analysis: The determined concentration represents the solubility of the compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure reproducibility.[7]

pKa Determination: Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the pKa of ionizable compounds.[10] The method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid or a base).[11]

Protocol:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent mixture like acetonitrile-water for compounds with low water solubility.[4][10][12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[4]

  • System Calibration: Calibrate a pH meter and electrode system using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[4]

  • Titration: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer.[4] Immerse the calibrated pH electrode. Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) to the solution.[12]

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize (e.g., drift of less than 0.01 pH units per minute).[4]

  • Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, which can be identified as the inflection point on the curve.[11] Analysis of the curve's derivatives can pinpoint this value with high precision.

Visualizations

The following diagrams illustrate the experimental workflows and a key biological interaction of this compound.

Solubility_Workflow A Add excess Valoneic Acid Dilactone to solvent B Agitate at constant temperature (18-24h) A->B C Centrifuge or Filter to remove solid B->C D Analyze filtrate concentration via HPLC C->D pKa_Workflow A Prepare Valoneic Acid Dilactone solution (known conc.) C Add titrant (e.g., NaOH) in small, known volumes A->C B Calibrate pH meter with standard buffers B->C D Record stabilized pH after each addition C->D E Plot pH vs. Titrant Volume to generate titration curve D->E F Determine pKa from inflection point of the curve E->F Inhibition_Pathway cluster_pathway 5α-Reductase Pathway Testosterone Testosterone (Substrate) Enzyme 5α-Reductase Testosterone->Enzyme DHT Dihydrotestosterone (DHT) (Product) Enzyme->DHT Conversion VAD This compound (Inhibitor) VAD->Enzyme Inhibition

References

Theoretical and Computational Insights into Valoneic Acid Dilactone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valoneic acid dilactone (VAD), a potent polyphenolic compound found in various medicinal plants, has garnered significant attention for its promising therapeutic properties, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be leveraged to elucidate the molecular mechanisms underlying VAD's bioactivity. By integrating data from existing literature with established computational chemistry workflows, this document serves as a roadmap for researchers aiming to explore VAD's potential as a lead compound in drug discovery. The guide details its physicochemical properties, outlines protocols for in silico and in vitro evaluation, and presents a framework for understanding its interactions with key enzymatic targets.

Introduction to this compound

This compound is a hydrolyzable tannin distinguished by its complex polyphenolic structure, featuring two lactone groups.[1] This intricate architecture is fundamental to its biological efficacy, enabling it to interact with and modulate the activity of various enzymes.[1]

Natural Sources: VAD is predominantly isolated from the fruit rinds of Punica granatum (pomegranate), the heartwood of Shorea laevifolia, and various species of oak (Quercus) and Terminalia.[2][3]

Therapeutic Potential: The primary therapeutic interest in VAD lies in its significant antidiabetic properties.[3] These effects are largely attributed to its ability to inhibit key enzymes involved in carbohydrate metabolism and insulin (B600854) signaling pathways.[3]

Physicochemical and Bioactivity Data of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of any computational and experimental investigation. The table below summarizes the key identifiers and properties of this compound.

PropertyValueReference
IUPAC Name 3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoic acid[4]
Molecular Formula C21H10O13[4]
Molecular Weight 470.3 g/mol [4]
CAS Number 60202-70-2[4]
Canonical SMILES C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5=C(C(=C(C=C5C(=O)O)O)O)O[]
InChI Key BPAOAXAAABIQKR-UHFFFAOYSA-N[]

The biological activity of VAD has been quantified against several key enzymes implicated in diabetes and other metabolic disorders. The following table presents the reported half-maximal inhibitory concentration (IC50) values.

Target EnzymeIC50 of VAD (µg/mL)Reference
α-Amylase0.284[]
Aldose Reductase0.788[]
Protein Tyrosine Phosphatase 1B (PTP1B)12.41[]

Theoretical Studies and Computational Modeling Workflow

While specific computational studies on this compound are not extensively documented, a robust workflow can be established based on methodologies successfully applied to structurally similar polyphenols and ellagitannins.

G cluster_0 Computational Workflow for VAD Analysis A 1. Ligand Preparation (VAD Structure Optimization) C 3. Molecular Docking (Predicting Binding Affinity & Pose) A->C E 5. DFT Calculations (Electronic Properties & Reactivity) A->E F 6. In Silico ADMET Prediction (Pharmacokinetic Profiling) A->F B 2. Protein Target Preparation (PDB Structure Retrieval & Refinement) B->C D 4. Molecular Dynamics Simulation (Assessing Complex Stability) C->D G 7. Data Analysis & Interpretation D->G E->G F->G

A proposed computational workflow for the comprehensive in silico analysis of this compound.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. For VAD, DFT can be employed to:

  • Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of VAD.

  • Calculate Electronic Properties: Analyze frontier molecular orbitals (HOMO and LUMO) to understand its reactivity and electron-donating capabilities, which are crucial for its antioxidant activity.[6]

  • Predict Spectroscopic Data: Correlate calculated NMR chemical shifts with experimental data to confirm its structure.[2][7][8]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is invaluable for understanding the inhibitory mechanism of VAD against its target enzymes.

  • Target Identification: The primary targets for VAD in the context of diabetes are α-amylase, aldose reductase, and PTP1B.

  • Binding Site Analysis: Docking simulations can reveal the specific amino acid residues in the active site of these enzymes that interact with VAD, highlighting key hydrogen bonds and hydrophobic interactions.

  • Binding Affinity Estimation: The docking score provides a qualitative estimation of the binding affinity, which can be used to rank potential inhibitors.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the VAD-enzyme complex over time, offering a more realistic representation of the biological environment.

  • Complex Stability: MD simulations can assess the stability of the docked pose, ensuring that the predicted interactions are maintained over a simulated period.

  • Conformational Changes: These simulations can reveal any conformational changes in the enzyme or VAD upon binding.

  • Binding Free Energy Calculations: Techniques like MM/PBSA and MM/GBSA can be applied to MD trajectories to obtain more accurate estimations of the binding free energy.

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery.[9][10] Various computational models can be used to predict:

  • Oral Bioavailability: Assessing the likelihood of VAD being absorbed after oral administration.

  • Drug-Likeness: Evaluating VAD's properties based on established rules like Lipinski's Rule of Five.

  • Potential Toxicity: Identifying any potential toxicological liabilities.

Key Signaling Pathways and Experimental Protocols

Inhibition of Carbohydrate Metabolism and Insulin Signaling

The antidiabetic effect of VAD is primarily mediated through its inhibition of enzymes that regulate glucose levels and insulin signaling.

G cluster_0 VAD's Antidiabetic Mechanism cluster_1 Carbohydrate Digestion cluster_2 Polyol Pathway cluster_3 Insulin Signaling VAD This compound Amylase α-Amylase VAD->Amylase Inhibition AR Aldose Reductase VAD->AR Inhibition PTP1B PTP1B VAD->PTP1B Inhibition Starch Starch Starch->Amylase Hydrolysis Glucose Glucose Amylase->Glucose Glucose2 Glucose Glucose2->AR Reduction Sorbitol Sorbitol AR->Sorbitol IR Insulin Receptor (P) IR->PTP1B Dephosphorylation IRS IRS (P) IRS->PTP1B Dephosphorylation

Signaling pathways targeted by this compound in its antidiabetic action.

Experimental Protocols for Enzyme Inhibition Assays

The following protocols provide a framework for the in vitro validation of the inhibitory effects of this compound.

4.2.1. α-Amylase Inhibition Assay [11][12]

  • Principle: This colorimetric assay measures the amount of reducing sugars produced from the enzymatic breakdown of starch. The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with reducing sugars to form a colored product that can be quantified spectrophotometrically.

  • Reagents:

    • Porcine pancreatic α-amylase solution (0.5 mg/mL in 0.02 M sodium phosphate (B84403) buffer, pH 6.9 with 6 mM NaCl).

    • 1% (w/v) soluble starch solution in the same buffer.

    • DNSA reagent.

    • This compound stock solution (e.g., in DMSO) and serial dilutions.

    • Acarbose as a positive control.

  • Procedure:

    • Pre-incubate different concentrations of VAD with the α-amylase solution at 37°C for 10 minutes.

    • Initiate the reaction by adding the starch solution and incubate at 37°C for 20 minutes.

    • Stop the reaction by adding the DNSA reagent and boiling for 5-10 minutes.

    • After cooling, dilute the reaction mixture with distilled water.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

4.2.2. Aldose Reductase Inhibition Assay [1][13]

  • Principle: This assay spectrophotometrically measures the decrease in absorbance at 340 nm due to the oxidation of the cofactor NADPH during the reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase.

  • Reagents:

    • Aldose reductase enzyme solution (from bovine lens or recombinant).

    • 0.1 M potassium phosphate buffer (pH 6.2).

    • 1.5 mM NADPH solution in buffer.

    • 25 mM DL-glyceraldehyde solution in buffer.

    • This compound stock solution and serial dilutions.

    • Benurestat or Epalrestat as a positive control.

  • Procedure:

    • In a cuvette, mix the phosphate buffer, NADPH solution, and VAD at various concentrations.

    • Add the aldose reductase solution and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the DL-glyceraldehyde solution.

    • Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

4.2.3. PTP1B Inhibition Assay [14][15]

  • Principle: This colorimetric assay uses p-nitrophenyl phosphate (pNPP) as a substrate. PTP1B hydrolyzes pNPP to produce p-nitrophenol, a yellow product with an absorbance maximum at 405 nm.

  • Reagents:

    • Recombinant human PTP1B (catalytic domain).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA).

    • pNPP stock solution.

    • This compound stock solution and serial dilutions.

    • PTP1B-IN-3 or other known PTP1B inhibitor as a positive control.

    • Stop solution (e.g., 1 M NaOH).

  • Procedure:

    • In a 96-well plate, add the assay buffer, PTP1B enzyme, and VAD at various concentrations.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the pNPP solution.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Terminate the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent, particularly for the management of type 2 diabetes. The integration of computational modeling with experimental validation offers a powerful paradigm for accelerating the drug discovery process for this and other natural products. The theoretical and experimental frameworks outlined in this guide provide a solid foundation for researchers to further investigate the molecular intricacies of VAD's biological activities and to unlock its full therapeutic potential. Future studies should focus on conducting the proposed computational analyses to generate novel hypotheses that can be tested in vitro and in vivo, ultimately paving the way for the development of new and effective therapeutic strategies.

References

Valoneic Acid Dilactone: A Technical Guide to its Role in Plant Metabolism and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valoneic acid dilactone, a hydrolyzable tannin, is a significant secondary metabolite in various plant species.[1][2] Its complex chemical structure contributes to a range of biological activities, making it a molecule of high interest for phytochemical, metabolic, and pharmacological research. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, role in plant metabolism, and established biological activities. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its metabolic context and experimental workflows.

Chemical Structure and Properties:

This compound (IUPAC name: 3,4,5-Trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoic acid) is characterized by a polyphenolic core with two lactone groups.[3][4]

PropertyValue
Molecular Formula C21H10O13
Molar Mass 470.3 g/mol [5]
CAS Number 60202-70-2[4]

Biosynthesis and Role in Plant Metabolism

This compound is a derivative of ellagic acid, a key component of ellagitannins. Its biosynthesis is intrinsically linked to the shikimate pathway, which produces the precursor, gallic acid. While the precise enzymatic steps leading to this compound are not fully elucidated, it is understood to be formed through the oxidative coupling of gallic acid and ellagic acid derivatives.[6]

In plants, this compound, as a type of tannin, is believed to play a crucial role in defense mechanisms against herbivores and pathogens. Its presence in the heartwood of species like Quercus robur (European oak) suggests a function in protecting against microbial decay.[2] Furthermore, as a polyphenolic compound, it likely contributes to the plant's antioxidant defenses, helping to mitigate oxidative stress caused by various environmental factors.

This compound Biosynthesis Shikimate Pathway Shikimate Pathway Gallic Acid Gallic Acid Shikimate Pathway->Gallic Acid Ellagic Acid Precursors Ellagic Acid Precursors Gallic Acid->Ellagic Acid Precursors Ellagic Acid Ellagic Acid Ellagic Acid Precursors->Ellagic Acid Oxidative Coupling This compound This compound Ellagic Acid->this compound Oxidative Coupling with Gallic Acid Derivative

Caption: Hypothetical biosynthetic pathway of this compound.

Quantitative Data

The concentration of this compound varies significantly among plant species and tissues. The following table summarizes available quantitative data.

Plant SpeciesTissueConcentrationAnalytical MethodReference
Quercus roburBarkQualitative identificationNot specified[7][8]
Quercus petraeaHeartwoodVariable, significant interindividual differencesNot specified[9]
Punica granatumFruit RindIdentified as a major constituentHPLC, 1H-NMR, 13C-NMR, Mass Spectrometry[10]
Shorea laevifoliaHeartwoodIsolated as a key compoundNot specified[2]
Walnut (Juglans sp.)Not specifiedPresent among other phenolsNot specified[]

Biological Activities and Signaling Pathways

This compound exhibits a range of significant biological activities, primarily through the inhibition of key enzymes.

Inhibition of 5α-Reductase

This compound is a known inhibitor of 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[2] This inhibitory action makes it a compound of interest for conditions related to high androgen levels.

5a_Reductase_Inhibition Testosterone Testosterone 5a-Reductase 5a-Reductase Testosterone->5a-Reductase DHT DHT 5a-Reductase->DHT Conversion This compound This compound This compound->5a-Reductase Inhibition

Caption: Inhibition of 5α-Reductase by this compound.

Inhibition of α-Amylase and Aldose Reductase

This compound has demonstrated potent inhibitory activity against α-amylase and aldose reductase.[10] α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. Aldose reductase is the first enzyme in the polyol pathway, which is implicated in diabetic complications.

Enzyme_Inhibition_Antidiabetic cluster_carbohydrate Carbohydrate Metabolism cluster_polyol Polyol Pathway Starch Starch a-Amylase a-Amylase Starch->a-Amylase Glucose Glucose a-Amylase->Glucose Digestion Glucose_polyol Glucose Aldose Reductase Aldose Reductase Glucose_polyol->Aldose Reductase Sorbitol Sorbitol Aldose Reductase->Sorbitol Reduction This compound This compound This compound->a-Amylase Inhibition This compound->Aldose Reductase Inhibition

Caption: Antidiabetic mechanism via enzyme inhibition.

Experimental Protocols

Extraction and Quantification of this compound

A generalized workflow for the extraction and quantification of this compound from plant material is presented below.

Extraction_Quantification_Workflow Plant Material Plant Material Extraction Extraction (e.g., Methanol) Plant Material->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Purification Purification (e.g., Column Chromatography) Filtration_Concentration->Purification Identification Identification (NMR, MS) Purification->Identification Quantification Quantification (HPLC-MS/MS) Identification->Quantification Data Analysis Data Analysis Quantification->Data Analysis

Caption: General workflow for extraction and quantification.

Detailed Protocol: HPLC-MS/MS for Quantification

  • Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is common.[12]

  • Flow Rate: Approximately 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often employed for phenolic compounds.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized. A predicted m/z for the precursor ion [M-H]⁻ is 469.0.[3]

  • Standard Curve: A standard curve should be prepared using purified this compound to enable absolute quantification.

  • Sample Preparation: Plant extracts should be filtered through a 0.22 µm filter before injection.[13][14][15]

5α-Reductase Inhibition Assay

This protocol is adapted from methods described for plant extracts.[16][17][18]

  • Enzyme Source: Microsomal fraction from rat liver or recombinant human 5α-reductase.

  • Substrate: Testosterone.

  • Cofactor: NADPH.

  • Reaction Buffer: Phosphate buffer (pH 6.5).

  • Procedure:

    • Prepare a reaction mixture containing the enzyme source, testosterone, and the test compound (this compound) in the reaction buffer.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a suitable solvent (e.g., ethyl acetate) to extract the steroids.

    • Quantify the remaining testosterone and the produced dihydrotestosterone (DHT) using HPLC or LC-MS/MS.

  • Control: A reaction without the inhibitor is used as a positive control. Finasteride can be used as a standard inhibitor.[17]

  • Calculation: The percentage of inhibition is calculated by comparing the amount of DHT formed in the presence and absence of the inhibitor. The IC50 value can then be determined.

α-Amylase Inhibition Assay

This protocol is based on common methods for assessing α-amylase inhibition by plant polyphenols.[1][19][20][21][22]

  • Enzyme: Porcine pancreatic α-amylase.

  • Substrate: Starch solution.

  • Reagent: Dinitrosalicylic acid (DNSA) reagent for colorimetric detection of reducing sugars.

  • Procedure:

    • Pre-incubate the enzyme with the test compound (this compound) at a specific temperature (e.g., 37°C) for a short period.

    • Add the starch solution to start the reaction and incubate for a defined time.

    • Stop the reaction by adding the DNSA reagent.

    • Boil the mixture to allow for color development.

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Control: A reaction without the inhibitor is used as a positive control. Acarbose is a commonly used standard inhibitor.[21][22]

  • Calculation: The percentage of inhibition is calculated based on the difference in absorbance between the control and the test samples. The IC50 value can be determined from a dose-response curve.

Aldose Reductase Inhibition Assay

This protocol is a generalized method based on literature for natural compound screening.[23][24][25][26]

  • Enzyme Source: Rat lens aldose reductase or recombinant human aldose reductase.

  • Substrate: DL-glyceraldehyde or glucose.

  • Cofactor: NADPH.

  • Reaction Buffer: Phosphate buffer (pH 6.2).

  • Procedure:

    • Prepare a reaction mixture containing the enzyme, buffer, cofactor, and the test compound (this compound).

    • Initiate the reaction by adding the substrate.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Control: A reaction without the inhibitor serves as the control. Quercetin or other known aldose reductase inhibitors can be used as a standard.

  • Calculation: The percentage of inhibition is determined by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor. The IC50 value can be calculated.

Conclusion

This compound is a multifaceted plant metabolite with significant potential in various research and development fields. Its role in plant defense and its potent inhibitory activities against clinically relevant enzymes highlight its importance. This guide provides a foundational understanding and practical methodologies for researchers and professionals interested in exploring the properties and applications of this intriguing natural product. Further research is warranted to fully elucidate its biosynthetic pathway, its precise physiological roles in plants, and to explore its full therapeutic potential.

References

Identifying Valoneic Acid Dilactone in New Plant Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying Valoneic acid dilactone, a bioactive hydrolysable tannin, in new plant species. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antidiabetic and antibacterial activities, as well as its inhibitory effects on various enzymes.[][2] This document outlines the key chemical and physical properties of this compound, detailed experimental protocols for its extraction, isolation, and characterization, and visual representations of the experimental workflow and its known mechanisms of action.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification and for understanding its biological activity.

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC₂₁H₁₀O₁₃[3][4]
Molecular Weight470.3 g/mol [3][4]
IUPAC Name3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoic acid[5]
AppearanceOff-white amorphous powder / Light Yellow Powder[5]
SolubilitySparingly soluble in water, soluble in methanol (B129727) and DMSO, insoluble in hexane[5]
In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory effects on several key enzymes implicated in metabolic diseases.

Enzyme TargetIC₅₀ Value (µg/mL)Plant Source of VADSource
α-Amylase0.284Punica granatum[][2]
Aldose Reductase0.788Punica granatum[][2]
Protein Tyrosine Phosphatase 1B (PTP1B)12.41Punica granatum[][2]

Experimental Protocols

The following sections detail the generalized methodologies for the extraction, isolation, and structural elucidation of this compound from a novel plant source.

Extraction of this compound

This protocol is based on the successful isolation of this compound from the fruit rinds of Punica granatum and can be adapted for new plant materials.[2][5]

Objective: To obtain a crude extract enriched with this compound.

Materials:

  • Dried and powdered plant material

  • Methanol

  • Ethyl acetate (B1210297)

  • Static extractor or large glass container for maceration

  • Vacuum evaporator

  • Vacuum tray dryer

Procedure:

  • Methanol Extraction:

    • Successively extract the dried, powdered plant material (e.g., 3.0 kg) with methanol in a static extractor. Alternatively, perform maceration by soaking the plant material in methanol for 72 hours with frequent agitation.[2][5]

    • Concentrate the resulting methanolic extract under vacuum at 60°C using a rotary evaporator.

    • Dry the concentrated extract in a vacuum tray dryer. The yield of the methanolic extract from Punica granatum fruit rinds was reported to be approximately 26.67% w/w.[2]

  • Ethyl Acetate Fractionation:

    • Macerate the vacuum-dried methanolic extract with ethyl acetate (e.g., in a 4:1 solvent to solute ratio) for 72 hours with frequent shaking.[2]

    • Separate the ethyl acetate fraction and dry it using a vacuum tray dryer. This step further purifies the extract, with a reported yield of 27% w/w from the methanolic extract of Punica granatum.[2][5]

Isolation and Purification

Column chromatography is a standard and effective technique for the isolation of pure compounds from a fractionated plant extract.

Objective: To isolate pure this compound from the ethyl acetate fraction.

Materials:

  • Ethyl acetate fraction of the plant extract

  • Silica (B1680970) gel for column chromatography

  • A suitable solvent system for elution (e.g., a gradient of hexane, ethyl acetate, and methanol)

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once dried, carefully load the sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by introducing more polar solvents like ethyl acetate and methanol.

  • Fraction Collection: Collect the eluate in fractions of a specific volume.

  • TLC Analysis: Monitor the collected fractions using TLC to identify fractions containing similar compounds. Combine the fractions that show a spot corresponding to the expected Rf value of this compound.

  • Purification: The combined fractions can be further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Structural Elucidation and Identification

The final identification and confirmation of this compound are achieved through a combination of modern analytical techniques.

Objective: To confirm the chemical structure of the isolated compound as this compound.

1. High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MSn):

  • HPLC System: An ultra-performance liquid chromatography (UPLC) or HPLC system coupled with a DAD and a mass spectrometer is used.[]

  • Column: A C18 column is typically suitable for the separation of phenolic compounds.

  • Mobile Phase: A binary solvent system is commonly employed, for instance, solvent A (e.g., 1% formic acid in ultrapure water) and solvent B (e.g., 1% formic acid in acetonitrile).[]

  • Gradient Elution: A gradient elution program is used to achieve good separation. An example gradient is as follows: 0-1 min, 2% B; 1-10 min, linear gradient to 18% B; 10-13 min, linear gradient to 25% B; 13-15 min, linear gradient to 50% B; 15-18 min, linear gradient to 100% B, followed by re-equilibration.[]

  • Detection: The DAD detector can monitor the UV-Vis spectrum of the eluting compounds. The mass spectrometer, typically operating in negative electrospray ionization (ESI) mode, will provide mass-to-charge ratio (m/z) data. For this compound, an ion peak at m/z 469 [M-H]⁻ is expected.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR and ¹³C-NMR: The isolated compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and ¹H and ¹³C NMR spectra are recorded.

  • Confirmation: The obtained spectral data, including chemical shifts (δ) and coupling constants (J), should be compared with previously reported data for this compound to confirm its identity.[][2]

Visualizations

The following diagrams illustrate the experimental workflow for the identification of this compound and its known inhibitory actions on key enzymes.

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction and Fractionation cluster_isolation Isolation and Purification cluster_identification Structural Elucidation plant_material Collection of New Plant Species drying Drying and Powdering plant_material->drying methanol_extraction Methanolic Extraction drying->methanol_extraction ethyl_acetate_fractionation Ethyl Acetate Fractionation methanol_extraction->ethyl_acetate_fractionation column_chromatography Column Chromatography ethyl_acetate_fractionation->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc hplc_ms HPLC-DAD-MSn Analysis prep_hplc->hplc_ms nmr ¹H and ¹³C NMR Spectroscopy prep_hplc->nmr confirmation Identification of This compound hplc_ms->confirmation nmr->confirmation

Caption: Experimental workflow for the identification of this compound.

signaling_pathway cluster_carbohydrate Carbohydrate Digestion cluster_polyol Polyol Pathway cluster_insulin Insulin Signaling VAD Valoneic Acid Dilactone alpha_amylase α-Amylase VAD->alpha_amylase Inhibits aldose_reductase Aldose Reductase VAD->aldose_reductase Inhibits ptp1b PTP1B VAD->ptp1b Inhibits starch Starch starch->alpha_amylase glucose Glucose alpha_amylase->glucose Digestion glucose2 Glucose glucose2->aldose_reductase sorbitol Sorbitol aldose_reductase->sorbitol Conversion insulin_receptor Insulin Receptor (Phosphorylated) insulin_receptor->ptp1b cellular_response Improved Glucose Uptake ptp1b->cellular_response Dephosphorylation (Inhibition of Signaling)

References

Methodological & Application

Application Notes & Protocols: Synthesis of Valoneic Acid Dilactone via Ullmann Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valoneic acid dilactone, a naturally occurring ellagitannin, exhibits a range of biological activities, including 5α-reductase inhibition. Its complex, sterically hindered structure, featuring both diaryl ether and biaryl linkages, presents a significant synthetic challenge. This document details a robust protocol for the total synthesis of this compound, employing a classical copper-catalyzed Ullmann coupling as the pivotal step for constructing the key diaryl ether bond. The outlined methodology provides a practical route for accessing this and other related polyphenolic compounds for further research and development.

Introduction to the Synthetic Strategy

The total synthesis of this compound hinges on the strategic formation of its core structural motifs. The primary challenge lies in the construction of the highly functionalized and sterically congested diaryl ether and biaryl bonds. Early synthetic attempts explored an intramolecular Ullmann coupling to form the biaryl bond, but this approach resulted in low yields (28%).

A more successful and efficient strategy was subsequently developed, which is the focus of this protocol. This revised approach utilizes a key intermolecular Ullmann C-O bond formation (diaryl ether synthesis) followed by hydrolysis and a final catalytic hydrogenolysis to furnish the target molecule. This method has proven to be more effective, yielding the desired product in high purity and good overall yield.

The overall synthetic workflow is depicted below. It begins with the preparation of the necessary precursors, followed by the critical copper-catalyzed Ullmann coupling, and concludes with deprotection and final lactonization steps.

G cluster_0 Precursor Synthesis cluster_1 Key Coupling Step cluster_2 Final Transformations cluster_3 Final Product A Protected Dehydrodigallic Acid Derivative (5a) C Intermolecular Ullmann Coupling A->C B Aryl Bromide (8) B->C D Hydrolysis C->D Coupled Product (19) E Catalytic Hydrogenolysis (Deprotection & Lactonization) D->E Tricarboxylic Acid (20) F Valoneic Acid Dilactone (3) E->F

Quantitative Data Summary

The following table summarizes the key quantitative data for the successful synthetic route to this compound, as reported by Abe et al.[1].

Step No.ReactionKey ReagentsProductYield (%)
1Intermolecular Ullmann CouplingDehydrodigallic acid derivative (5a), Aryl bromide (8), Cu powder, K₂CO₃Coupled Diaryl Ether (19)82%
2Final Deprotection/LactonizationCoupled Diaryl Ether (19), H₂, Pd/CThis compound (3)80%

Detailed Experimental Protocols

The protocols provided are based on the successful synthetic route reported in the literature.[1] Researchers should ensure all reactions involving dry solvents are performed under an inert atmosphere (e.g., Nitrogen or Argon).

This procedure details the crucial copper-catalyzed C-O bond formation to create the diaryl ether intermediate.

  • Reagent Preparation:

    • To a flame-dried round-bottom flask, add the dehydrodigallic acid derivative (5a).

    • Add the aryl bromide (8) (3.0 equivalents).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents).

    • Add activated copper powder (2.0 equivalents).

  • Reaction Execution:

    • Add anhydrous pyridine (B92270) as the solvent.

    • Heat the reaction mixture at 130 °C with vigorous stirring under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 hours.

  • Work-up and Purification:

    • Upon completion, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the copper powder and inorganic salts. Wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The crude residue is then purified by silica (B1680970) gel column chromatography to afford the pure coupled diaryl ether product (19).

This protocol describes the final deprotection and lactonization steps to yield the target natural product.

  • Hydrolysis (Not detailed in source, standard procedure implied):

    • The coupled product (19), which contains ester protecting groups, is first hydrolyzed under basic conditions (e.g., using LiOH or NaOH in a THF/water mixture) to yield the corresponding tricarboxylic acid (20). This step is typically followed by an acidic workup to protonate the carboxylates.

  • Catalytic Hydrogenolysis:

    • Dissolve the tricarboxylic acid intermediate (20) in a mixture of Methanol (MeOH) and Ethyl Acetate (EtOAc) (e.g., 1:1 v/v).

    • Add Palladium on carbon (10 wt% Pd/C) to the solution.

    • Stir the mixture vigorously under a hydrogen (H₂) atmosphere (typically 1 atm, balloon) at room temperature.

    • The reaction is generally complete after 15 hours.

  • Work-up and Isolation:

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting solid is this compound (3), which can be further purified if necessary (e.g., by recrystallization), though the procedure yields a high-purity product. The final product was obtained in an 80% yield.[1]

Characterization Data for this compound (3)

  • Appearance: Solid, mp >300 °C.[1]

  • Infrared (IR) Spectroscopy (KBr): 3019 (br), 1710, 1610, 1340, 1187, 1107, 1044 cm⁻¹.[1]

  • ¹H NMR (500 MHz, MeOH-d₄): δ = 6.75 (1H, s, ArH), 7.09 (1H, s, ArH), 7.11 (1H, s, ArH).[1]

  • ¹³C NMR (125 MHz, MeOH-d₄): δ = 108.8, 110.3, 111.0, 115.5, 119.7, 121.6, 122.6, 123.0, 138.1, 138.4, 139.1, 140.7, 140.9, 143.6, 144.5, 144.9, 145.3, 147.1, 168.9, 171.0, 171.2.[1]

Logical Relationship Diagram

The following diagram illustrates the logical decision-making process that led to the adoption of the successful intermolecular coupling strategy.

G cluster_0 Strategic Approaches cluster_1 Experimental Outcome A Goal: Synthesize This compound B Strategy 1: Intramolecular Ullmann Coupling (Biaryl C-C Formation) A->B C Strategy 2: Intermolecular Ullmann Coupling (Diaryl Ether C-O Formation) A->C D Result: Very Low Yield (28%) B->D E Result: Good Yield (82%) C->E F Decision: Adopt Strategy 2 for Total Synthesis D->F E->F

References

Extraction and purification methods for Valoneic acid dilactone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Valoneic Acid Dilactone

Introduction

This compound is a hydrolyzable tannin, a polyphenolic compound found in various plant species.[1][2] It is recognized for its potential therapeutic properties, including inhibitory effects on enzymes such as 5α-reductase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B), making it a compound of interest for drug development professionals.[2][][4] This document provides detailed methods for the extraction and purification of this compound from natural sources, intended for researchers and scientists in the field.

Natural Sources

This compound has been isolated from a variety of plant materials. The primary sources include:

  • Pomegranate (Punica granatum) fruit rinds[1][4][5]

  • Oak species (Quercus alba, Quercus robur)[1][2]

  • Shorea laevifolia heartwood[2]

  • Terminalia species (e.g., Terminalia bellirica, Terminalia sericea)[1]

  • Walnut species (Juglans ailanthifolia)[5][6]

Data on Extraction and Purification

The efficiency of this compound isolation is dependent on the plant source and the methods employed for extraction and purification. The following table summarizes quantitative data from studies on its isolation from Punica granatum.

Plant SourceExtraction MethodFractionation SolventInitial Extract Yield (w/w)Final Fraction Yield (w/w)PurityReference
Punica granatum Fruit RindsMaceration in Methanol (B129727)Ethyl Acetate (B1210297)26.67%27%Not Specified[1]
Punica granatum Fruit RindsMethanolic ExtractionNot SpecifiedNot SpecifiedNot Specified90% by HPLC[]

Experimental Protocols

Protocol 1: Extraction of this compound from Punica granatum Rinds

This protocol details a solvent-based extraction method.

Materials:

  • Dried fruit rinds of Punica granatum

  • Methanol (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Grinder or mill

  • Large glass vessel for maceration

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Dry the fruit rinds of Punica granatum and grind them into a fine powder to increase the surface area for solvent extraction.

  • Methanol Maceration:

    • Weigh the powdered plant material (e.g., 3.0 kg).[1]

    • Place the powder in a large glass vessel and add a sufficient volume of methanol to fully submerge the material.

    • Allow the mixture to macerate for 72 hours at room temperature, with occasional stirring.[1]

  • Filtration and Concentration:

    • Filter the mixture to separate the methanol extract from the solid plant residue.

    • Concentrate the methanol extract using a rotary evaporator under reduced pressure to yield a crude extract. The yield of this initial extract can be around 26.67% w/w.[1]

  • Ethyl Acetate Fractionation:

    • Resuspend the crude methanolic extract in water and perform a liquid-liquid partition with ethyl acetate.

    • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator. This fraction is enriched with this compound.[1]

Protocol 2: Purification of this compound by Chromatography

This protocol outlines a general approach for purifying the compound from the enriched extract.

Materials:

  • Enriched ethyl acetate fraction

  • Silica (B1680970) gel for column chromatography

  • Solvents for mobile phase (e.g., hexane (B92381), ethyl acetate, methanol gradients)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing tank

  • Preparative High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)

  • Acquity BEH C18 Reversed-Phase Column (or equivalent)[]

  • Mobile phase solvents for HPLC: Solvent A (1% formic acid in ultrapure water) and Solvent B (1% formic acid in acetonitrile)[]

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane to ethyl acetate, followed by ethyl acetate to methanol).

    • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Pool the fractions containing the target compound and evaporate the solvent.

  • High-Performance Liquid Chromatography (HPLC) for Final Purification:

    • For achieving high purity (e.g., >90%), further purification can be performed using preparative HPLC.[]

    • Dissolve the semi-purified sample in a suitable solvent (e.g., methanol).[]

    • Use a reversed-phase C18 column.[]

    • Employ a binary solvent system with a gradient elution. An example gradient is as follows: 0-1 min, 2% B; 1-10 min, 2-18% B; 10-13 min, 18-25% B; 13-15 min, 25-50% B; 15-18 min, 50-100% B.[]

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to this compound.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.[1][][4]

Visualizations

The following diagrams illustrate the experimental workflow and a key biological activity of this compound.

G plant Plant Material (e.g., Punica granatum rinds) powder Powdering plant->powder maceration Maceration (Methanol) powder->maceration filtration Filtration maceration->filtration crude_extract Crude Methanolic Extract filtration->crude_extract fractionation Fractionation (Ethyl Acetate) crude_extract->fractionation enriched_fraction Enriched Fraction fractionation->enriched_fraction chromatography Column Chromatography (Silica Gel) enriched_fraction->chromatography hplc Preparative HPLC (Optional) chromatography->hplc pure_vad Pure Valoneic Acid Dilactone chromatography->pure_vad hplc->pure_vad G vad Valoneic Acid Dilactone vad->center_node enzyme1 5α-reductase enzyme2 α-amylase enzyme3 PTP1B center_node->enzyme1 Inhibits center_node->enzyme2 Inhibits center_node->enzyme3 Inhibits

References

Application Note: Quantification of Valoneic Acid Dilactone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valoneic acid dilactone is a polyphenolic compound, specifically a hydrolysable tannin, found in various plant species, including pomegranate (Punica granatum), Terminalia species, and oak (Quercus species).[1] It is recognized for its potential biological activities, making its accurate quantification in plant extracts and pharmaceutical formulations crucial for research and development. This application note provides a detailed protocol for the quantification of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection. The method described herein is a robust starting point and requires validation for specific matrices.

Principle

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and an organic solvent allows for the effective separation of the analyte. Quantification is achieved by detecting the UV absorbance of this compound and comparing the peak area to a calibration curve prepared from analytical standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥95%)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode-Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

The following table summarizes the recommended starting parameters for the HPLC method. Optimization may be required depending on the specific sample matrix and HPLC system.

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in ultrapure water
Mobile Phase B Acetonitrile
Gradient Elution Start with a low percentage of Mobile Phase B, gradually increase to elute this compound, then return to initial conditions for re-equilibration. A suggested starting gradient is: 0-5 min: 5% B 5-20 min: 5% to 30% B 20-25 min: 30% to 90% B 25-30 min: 90% B 30-35 min: 90% to 5% B 35-45 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode array detection is recommended to determine the optimal wavelength. Based on the structure of similar phenolic compounds, a starting wavelength of 254 nm or 280 nm is suggested.
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol or the initial mobile phase composition to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1 g of dried and powdered plant material.

    • Add 20 mL of methanol and extract using sonication for 30 minutes or maceration for 24 hours.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of methanol to ensure complete extraction.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C.

  • Reconstitution and Filtration: Reconstitute the dried extract with a known volume (e.g., 5 mL) of the initial mobile phase composition. Vortex and sonicate to ensure complete dissolution. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

For reliable quantitative results, the analytical method must be validated according to ICH guidelines or other relevant regulatory standards. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank matrix, the matrix spiked with this compound, and a standard solution. Peak purity analysis using a DAD is also recommended.

  • Linearity and Range: The linearity should be established by injecting at least five different concentrations of the working standard solutions. The peak area is plotted against the concentration, and the correlation coefficient (r²) should be determined. The range is the interval between the upper and lower concentrations that have been demonstrated to be precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value. This can be determined by performing recovery studies on a sample matrix spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (%RSD).

    • Repeatability (Intra-day precision): Assessed by analyzing replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1).

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clear comparison.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Correlation Coefficient (r²)
Linear Regression Equation

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
Low
Medium
High

Table 3: Precision Data

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low
Medium
High

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Visualizations

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis and Data Processing plant_material Dried Plant Material extraction Methanolic Extraction plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_vial_sample HPLC Vial (Sample) filtration->hplc_vial_sample hplc_system HPLC System Injection hplc_vial_sample->hplc_system standard This compound Standard stock_solution Prepare Stock Solution standard->stock_solution working_standards Prepare Working Standards stock_solution->working_standards hplc_vial_standard HPLC Vials (Standards) working_standards->hplc_vial_standard hplc_vial_standard->hplc_system separation C18 Column Separation hplc_system->separation detection UV/DAD Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ

References

Valoneic Acid Dilactone: A Natural Inhibitor of 5α-Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Valoneic acid dilactone, a hydrolyzable tannin found in various plant species, has demonstrated inhibitory effects on 5α-reductase, a critical enzyme in steroid metabolism.[1] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). The inhibition of 5α-reductase is a key therapeutic strategy for androgen-dependent conditions such as benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer. This compound has been isolated from the heartwood of Shorea laevifolia and in oak species such as the North American white oak (Quercus alba) and the European red oak (Quercus robur).[1]

This document provides detailed application notes, experimental protocols, and data presentation for the study of this compound as a 5α-reductase inhibitor.

Data Presentation
CompoundTarget EnzymeReported IC50 ValueMechanism of InhibitionNatural Sources
This compound 5α-ReductaseNot ReportedNon-competitive with testosterone; Partially competitive with NADPH; Synergistic inhibition with NADP+[2]Shorea laevifolia, Quercus alba, Quercus robur[1]
Finasteride5α-Reductase Type 2 & 31.2 nM[3]CompetitiveSynthetic
Dutasteride5α-Reductase Type 1, 2 & 30.5 mg (standard dosage)[4]CompetitiveSynthetic
(-)-epigallocatechin-3-gallate (EGCG)5α-ReductasePotent in cell-free assaysNot specifiedGreen Tea
Myristic Acid5α-Reductase Type 2IC(50)=4+/-2 microg/ml[5]Not specifiedSerenoa repens
Lauric Acid5α-Reductase Type 1 & 2IC(50)=17+/-3 microg/ml (Type 1), IC(50)=19+/-9 microg/ml (Type 2)[5]Not specifiedSerenoa repens
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental process for evaluating this compound, the following diagrams are provided in Graphviz DOT language.

G 5α-Reductase Signaling Pathway and Inhibition Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A NADP NADP SRD5A->NADP DHT Dihydrotestosterone SRD5A->DHT Conversion NADPH NADPH NADPH->SRD5A AR Androgen Receptor DHT->AR Binding ARE Androgen Response Element AR->ARE Translocation to Nucleus GeneTranscription Gene Transcription (Cell Growth, Proliferation) ARE->GeneTranscription Activation ValoneicAcid Valoneic Acid Dilactone ValoneicAcid->SRD5A Inhibition

Caption: 5α-Reductase signaling pathway and its inhibition by this compound.

G Workflow for Screening 5α-Reductase Inhibitors cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis EnzymePrep Enzyme Preparation (e.g., rat liver microsomes) Incubation Incubation of enzyme, substrate, - cofactor, and inhibitor EnzymePrep->Incubation SubstratePrep Substrate Preparation (Testosterone) SubstratePrep->Incubation InhibitorPrep Inhibitor Preparation (this compound) InhibitorPrep->Incubation CofactorPrep Cofactor Preparation (NADPH) CofactorPrep->Incubation ReactionStop Stopping the reaction Incubation->ReactionStop Extraction Extraction of steroids ReactionStop->Extraction Quantification Quantification of Testosterone and DHT (e.g., HPLC, LC-MS) Extraction->Quantification DataAnalysis Data Analysis (Calculation of % inhibition, IC50) Quantification->DataAnalysis

Caption: General workflow for screening potential 5α-reductase inhibitors like this compound.

Experimental Protocols

Isolation of this compound

This compound can be isolated from the heartwood of Shorea laevifolia or oak species.[1] A general protocol for the extraction and isolation of polyphenolic compounds from plant material is as follows:

Materials:

Protocol:

  • Extraction: Macerate the powdered plant material with methanol at room temperature for 48-72 hours. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Suspend the crude extract in water and partition successively with hexane, and ethyl acetate. The 5α-reductase inhibitory activity is expected to be concentrated in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the active ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

    • Further purify the active fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Final Purification: Achieve final purification of this compound using preparative HPLC.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry.

In Vitro 5α-Reductase Inhibition Assay

This protocol is a general method for determining the inhibitory activity of compounds on 5α-reductase, adapted from studies on plant-derived inhibitors.

Materials:

  • Enzyme Source: Microsomes from rat liver or prostate, or human prostate cancer cell lines (e.g., LNCaP) which express 5α-reductase.

  • Substrate: Testosterone.

  • Cofactor: NADPH.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: Finasteride.

  • Buffer: Tris-HCl or phosphate (B84403) buffer (pH 6.5-7.4).

  • Reaction Termination Solution: Ethyl acetate or another suitable organic solvent.

  • Analytical System: HPLC or LC-MS/MS for the quantification of testosterone and DHT.

Protocol:

  • Enzyme Preparation: Prepare the microsomal fraction from the chosen tissue or cells by differential centrifugation. Determine the protein concentration of the microsomal suspension.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the buffer, a specific amount of the microsomal enzyme preparation, and the desired concentration of this compound (or vehicle for control). Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Start the enzymatic reaction by adding testosterone and NADPH to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a volume of ice-cold ethyl acetate.

  • Steroid Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers. Collect the organic layer containing the steroids (testosterone and DHT). Repeat the extraction process to ensure complete recovery.

  • Sample Preparation for Analysis: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.

  • Quantification: Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the amounts of testosterone and the product, DHT.

  • Calculation of Inhibition: The percentage of 5α-reductase inhibition is calculated using the following formula: % Inhibition = [1 - (DHT formed in presence of inhibitor / DHT formed in absence of inhibitor)] x 100

  • IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound presents a promising natural scaffold for the development of novel 5α-reductase inhibitors. While its inhibitory activity has been qualitatively established, further research is required to determine its potency (IC50) against different isoforms of the 5α-reductase enzyme. The protocols provided herein offer a framework for the isolation, characterization, and in vitro evaluation of this compound and other potential natural product inhibitors of this therapeutically important enzyme.

References

In Vitro Assays for Valoneic Acid Dilactone Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valoneic acid dilactone (VAD), a hydrolyzable tannin found in various plant species such as Punica granatum (pomegranate) and Terminalia species, has garnered significant interest for its diverse pharmacological activities.[1][2] As a polyphenolic compound, VAD exhibits a range of biological effects, including antidiabetic, antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for a selection of in vitro assays to evaluate the bioactivity of this compound, facilitating further research and drug development efforts.

Data Presentation

The following tables summarize the available quantitative data on the in vitro activity of this compound.

Table 1: Antidiabetic Enzyme Inhibition by this compound

Enzyme TargetIC50 (µg/mL)Source
α-Amylase0.284[2]
Aldose Reductase0.788[2]
Protein Tyrosine Phosphatase 1B (PTP1B)12.41[2]

Table 2: 5α-Reductase Inhibition by this compound

Substrate/CofactorInhibition MechanismReference
Testosterone (Substrate)Non-competitive[1]
NADPH (Cofactor)Partially competitive[1]

Table 3: RNase L Inhibition by this compound

Assay ConditionsObservationReference
Increasing RNase L concentrationIC50 increases[2]
Increasing RNA substrate concentrationIC50 does not significantly change[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and general experimental workflows for the described in vitro assays.

Diagram 1: General Experimental Workflow for In Vitro Enzyme Inhibition Assays

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Substrate, and Cofactor incubate Incubate Enzyme, Test Compound, and Buffer reagents->incubate enzyme Prepare Enzyme Solution enzyme->incubate vad Prepare this compound (Test Compound) & Controls vad->incubate initiate Initiate Reaction with Substrate/Cofactor incubate->initiate measure Measure Signal (e.g., Absorbance, Fluorescence) initiate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases p_IkB p-IκB IkB_NFkB->p_IkB Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome degradation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis inhibition of inhibition leads to

References

Valoneic Acid Dilactone: Application Notes and Protocols for the Inhibition of α-Amylase and Aldose Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valoneic acid dilactone, a hydrolysable tannin found in various medicinal plants such as Punica granatum (pomegranate) and species of the Terminalia genus, has garnered significant interest for its potential therapeutic properties.[1][2] This polyphenolic compound has demonstrated potent inhibitory effects against key enzymes implicated in metabolic disorders, notably α-amylase and aldose reductase.[3] Inhibition of these enzymes represents a promising strategy for the management of hyperglycemia and the prevention of diabetic complications.

This document provides detailed application notes and experimental protocols for studying the inhibitory effects of this compound on α-amylase and aldose reductase. The information is intended to guide researchers in the fields of natural product chemistry, pharmacology, and drug development in their investigation of this promising bioactive molecule.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potential of this compound against α-amylase and aldose reductase has been quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values.

EnzymeInhibitorIC50 (µg/mL)Source
α-AmylaseThis compound0.284[3]
Aldose ReductaseThis compound0.788[3]

Note: The original study also reported the IC50 values for the methanolic fruit rind extracts of Punica granatum (MEPG), from which this compound was isolated. The IC50 values for MEPG were 1.02 µg/mL for α-amylase and 2.050 µg/mL for aldose reductase.[3]

Signaling Pathways and Logical Relationships

The inhibition of α-amylase and aldose reductase by this compound directly impacts key metabolic pathways associated with carbohydrate digestion and diabetic complications.

Inhibition_Pathways Dietary_Starch Dietary Starch Glucose Glucose Dietary_Starch->Glucose Digestion Hyperglycemia Hyperglycemia Glucose->Hyperglycemia Sorbitol Sorbitol Hyperglycemia->Sorbitol Polyol Pathway Valoneic_Acid_Dilactone This compound alpha_Amylase α-Amylase Valoneic_Acid_Dilactone->alpha_Amylase Inhibits Aldose_Reductase Aldose Reductase Valoneic_Acid_Dilactone->Aldose_Reductase Inhibits Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Diabetic_Complications

Caption: Inhibition of α-amylase and the polyol pathway by this compound.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of α-amylase and aldose reductase inhibition by this compound. These protocols are based on established methodologies and can be adapted for specific laboratory conditions.

Protocol 1: α-Amylase Inhibition Assay

This protocol utilizes the 3,5-dinitrosalicylic acid (DNSA) method to quantify the amount of reducing sugars produced from the enzymatic hydrolysis of starch.

1. Materials and Reagents:

2. Preparation of Solutions:

  • α-Amylase Solution: Prepare a 0.5 mg/mL solution of porcine pancreatic α-amylase in sodium phosphate buffer.

  • Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of sodium phosphate buffer by gently heating.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions to desired concentrations should be made with the sodium phosphate buffer.

  • Acarbose Solution: Prepare a stock solution of acarbose in sodium phosphate buffer for use as a positive control.

  • DNSA Reagent: Dissolve 1 g of DNSA in 50 mL of distilled water. Add a solution of 30 g of sodium potassium tartrate in 20 mL of 2 M NaOH. Adjust the final volume to 100 mL with distilled water.

3. Assay Procedure:

  • Add 50 µL of this compound solution (or acarbose for positive control, or buffer for the blank) at various concentrations into a 96-well plate.

  • Add 50 µL of the α-amylase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the 1% starch solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of the DNSA reagent to each well.

  • Cover the plate and place it in a boiling water bath (100°C) for 5-10 minutes to allow for color development.

  • Cool the plate to room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

Calculate the percentage of α-amylase inhibition using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.

alpha_Amylase_Workflow Start Start Prep_Reagents Prepare Reagents: - α-Amylase Solution - Starch Solution - this compound - DNSA Reagent Start->Prep_Reagents Add_Inhibitor Add 50 µL Inhibitor/Control to 96-well plate Prep_Reagents->Add_Inhibitor Add_Enzyme Add 50 µL α-Amylase Add_Inhibitor->Add_Enzyme Incubate1 Incubate at 37°C for 10 min Add_Enzyme->Incubate1 Add_Substrate Add 50 µL Starch Solution Incubate1->Add_Substrate Incubate2 Incubate at 37°C for 20 min Add_Substrate->Incubate2 Stop_Reaction Add 100 µL DNSA Reagent Incubate2->Stop_Reaction Boil Boil for 5-10 min Stop_Reaction->Boil Cool Cool to Room Temperature Boil->Cool Read_Absorbance Read Absorbance at 540 nm Cool->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the α-amylase inhibition assay.

Protocol 2: Aldose Reductase Inhibition Assay

This protocol is a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH during the reduction of a substrate by aldose reductase.

1. Materials and Reagents:

  • Rat lens aldose reductase (or recombinant human aldose reductase)

  • This compound

  • Quercetin (or other known aldose reductase inhibitor as a positive control)

  • DL-glyceraldehyde (substrate)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)

  • Sodium phosphate buffer (0.067 M, pH 6.2)

  • Dimethyl sulfoxide (DMSO)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

2. Preparation of Solutions:

  • Aldose Reductase Enzyme Preparation: Prepare a suitable dilution of the enzyme in sodium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • NADPH Solution: Prepare a stock solution of NADPH in sodium phosphate buffer. The final concentration in the assay is typically around 0.1 mM.

  • DL-Glyceraldehyde Solution: Prepare a stock solution of DL-glyceraldehyde in sodium phosphate buffer. The final concentration in the assay is typically around 10 mM.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions to desired concentrations should be made with the sodium phosphate buffer.

  • Positive Control Solution: Prepare a stock solution of the positive control inhibitor in DMSO.

3. Assay Procedure:

  • In a UV-transparent 96-well plate or cuvettes, prepare the following reaction mixtures (total volume of 200 µL):

    • Blank: 160 µL sodium phosphate buffer, 20 µL NADPH solution.

    • Control: 140 µL sodium phosphate buffer, 20 µL enzyme preparation, 20 µL NADPH solution.

    • Sample: 120 µL sodium phosphate buffer, 20 µL enzyme preparation, 20 µL NADPH solution, 20 µL of this compound solution at various concentrations.

    • Positive Control: 120 µL sodium phosphate buffer, 20 µL enzyme preparation, 20 µL NADPH solution, 20 µL of positive control solution.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the DL-glyceraldehyde solution to all wells except the blank.

  • Immediately start measuring the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, taking readings every 30-60 seconds.

4. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

  • Correct the reaction rates by subtracting the rate of the blank.

  • Calculate the percentage of aldose reductase inhibition using the following formula:

% Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

  • The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.

Aldose_Reductase_Workflow Start Start Prep_Reagents Prepare Reagents: - Aldose Reductase Solution - NADPH Solution - DL-Glyceraldehyde Solution - this compound Start->Prep_Reagents Prep_Mixtures Prepare Reaction Mixtures (Blank, Control, Sample) Prep_Reagents->Prep_Mixtures Pre_Incubate Pre-incubate at 37°C for 5 min Prep_Mixtures->Pre_Incubate Start_Reaction Add DL-Glyceraldehyde Pre_Incubate->Start_Reaction Kinetic_Measurement Measure Absorbance at 340 nm (Kinetic Mode, 10-15 min) Start_Reaction->Kinetic_Measurement Analyze_Data Calculate Reaction Rates, % Inhibition, and IC50 Kinetic_Measurement->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the aldose reductase inhibition assay.

Enzyme Kinetics Studies

To further characterize the inhibitory mechanism of this compound, enzyme kinetic studies should be performed. By varying the concentrations of both the substrate and the inhibitor, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki) can be determined. This is typically achieved by generating Lineweaver-Burk or Dixon plots.

Note on Available Data: While the IC50 values for this compound are available, detailed kinetic studies determining the specific type of inhibition and the Ki value for its interaction with α-amylase and aldose reductase have not been extensively reported in the public domain. The provided protocols can be readily adapted for such kinetic analyses.

Conclusion

This compound is a potent inhibitor of both α-amylase and aldose reductase, suggesting its potential as a lead compound for the development of therapeutic agents for managing diabetes and its associated complications. The application notes and protocols provided herein offer a comprehensive guide for researchers to investigate the inhibitory properties and mechanism of action of this promising natural product. Further studies, particularly those focusing on detailed enzyme kinetics and in vivo efficacy, are warranted to fully elucidate its therapeutic potential.

References

Valoneic Acid Dilactone: A Natural Inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in the negative regulation of insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates downstream signaling cascades essential for glucose homeostasis.[1] Overexpression and increased activity of PTP1B are associated with insulin resistance, type 2 diabetes, and obesity, making it a key therapeutic target for these metabolic disorders. Valoneic acid dilactone, a hydrolysable tannin found in various plants, including the fruit rinds of Punica granatum (pomegranate), has been identified as a natural inhibitor of PTP1B.[2] These application notes provide a summary of the inhibitory effects of this compound on PTP1B and detailed protocols for its in vitro evaluation.

Quantitative Data

This compound has demonstrated potent inhibitory activity against PTP1B in in vitro assays. The following table summarizes the key quantitative data for this compound and the methanolic extract of Punica granatum fruit rinds from which it was isolated.

Inhibitor Source Enzyme IC50 Value Reference
This compound (VAD)Isolated from Punica granatum fruit rindsProtein Tyrosine Phosphatase 1B (PTP1B)12.41 µg/mL[2][3]
Methanolic Extract of Punica granatum Fruit Rinds (MEPG)Punica granatumProtein Tyrosine Phosphatase 1B (PTP1B)26.25 µg/mL[2][3]

Signaling Pathway and Mechanism of Action

PTP1B acts as a negative regulator in the insulin signaling pathway. Upon insulin binding to the insulin receptor (IR), the receptor undergoes autophosphorylation on its tyrosine residues, initiating a downstream signaling cascade that ultimately leads to the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake. PTP1B dephosphorylates the activated insulin receptor and its substrates, thereby terminating the signal. By inhibiting PTP1B, this compound can potentially enhance and prolong insulin signaling, leading to improved insulin sensitivity.

While the specific kinetic mechanism of PTP1B inhibition by this compound has not been definitively established in the reviewed literature, studies on other ellagitannins from Punica granatum have shown both competitive and non-competitive modes of inhibition.[1][4] Further kinetic studies are required to fully elucidate the mechanism for this compound.

PTP1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS (phosphorylated) IR->IRS phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose_uptake Glucose Uptake PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates PI3K_Akt->GLUT4_vesicle promotes translocation PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates VAD This compound VAD->PTP1B inhibits Glucose Glucose Glucose->GLUT4 transport

Figure 1. PTP1B's role in insulin signaling and its inhibition by this compound.

Experimental Protocols

The following protocols are representative methods for the in vitro evaluation of this compound's inhibitory effect on PTP1B.

Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on PTP1B enzymatic activity using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • This compound (VAD)

  • PTP1B Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (dithiothreitol)

  • p-Nitrophenyl phosphate (pNPP)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute recombinant PTP1B enzyme to the desired concentration (e.g., 0.1 µg/mL) in PTP1B Assay Buffer.

    • Prepare a stock solution of pNPP (e.g., 100 mM) in the assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • PTP1B enzyme solution

      • This compound dilution or vehicle control

    • Include wells for a blank (no enzyme) and a positive control (no inhibitor).

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add pNPP solution to each well to start the reaction (final concentration, e.g., 2 mM).

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The reaction time should be within the linear range of the assay.

  • Reaction Termination:

    • Add Stop Solution to each well to terminate the enzymatic reaction.

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of positive control)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

PTP1B_Inhibition_Assay_Workflow A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Assay Setup in 96-well Plate (Buffer, Enzyme, Inhibitor) A->B C Pre-incubation (37°C, 10-15 min) B->C D Initiate Reaction (Add pNPP Substrate) C->D E Incubation (37°C, 15-30 min) D->E F Terminate Reaction (Add Stop Solution) E->F G Measure Absorbance (405 nm) F->G H Data Analysis (Calculate % Inhibition and IC50) G->H

Figure 2. Experimental workflow for the in vitro PTP1B inhibition assay.
Protocol 2: Kinetic Analysis of PTP1B Inhibition

This protocol is designed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of this compound on PTP1B.

Materials:

  • Same as Protocol 1.

Procedure:

  • Enzyme Activity Assay:

    • Perform the PTP1B enzymatic assay as described in Protocol 1 with varying concentrations of the substrate (pNPP) and a fixed concentration of the enzyme.

    • Measure the initial reaction velocities (V₀) at each substrate concentration.

    • Create a Michaelis-Menten plot (V₀ vs. [Substrate]) and a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) to determine the Michaelis constant (Km) and maximum velocity (Vmax) in the absence of the inhibitor.

  • Inhibition Kinetics:

    • Repeat the enzyme activity assay with varying concentrations of the substrate in the presence of two or more fixed concentrations of this compound.

    • Generate Lineweaver-Burk plots for each inhibitor concentration.

  • Data Analysis:

    • Analyze the changes in Km and Vmax in the presence of the inhibitor by comparing the Lineweaver-Burk plots.

      • Competitive inhibition: Vmax remains unchanged, while Km increases. The lines on the plot intersect at the y-axis.

      • Non-competitive inhibition: Vmax decreases, while Km remains unchanged. The lines on the plot intersect at the x-axis.

      • Uncompetitive inhibition: Both Vmax and Km decrease. The lines on the plot are parallel.

      • Mixed inhibition: Both Vmax and Km are altered, and the lines on the plot intersect at a point other than the axes.

    • The inhibitor constant (Ki) can be determined from Dixon plots or by non-linear regression analysis of the kinetic data.

Inhibition_Kinetics_Logic Start Perform PTP1B Assay with Varying [Substrate] and [Inhibitor] Plot Generate Lineweaver-Burk Plots Start->Plot Analysis Analyze Changes in Km and Vmax Plot->Analysis Competitive Competitive Inhibition (Km increases, Vmax constant) Analysis->Competitive Lines intersect on y-axis NonCompetitive Non-competitive Inhibition (Km constant, Vmax decreases) Analysis->NonCompetitive Lines intersect on x-axis Uncompetitive Uncompetitive Inhibition (Km and Vmax decrease) Analysis->Uncompetitive Lines are parallel Mixed Mixed Inhibition (Km and Vmax change) Analysis->Mixed Lines intersect off-axis

Figure 3. Logical diagram for determining the mode of PTP1B inhibition.

Conclusion

This compound presents a promising natural scaffold for the development of novel PTP1B inhibitors for the management of type 2 diabetes and other metabolic disorders. The provided protocols offer a framework for the in vitro characterization of its inhibitory activity and kinetic mechanism. Further studies, including cellular assays and in vivo models, are warranted to fully assess its therapeutic potential.

References

Application Notes and Protocols for the Development of Analytical Standards for Valoneic Acid Dilactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valoneic acid dilactone (VAD) is a naturally occurring polyphenolic compound found in various plant species, including pomegranate (Punica granatum), oak (Quercus species), and Terminalia species.[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including inhibitory effects on 5α-reductase, RNase L, α-amylase, aldose reductase, and protein tyrosine phosphatase 1B (PTP1B).[1][2] The development of robust and reliable analytical standards for this compound is crucial for the accurate quantification of this compound in raw materials, finished products, and biological matrices, thereby supporting research, drug development, and quality control efforts.

These application notes provide a comprehensive overview of the methodologies and protocols for the development of analytical standards for this compound, including its isolation, characterization, and quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.

PropertyValueReference
Molecular Formula C₂₁H₁₀O₁₃[3][4]
Molecular Weight 470.3 g/mol [1][3][4]
Appearance Light yellow powder[1]
Solubility Soluble in methanol (B129727) and DMSO. Insoluble in hexane.[1]
IUPAC Name 3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoic acid[1][4]

Experimental Protocols

Protocol for Isolation and Purification of this compound from Punica granatum Fruit Rinds

This protocol describes a method for the isolation and purification of this compound from pomegranate fruit rinds to be used as a primary reference standard.[2]

Materials and Equipment:

  • Dried and powdered fruit rinds of Punica granatum

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Static extractor

  • Vacuum rotary evaporator

  • Vacuum tray dryer

  • Maceration vessel

  • Chromatography column

  • Silica (B1680970) gel for column chromatography

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

  • Extraction:

    • Successively extract 3.0 kg of powdered pomegranate fruit rinds with methanol in a static extractor.[2]

    • Concentrate the methanolic extract under vacuum at 60°C using a rotary evaporator.

    • Dry the concentrated extract in a vacuum tray dryer. The expected yield of the methanolic extract is approximately 26.67% w/w.[2]

  • Fractionation:

    • Macerate the vacuum-dried methanolic extract (800 g) with ethyl acetate in a 4:1 solvent-to-solute ratio for 72 hours with frequent shaking.[2]

    • Separate the ethyl acetate fraction and dry it using a vacuum tray dryer. The expected yield of the ethyl acetate fraction is approximately 27% w/w.[2]

  • Column Chromatography:

    • Pack a chromatography column with silica gel.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of a suitable solvent system (e.g., a water-acetic acid gradient) to separate the components.[1]

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Preparative HPLC (Prep-HPLC):

    • Pool the fractions enriched with this compound and concentrate them.

    • Further purify the concentrated fraction using a Prep-HPLC system with a C18 column.

    • Use a mobile phase consisting of a mixture of 0.1% formic acid and acetonitrile (B52724) (e.g., 70:30 v/v) for elution.[1]

    • Collect the peak corresponding to this compound and dry it to obtain the purified compound.

Protocol for Characterization of this compound Reference Standard

The identity and purity of the isolated this compound must be rigorously confirmed before its use as a reference standard.

Methods:

  • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or UV detector: To assess purity. A purity of ≥95% is generally required for a reference standard.

  • Quantitative NMR (qNMR): For the absolute quantification and purity determination of the standard.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the water content and melting point.

  • Elemental Analysis: To confirm the elemental composition.

Protocol for Quantitative Analysis of this compound by HPLC-DAD-MSn

This protocol provides a detailed method for the identification and quantification of this compound in a sample matrix.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and a mass spectrometer (e.g., ion trap or Q-TOF).

Chromatographic Conditions:

ParameterCondition
Column Acquity BEH C18 Reversed-Phase Column (100 mm × 2.1 mm, 1.7 µm)
Column Temperature 35°C
Mobile Phase A 1% formic acid in ultrapure water (v/v)
Mobile Phase B 1% formic acid in acetonitrile (v/v)
Flow Rate 0.45 mL/min
Injection Volume 5 µL
Gradient Elution 0-1 min, 2% B; 1-10 min, 2-18% B; 10-13 min, 18-25% B; 13-15 min, 25-50% B; 15-18 min, 50-100% B; 18-20 min, 100-2% B; 20-23 min, 2% B

Mass Spectrometry Conditions (Negative Ion Mode):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage ±2 kV
Nitrogen Flow 8 L/min
Dissolution Temperature 365°C
Atomization Pressure 50 psi
Mass Range m/z 100 to 1200
Protocol for Analytical Method Validation

A comprehensive validation of the analytical method is essential to ensure its reliability for the intended application. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Validation Parameters:

ParameterObjectiveTypical Study Design
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Analyze blank samples, placebo, and samples spiked with this compound and potential impurities.
Linearity To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte.Prepare a series of at least five concentrations of the this compound reference standard and perform a linear regression analysis of the peak area versus concentration.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Determined from the linearity studies.
Accuracy To assess the closeness of the test results obtained by the method to the true value.Perform recovery studies by spiking a blank matrix with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day precision): Analyze the samples on different days, by different analysts, or with different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined based on the signal-to-noise ratio (typically 3:1) or by calculation from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined based on the signal-to-noise ratio (typically 10:1) or by calculation from the standard deviation of the response and the slope of the calibration curve.
Robustness To evaluate the influence of minor variations in the analytical procedure.Introduce small, deliberate changes to method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observe the effect on the results.

Data Presentation

Quantitative Data: Biological Activity of this compound

The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound against various enzymes.

EnzymeIC₅₀ (µg/mL)IC₅₀ (nM)Reference
α-Amylase0.284~604[2]
Aldose Reductase0.788~1675[2]
Protein Tyrosine Phosphatase 1B (PTP1B)12.41~26388[2]
RNase L-0.68 ± 0.09[5]

Note: Conversion to nM is based on the molecular weight of 470.3 g/mol .

Example of HPLC Method Validation Data (Illustrative)

The following table provides an illustrative example of the expected performance characteristics for a validated HPLC method for the quantification of this compound. Actual results will vary depending on the specific method and laboratory conditions.

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9990.9995
Range Appropriate for intended use1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
LOD Report value0.1 µg/mL
LOQ Report value0.5 µg/mL
Robustness No significant impact on resultsMethod is robust

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Developing an Analytical Standard

The following diagram illustrates the general workflow for developing a phytochemical analytical standard.

G cluster_0 Material Sourcing & Preparation cluster_1 Isolation & Purification cluster_2 Characterization & Purity Assessment cluster_3 Analytical Method Development & Validation A Plant Material Collection (e.g., Punica granatum rinds) B Drying and Powdering A->B C Solvent Extraction (e.g., Methanol) B->C D Fractionation (e.g., Ethyl Acetate) C->D E Column Chromatography D->E F Preparative HPLC E->F G Structural Elucidation (NMR, MS) F->G H Purity Determination (HPLC, qNMR) G->H I Physicochemical Analysis (TGA, DSC) H->I J Method Development (HPLC-DAD/MS) K Method Validation (ICH Guidelines) J->K L Reference Standard Establishment K->L M Analytical Standard of This compound L->M Application in QC, Research, etc.

Workflow for Developing a Phytochemical Analytical Standard.
Signaling Pathway: Inhibition of PTP1B in Insulin (B600854) Signaling

This compound has been shown to inhibit PTP1B, a negative regulator of the insulin signaling pathway.[2] The diagram below illustrates this mechanism.

G cluster_0 Insulin Signaling Pathway cluster_1 Negative Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Phosphorylation IR->IRS Activates PI3K PI3K/Akt Pathway IRS->PI3K Activates GLUT4 GLUT4 Translocation & Glucose Uptake PI3K->GLUT4 Promotes PTP1B PTP1B PTP1B->IRS Dephosphorylates (Inhibits) VAD This compound VAD->PTP1B Inhibits

Inhibition of PTP1B by this compound in the Insulin Signaling Pathway.
Signaling Pathway: Inhibition of 5α-Reductase

This compound inhibits 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[6][7][8]

G Testosterone Testosterone Reductase 5α-Reductase Testosterone->Reductase DHT Dihydrotestosterone (DHT) (Prostate Growth, etc.) Reductase->DHT Catalyzes Conversion VAD This compound VAD->Reductase Inhibits

Inhibition of 5α-Reductase by this compound.
Signaling Pathway: Inhibition of RNase L

This compound is a potent inhibitor of RNase L, an enzyme involved in the innate immune response to viral infections.[5][9]

G cluster_0 RNase L Activation Pathway dsRNA Viral dsRNA OAS Oligoadenylate Synthetase (OAS) dsRNA->OAS Activates A2_5A 2-5A OAS->A2_5A Synthesizes RNaseL_inactive Inactive RNase L A2_5A->RNaseL_inactive Binds to & Activates RNaseL_active Active RNase L RNaseL_inactive->RNaseL_active RNA_degradation RNA Degradation (Antiviral Response) RNaseL_active->RNA_degradation Causes VAD This compound VAD->RNaseL_active Inhibits

Inhibition of RNase L by this compound.

References

Application Notes and Protocols for Valoneic Acid Dilactone in Ethnopharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ethnopharmacological applications of Valoneic acid dilactone, a naturally occurring polyphenolic compound. This document includes its biological activities, mechanisms of action, and detailed protocols for key in vitro experiments to facilitate further research and drug development.

Introduction and Ethnopharmacological Relevance

This compound is a hydrolysable tannin found in various medicinal plants.[1] Traditionally, plants rich in this compound have been used in various systems of medicine to treat a range of ailments. For instance, Punica granatum (pomegranate), a notable source of this compound, has been used to manage diabetes, inflammation, and microbial infections.[2][3] Other plant sources include species of Terminalia, Shorea, Quercus (oak), and Juglans (walnut).[4][5][6][7] The therapeutic effects of these plants are, in part, attributed to their content of ellagitannins like this compound.

Biological Activities and Therapeutic Potential

This compound has demonstrated a spectrum of biological activities, positioning it as a compound of interest for drug discovery.

  • Anti-diabetic Activity: This is one of the most significant reported activities. This compound contributes to glucose homeostasis by inhibiting key enzymes involved in carbohydrate metabolism and insulin (B600854) signaling pathways.[2][8]

  • 5α-Reductase Inhibition: The compound has been shown to inhibit 5α-reductase, an enzyme implicated in androgen-dependent conditions such as benign prostatic hyperplasia and androgenetic alopecia.[4][5][9]

  • RNase L Inhibition: this compound is a potent inhibitor of RNase L, suggesting its potential in conditions where this enzyme is dysregulated.[4][]

  • Antibacterial Activity: As a polyphenol, it exhibits antibacterial properties, likely through mechanisms such as the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.[4][8][9][11]

  • Antioxidant Activity: The polyphenolic structure of this compound endows it with strong antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative stress.[8]

  • Potential Anti-inflammatory and Anticancer Activities: The presence of lactone moieties in its structure suggests potential for anti-inflammatory and anticancer effects, areas that warrant further investigation.[8]

Quantitative Data Summary

The following table summarizes the quantitative data for the anti-diabetic activity of this compound isolated from Punica granatum fruit rinds.

Target EnzymeIC50 Value (µg/mL)IC50 Value (µM)Source
α-Amylase0.284~0.60[2][]
Aldose Reductase0.788~1.67[2][]
PTP1B12.41~26.38[2][]

Molecular Weight of this compound: 470.3 g/mol [7]

Mechanism of Action: Anti-diabetic Effects

This compound exerts its anti-diabetic effects through multiple mechanisms. It inhibits α-amylase, an enzyme responsible for the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial hyperglycemia.[2][12] It also inhibits aldose reductase, the rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[2][5] Furthermore, by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway, this compound can enhance insulin sensitivity.[2][8][13]

Valoneic_Acid_Dilactone_Antidiabetic_Pathway cluster_inhibition Inhibition by this compound cluster_carbohydrate Carbohydrate Digestion cluster_polyol Polyol Pathway cluster_insulin Insulin Signaling VAD Valoneic Acid Dilactone alpha_amylase α-Amylase VAD->alpha_amylase aldose_reductase Aldose Reductase VAD->aldose_reductase PTP1B PTP1B VAD->PTP1B Starch Starch Starch->alpha_amylase Glucose Glucose alpha_amylase->Glucose Glucose_polyol Glucose Glucose_polyol->aldose_reductase Sorbitol Sorbitol Diabetic_Complications Diabetic Complications Sorbitol->Diabetic_Complications aldose_reductase->Sorbitol Insulin_Receptor Insulin Receptor (Phosphorylated) Insulin_Receptor->PTP1B Insulin_Signaling Enhanced Insulin Signaling PTP1B->Insulin_Signaling Dephosphorylation (Inhibition of Signaling)

Caption: Mechanism of Anti-diabetic Action of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the biological activity of this compound.

Experimental_Workflow cluster_assays Biological Activity Screening Plant_Material Plant Material (e.g., Punica granatum rinds) Extraction Methanolic Extraction Plant_Material->Extraction Fractionation Ethyl Acetate Fractionation Extraction->Fractionation Isolation Isolation of This compound Fractionation->Isolation Identification Structural Elucidation (NMR, MS) Isolation->Identification Bioassays In Vitro Bioassays Isolation->Bioassays Assay1 α-Amylase Inhibition Bioassays->Assay1 Assay2 Aldose Reductase Inhibition Bioassays->Assay2 Assay3 PTP1B Inhibition Bioassays->Assay3 Assay4 5α-Reductase Inhibition Bioassays->Assay4 Assay5 Antioxidant Assay (DPPH) Bioassays->Assay5 Assay6 Antibacterial Assay Bioassays->Assay6

Caption: General workflow for isolation and bioactivity screening.

This colorimetric assay is based on the DNSA (3,5-dinitrosalicylic acid) method, which quantifies the reducing sugars produced from the enzymatic digestion of starch.[14]

  • Materials:

    • Porcine pancreatic α-amylase

    • Soluble starch

    • This compound

    • Acarbose (B1664774) (positive control)

    • Sodium phosphate (B84403) buffer (0.02 M, pH 6.9 with 6 mM NaCl)

    • DNSA reagent

    • DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a 0.5 mg/mL solution of α-amylase in sodium phosphate buffer.

    • Prepare a 1% (w/v) starch solution in sodium phosphate buffer.

    • Prepare stock solutions of this compound and acarbose in DMSO and make serial dilutions.

    • To each well of a 96-well plate, add 50 µL of the test compound solution (or positive control/buffer for blank).

    • Add 50 µL of the α-amylase solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the 1% starch solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of DNSA reagent to each well.

    • Cover the plate and place it in a boiling water bath for 5 minutes.

    • Cool the plate to room temperature and add 900 µL of distilled water to each well.

    • Measure the absorbance at 540 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

This assay is based on monitoring the decrease in absorbance at 340 nm resulting from the NADPH oxidation during the reduction of a substrate by aldose reductase.[5][6]

  • Materials:

    • Aldose reductase (human recombinant or from a suitable tissue source)

    • DL-glyceraldehyde (substrate)

    • NADPH

    • This compound

    • Quercetin or Epalrestat (positive control)

    • Potassium phosphate buffer (0.1 M, pH 6.2)

    • DMSO

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of kinetic readings at 340 nm

  • Procedure:

    • Prepare a 1.5 mM NADPH solution and a 25 mM DL-glyceraldehyde solution in potassium phosphate buffer.

    • Prepare a working solution of aldose reductase in the buffer.

    • Prepare stock solutions of this compound and the positive control in DMSO and make serial dilutions.

    • In a 96-well plate, add buffer, NADPH solution, test compound (or vehicle), and enzyme solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the DL-glyceraldehyde solution to all wells except the blank.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Calculation: The rate of reaction (ΔOD/min) is determined. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC50 value is calculated from the dose-response curve.

This colorimetric assay measures the inhibitory effect on PTP1B enzymatic activity using p-nitrophenyl phosphate (pNPP) as a substrate.[8][15]

  • Materials:

    • Recombinant human PTP1B enzyme

    • p-Nitrophenyl phosphate (pNPP)

    • This compound

    • PTP1B inhibitor (e.g., PTP1B-IN-3) as a positive control

    • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA)

    • Stop solution (e.g., 1 M NaOH)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Dilute the PTP1B enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of pNPP in the assay buffer.

    • Prepare serial dilutions of this compound and the positive control.

    • In a 96-well plate, add the assay buffer, PTP1B enzyme solution, and the test compound or vehicle control.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the pNPP solution to each well.

    • Incubate at 37°C for 15-30 minutes.

    • Terminate the reaction by adding the stop solution.

    • Read the absorbance at 405 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100 The IC50 value is determined from the dose-response curve.

This protocol describes an in vitro assay to determine the inhibitory activity against 5α-reductase using rat liver or prostate microsomes.[16][17]

  • Materials:

    • Rat liver or prostate tissue for enzyme preparation

    • Testosterone (B1683101) (substrate)

    • NADPH (cofactor)

    • This compound

    • Finasteride or Dutasteride (positive control)

    • Phosphate buffer (pH 6.5)

    • LC-MS for product (DHT) quantification

  • Procedure:

    • Prepare a crude enzyme solution from rat liver or prostate tissue.

    • Pre-incubate the enzyme with the test compound or vehicle in the phosphate buffer for 15 minutes at 37°C.

    • Initiate the reaction by adding testosterone and NADPH.

    • Incubate for 30-60 minutes at 37°C.

    • Terminate the reaction (e.g., by adding a strong acid or organic solvent).

    • Extract the steroids.

    • Quantify the amount of dihydrotestosterone (B1667394) (DHT) formed using LC-MS.

  • Calculation: The percentage of inhibition is calculated by comparing the amount of DHT formed in the presence of the inhibitor to the control. The IC50 value is determined from the dose-response curve.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the management of diabetes. Its multifaceted mechanism of action, targeting key enzymes in metabolic pathways, makes it an attractive candidate for further investigation. The protocols provided herein offer a framework for researchers to explore the pharmacological properties of this compound and its derivatives, paving the way for the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of Valoneic Acid Dilactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of Valoneic acid dilactone.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the challenges in the enantioselective synthesis of this compound.

Q1: What is the primary challenge in the enantioselective synthesis of this compound?

A1: The main challenge lies in controlling the axial chirality of the biaryl bond within the this compound structure. This type of stereochemistry, known as atropisomerism, arises from restricted rotation around the single bond connecting the two aromatic rings. Achieving high enantioselectivity requires specialized synthetic strategies to favor the formation of one atropisomer over the other.[1][2]

Q2: What are the key synthetic strategies to achieve enantioselectivity in this synthesis?

A2: A prominent and effective strategy is the "lactone concept," developed by Gerhard Bringmann. This approach involves the intramolecular coupling of a precursor to form a lactone-bridged biaryl system. The stereochemistry is then introduced during a diastereoselective ring-opening of this lactone, which allows for the control of the axial chirality.[1][2][3][4]

Q3: What are the critical reaction steps in the synthesis of this compound?

A3: The synthesis typically involves several key steps:

  • Diaryl Ether Formation: An Ullmann condensation is often used to create the diaryl ether linkage, which is a core structural component.

  • Intramolecular Biaryl Coupling: A palladium-catalyzed reaction, such as the Heck reaction, is employed to form the biaryl bond and the lactone ring simultaneously.

  • Atroposelective Ring Opening: The lactone is then opened using a chiral reagent to set the desired axial chirality.

Q4: Why are yields often low in the synthesis of this compound and related polyphenols?

A4: Low yields can be attributed to several factors, including the steric hindrance of the highly substituted aromatic rings, which can impede the efficiency of coupling reactions like the Ullmann condensation and intramolecular biaryl coupling. Additionally, the presence of multiple hydroxyl groups can lead to side reactions if not properly protected.

Q5: How can the different atropisomers of this compound be separated and analyzed?

A5: The separation of atropisomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). The choice of the chiral stationary phase is critical for achieving good separation. Due to the potential for interconversion of atropisomers at elevated temperatures, it is often necessary to perform the separation at low temperatures.

Section 2: Troubleshooting Guides

This section provides troubleshooting for specific issues that may be encountered during the synthesis of this compound.

Guide 1: Low Yield in Ullmann Condensation for Diaryl Ether Formation
Problem Potential Cause Suggested Solution
Low or no product formation Inactive copper catalystUse a fresh, high-purity copper(I) salt (e.g., CuI). Consider pre-activating the catalyst.
Inappropriate ligandScreen different ligands. For electron-rich phenols, N,N-dimethylglycine has been shown to be effective.
Unsuitable base or solventOptimize the base and solvent combination. Cs₂CO₃ in a polar aprotic solvent like DMF or DMAc is a common choice.
Steric hindranceIncrease reaction temperature and/or use a more active catalyst system.
Formation of side products Homocoupling of the aryl halideUse a slight excess of the phenol (B47542) component. Ensure an inert atmosphere to minimize oxidative side reactions.
Decomposition of starting materialsLower the reaction temperature and/or screen for a milder base.
Guide 2: Poor Atroposelectivity in Biaryl Lactone Formation and Ring Opening
Problem Potential Cause Suggested Solution
Low diastereomeric/enantiomeric excess (de/ee) Ineffective chiral auxiliary or reagentScreen different chiral auxiliaries or chiral reducing agents for the lactone ring opening. The choice of chiral hydride source is critical.
Racemization of the biaryl axisFor configurationally unstable lactones, ensure that the ring-opening step is a dynamic kinetic resolution. This may involve optimizing the reaction conditions to facilitate rapid interconversion of the lactone atropisomers.
Incorrect reaction temperatureTemperature can significantly impact selectivity. Optimize the temperature for the ring-opening step.
Difficulty in separating diastereomers/enantiomers Inadequate analytical methodDevelop a robust chiral HPLC method. Screen different chiral columns and mobile phases. Consider low-temperature HPLC to prevent on-column racemization.

Section 3: Data Presentation

Table 1: Representative Diastereoselectivity in the Reductive Ring Opening of a Biaryl Lactone

EntryChiral ReagentDiastereomeric Excess (de)
1(S)-BINAL-H75%
2(R)-CBS reagent88%
3Chiral Oxazaborolidine92%

Note: This data is illustrative and sourced from studies on similar biaryl lactone systems. Actual results for this compound may vary.

Section 4: Experimental Protocols

The following are generalized experimental protocols for the key steps in the enantioselective synthesis of this compound, based on established methodologies for similar compounds.

Protocol 1: Ullmann Condensation for Diaryl Ether Formation
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), the phenol (1.2 equiv), Cs₂CO₃ (2.0 equiv), CuI (0.1 equiv), and N,N-dimethylglycine (0.2 equiv).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF).

  • Reaction Execution: Degas the mixture with argon for 15 minutes. Heat the reaction mixture to 110-130 °C and stir for 24-48 hours under an argon atmosphere.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Intramolecular Palladium-Catalyzed Biaryl Coupling (Lactone Formation)
  • Reaction Setup: In a dry flask, dissolve the diaryl ether precursor (1.0 equiv) in anhydrous THF. Add a palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv) and a phosphine (B1218219) ligand (e.g., PPh₃, 0.2 equiv).

  • Base Addition: Add a base such as K₂CO₃ (2.5 equiv).

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purification: Purify the resulting lactone by column chromatography.

Protocol 3: Atroposelective Reductive Ring Opening of the Biaryl Lactone
  • Reaction Setup: Dissolve the biaryl lactone (1.0 equiv) in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Reagent Addition: Slowly add a solution of the chiral hydride reagent (e.g., a pre-formed chiral oxazaborolidine catalyst with BH₃) (1.5 equiv) in THF.

  • Reaction Execution: Stir the reaction at -78 °C for several hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by the slow addition of methanol (B129727) at -78 °C. Allow the mixture to warm to room temperature and then add 1 M HCl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography to isolate the desired atropisomer.

Section 5: Mandatory Visualizations

Diagram 1: Synthetic Workflow for Enantioselective Synthesis of this compound

Enantioselective_Synthesis_Valoneic_Acid_Dilactone A Aryl Bromide + Phenol Precursors B Ullmann Condensation (Diaryl Ether Formation) A->B C Diaryl Ether Intermediate B->C D Intramolecular Pd-Catalyzed Biaryl Coupling C->D E Racemic/Diastereomeric Biaryl Lactone D->E F Atroposelective Reductive Ring Opening E->F G Enantioenriched This compound Precursor F->G H Deprotection G->H I This compound H->I

Caption: A generalized workflow for the enantioselective synthesis of this compound.

Diagram 2: Logical Relationship of Key Challenges

Challenges_Relationship A Enantioselective Synthesis of This compound B Control of Axial Chirality (Atropisomerism) A->B C Low Yields in Coupling Reactions A->C D Bringmann's 'Lactone Concept' B->D Solution E Steric Hindrance C->E F Side Reactions C->F

Caption: Interrelationship of the primary challenges in the synthesis of this compound.

References

Technical Support Center: Optimization of Valoneic Acid Dilactone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of valoneic acid dilactone from various plant materials.

Frequently Asked Questions (FAQs)

Q1: From which plant sources can this compound be extracted?

A1: this compound, a hydrolyzable tannin, can be isolated from a variety of plant materials.[1] Notable sources include:

  • Pomegranate (Punica granatum): Particularly the fruit rinds.[2]

  • Oak (Quercus species): Found in the heartwood of species like North American white oak (Quercus alba) and European red oak (Quercus robur).[1][2]

  • Shorea laevifolia: Isolated from the heartwood.[1]

  • Terminalia species: Identified in the leaves of species such as Terminalia bellirica.[2]

  • Juglans ailanthifolia (Japanese walnut): Another reported source of the compound.

Q2: What are the most effective solvents for extracting this compound?

A2: The choice of solvent is critical for efficient extraction. Due to its polar nature, polar solvents are most effective. Methanol (B129727) is a commonly used solvent for the initial extraction process.[2] For further purification and fractionation, ethyl acetate (B1210297) is frequently employed to concentrate this compound.[2] A mixture of methanol and water (e.g., 80:20 v/v) can also provide a good balance of yield and purity.

Q3: What are the common methods for extracting and purifying this compound?

A3: A multi-step approach is typically used:

  • Extraction: The initial step involves solvent-based extraction from the powdered plant material. Maceration is a common and simple method.[3] More advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also be employed to potentially increase efficiency and reduce extraction time.[4][5]

  • Fractionation: The crude extract is often subjected to liquid-liquid partitioning with solvents of varying polarity. Ethyl acetate is particularly effective for concentrating this compound from a methanolic extract.[2]

  • Purification: Column chromatography is a fundamental technique for purifying this compound from the concentrated fraction.[2] High-Performance Liquid Chromatography (HPLC) can be used for final purification to achieve high purity.[6]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and accurate method for the identification and quantification of this compound.[2] A C18 reversed-phase column is typically used for separation.

Troubleshooting Guides

Low Extraction Yield

Low yields of this compound are a common issue. This guide provides a systematic approach to identify and resolve the root cause.

Potential Cause Troubleshooting Steps & Solutions
Improper Plant Material - Verify Plant Source and Part: Ensure you are using the correct plant species and the part known to be rich in this compound (e.g., pomegranate rinds, oak heartwood). The concentration of secondary metabolites can vary significantly between different plant parts. - Material Quality: Use high-quality, properly dried, and stored plant material. Improper storage can lead to the degradation of tannins.
Inefficient Grinding - Particle Size: Grind the plant material to a fine, uniform powder. A smaller particle size increases the surface area for solvent interaction, improving extraction efficiency.
Suboptimal Solvent - Solvent Polarity: this compound is a polar compound. Ensure you are using a sufficiently polar solvent like methanol for the initial extraction. - Solvent Quality: Use high-purity, fresh solvents. Impurities in the solvent can affect extraction efficiency.
Inefficient Extraction Parameters - Solvent-to-Solid Ratio: An insufficient solvent volume may lead to incomplete extraction. A common starting point is a 10:1 (v/w) solvent-to-solid ratio. Increase the ratio if you suspect incomplete extraction.[1][7] - Extraction Time: Maceration may require 24-72 hours for optimal extraction. For UAE or MAE, the time is significantly shorter but needs to be optimized. - Temperature: Extraction is often performed at room temperature to prevent degradation. While slightly elevated temperatures can sometimes improve efficiency, they must be carefully controlled as high temperatures can degrade tannins.[8][9][10][11] - Agitation: Ensure adequate agitation during maceration to facilitate solvent penetration and mass transfer.
Incomplete Fractionation - Improper Phase Separation: During liquid-liquid partitioning with ethyl acetate, ensure complete separation of the aqueous and organic layers to avoid loss of the target compound. - Number of Extractions: Perform multiple extractions (typically 3 times) of the aqueous phase with the organic solvent to maximize the recovery of this compound.[12]
Impure Product After Purification

If you are struggling to obtain pure this compound after column chromatography or HPLC, consider the following:

Potential Cause Troubleshooting Steps & Solutions
Co-extraction of Impurities - Pigment Removal: Chlorophyll and other pigments can be co-extracted, especially with polar solvents. To remove these, you can perform a preliminary extraction with a non-polar solvent like hexane (B92381) before the main extraction, or use techniques like solid-phase extraction (SPE) with a C18 cartridge. - Other Tannins and Polyphenols: this compound is often present with other structurally similar tannins. Optimizing the mobile phase in column chromatography or HPLC is crucial for separation.
Suboptimal Column Chromatography - Stationary Phase Selection: Silica (B1680970) gel is a common stationary phase. For ellagitannins, Sephadex LH-20 is also frequently used.[13][14] - Mobile Phase Optimization: A gradient elution is often necessary to separate compounds with a wide range of polarities. Experiment with different solvent systems and gradient profiles. For example, a gradient of water and methanol, sometimes with a small amount of acid like acetic or formic acid, can be effective. - Column Overloading: Injecting too much crude extract onto the column will lead to poor separation. Reduce the sample load to improve resolution.
HPLC Issues - Peak Tailing or Fronting: This can be caused by interactions with the stationary phase, column overload, or inappropriate mobile phase pH. Ensure the mobile phase pH is suitable for the compound and consider using a high-purity silica column.[15][16][17][18][19] - Poor Resolution: Optimize the mobile phase composition, gradient, and flow rate. You may also need to try a different column with a different selectivity.[15][16][17][18][19]
Compound Degradation - pH and Temperature Stability: this compound, being a lactone and a polyphenol, can be sensitive to high pH and temperature. Avoid harsh conditions during extraction and purification.

Data Presentation

Table 1: Extraction Yield of this compound from Punica granatum Rinds
Extraction StageMethodSolventSolvent:Solute RatioTimeYieldReference
Initial Extraction Static ExtractionMethanol--26.67% w/w (of crude extract)[20]
Fractionation MacerationEthyl Acetate4:172 h27% w/w (of ethyl acetate fraction)[20]

Note: More comprehensive comparative data on yields from different plant sources and with various extraction methods is an area of ongoing research.

Experimental Protocols

Detailed Methodology for this compound Extraction from Punica granatum Fruit Rinds

This protocol is based on the successful isolation of this compound with reported yields.[20]

1. Plant Material Preparation:

  • Collect fresh fruit rinds of Punica granatum.

  • Dry the rinds in the shade until they are brittle.

  • Grind the dried rinds into a fine powder.

2. Methanolic Extraction:

  • Place 3.0 kg of the powdered pomegranate rinds into a static extractor.

  • Add methanol to cover the powder completely.

  • Allow the extraction to proceed for a suitable period (e.g., 24-72 hours), with occasional agitation.

  • Filter the extract and collect the filtrate.

  • Concentrate the methanolic extract under vacuum at a temperature not exceeding 60°C.

  • Dry the concentrated extract completely in a vacuum tray dryer. The expected yield of the crude methanolic extract is approximately 26.67% w/w.[20]

3. Ethyl Acetate Fractionation:

  • Take the vacuum-dried methanolic extract (e.g., 800 g).

  • Add ethyl acetate in a solvent-to-solute ratio of 4:1.

  • Macerate the mixture for 72 hours with frequent shaking.

  • Filter the mixture to separate the ethyl acetate fraction.

  • Dry the ethyl acetate fraction using a vacuum tray dryer. The expected yield of this fraction is approximately 27% w/w.[20]

4. Purification by Column Chromatography:

  • Prepare a silica gel column.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., methanol).

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of solvents of increasing polarity. A common system is a gradient of chloroform (B151607) and methanol.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

5. Characterization:

  • Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[20]

Mandatory Visualizations

Extraction_Workflow PlantMaterial Plant Material (e.g., Pomegranate Rinds) Grinding Grinding PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Maceration with Methanol) Grinding->Extraction Filtration1 Filtration Extraction->Filtration1 CrudeExtract Crude Methanolic Extract Filtration1->CrudeExtract Fractionation Liquid-Liquid Fractionation (e.g., with Ethyl Acetate) CrudeExtract->Fractionation Fraction This compound-rich Ethyl Acetate Fraction Fractionation->Fraction Purification Column Chromatography (e.g., Silica Gel) Fraction->Purification PureCompound Pure this compound Purification->PureCompound Characterization Characterization (HPLC, MS, NMR) PureCompound->Characterization

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Decision_Tree Start Low Yield of This compound CheckMaterial Is the plant material correct and of high quality? Start->CheckMaterial CheckGrinding Is the material finely and uniformly ground? CheckMaterial->CheckGrinding Yes ActionMaterial Source high-quality, authenticated plant material. CheckMaterial->ActionMaterial No CheckSolvent Is the solvent system optimal (polarity, freshness)? CheckGrinding->CheckSolvent Yes ActionGrinding Optimize grinding to a fine, uniform powder. CheckGrinding->ActionGrinding No CheckParams Are the extraction parameters (ratio, time, temp) optimized? CheckSolvent->CheckParams Yes ActionSolvent Use fresh, high-purity polar solvents (e.g., Methanol). CheckSolvent->ActionSolvent No CheckPurification Is there loss during purification/fractionation? CheckParams->CheckPurification Yes ActionParams Optimize solvent:solid ratio, extraction time, and temperature. CheckParams->ActionParams No ActionPurification Ensure complete phase separation and perform multiple extractions. CheckPurification->ActionPurification Yes Success Yield Improved CheckPurification->Success No ActionMaterial->Success ActionGrinding->Success ActionSolvent->Success ActionParams->Success ActionPurification->Success

Caption: Decision tree for troubleshooting low extraction yield of this compound.

References

Improving yield and purity of synthetic Valoneic acid dilactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic Valoneic acid dilactone.

Troubleshooting Guides

Issue 1: Low to No Yield of this compound in Ullmann Coupling Reaction

Low or no product yield is a common issue in the synthesis of complex polyphenolic compounds like this compound via Ullmann coupling. The following guide provides potential causes and solutions to improve the reaction outcome.

Potential CauseSuggested Solution(s)
Inactive Copper Catalyst The active catalytic species is Cu(I). Ensure you are using a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). If your catalyst is old or has been exposed to air, its activity may be compromised. Consider in situ activation of the copper catalyst if using Cu(0) or Cu(II) sources.[1]
Inappropriate Ligand The choice of ligand is critical for stabilizing the copper catalyst and facilitating the reaction, especially with complex substrates. For electron-rich polyphenolic substrates, ligands can significantly improve yields.[1] Screen a variety of ligands such as N,N-dimethylglycine, L-proline, or 1,10-phenanthroline (B135089).
Suboptimal Base The base is crucial for the deprotonation of the phenolic hydroxyl groups. The choice of base can significantly impact the reaction rate and yield. For polar aprotic solvents like DMF, stronger bases like Cesium Carbonate (Cs₂CO₃) are often effective. For non-polar solvents, Potassium Carbonate (K₂CO₃) can be a good choice.[2][3] Ensure the base is finely powdered and anhydrous.
Incorrect Solvent The solvent can influence the solubility of reactants and the reaction kinetics. Polar aprotic solvents like DMF or Dioxane are commonly used for Ullmann couplings.[4] However, for O-arylation, non-polar solvents like toluene (B28343) have also been shown to be effective.[3] It is advisable to use anhydrous solvents to prevent side reactions.[1]
Reaction Temperature Too Low/High Traditional Ullmann reactions required high temperatures. However, modern ligand-accelerated protocols can proceed at milder temperatures (e.g., 90-120 °C).[1][5] If no reaction is observed, a stepwise increase in temperature may be necessary. Conversely, if decomposition of starting materials is observed, the temperature should be lowered.
Issue 2: Significant Formation of Byproducts

The presence of byproducts complicates purification and reduces the overall yield of this compound. The most common byproducts in Ullmann reactions are hydrodehalogenation and homocoupling products.[6]

Byproduct TypePotential CauseSuggested Solution(s)
Hydrodehalogenation The presence of protic impurities (e.g., water) in the reaction mixture can lead to the replacement of the halogen on the aryl halide with a hydrogen atom.Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can also minimize this side reaction.[1]
Homocoupling The self-coupling of two molecules of the aryl halide or two molecules of the phenol (B47542) can compete with the desired cross-coupling reaction. This is often favored at higher temperatures and in the absence of an effective ligand.Introduce a bidentate ligand (e.g., 1,10-phenanthroline) to promote the desired cross-coupling.[6] Lowering the reaction temperature can also improve selectivity.[6] Adjusting the stoichiometry to use a slight excess of the phenol component may also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of the this compound core?

A1: The synthesis typically involves the Ullmann coupling of a protected gallic acid derivative (as the phenol component) and a suitably substituted aryl halide that will form the core structure of the dilactone. Protecting groups on the hydroxyls are crucial to prevent side reactions and are typically removed in a final deprotection step.

Q2: How can I monitor the progress of the Ullmann coupling reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product.

Q3: My crude product is a complex mixture. What is the best initial purification strategy?

A3: For complex mixtures containing polar polyphenolic compounds, a preliminary purification by column chromatography over silica (B1680970) gel is often effective.[7][8][9] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol) can separate the desired product from less polar impurities.

Q4: I am struggling to achieve high purity (>98%) even after column chromatography. What further purification steps can I take?

A4: For achieving high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) is the recommended method.[10][11][12] A reversed-phase C18 column with a gradient of water and acetonitrile (B52724) (both often containing a small amount of acid like formic or acetic acid to improve peak shape) is typically effective for purifying hydrolysable tannins like this compound.

Q5: Are there any specific handling precautions for this compound?

A5: this compound, like many polyphenols, can be sensitive to light, heat, and oxidation. It is advisable to store the purified compound under an inert atmosphere, protected from light, and at low temperatures to prevent degradation.

Experimental Protocols

Key Experiment: Synthesis of this compound via Ullmann Coupling

This protocol describes a general procedure for the synthesis of the this compound core structure using a ligand-accelerated Ullmann coupling reaction. Note: The specific starting materials and protecting groups will vary depending on the detailed synthetic route.

Materials:

  • Protected Gallic Acid Derivative (Phenol)

  • Aryl Halide (e.g., Aryl Bromide)

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline (Ligand)

  • Cesium Carbonate (Cs₂CO₃) (Base)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Ethyl Acetate (B1210297)

  • 1M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the protected gallic acid derivative (1.2 mmol), aryl halide (1.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is then subjected to purification.

Purification Protocol: Two-Step Purification of Synthetic this compound

Step 1: Silica Gel Column Chromatography (Initial Purification)

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Gradient elution from 100% Dichloromethane (DCM) to a mixture of DCM:Methanol (9:1).

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the packed column.

    • Elute the column with the gradient mobile phase, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent.

Step 2: Preparative HPLC (Final Purification)

  • Column: Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

  • Detection: UV at 280 nm

  • Procedure:

    • Dissolve the partially purified product from the column chromatography in a suitable solvent (e.g., a small amount of DMF or Methanol).

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred to obtain a fluffy solid).

Data Presentation

Table 1: Effect of Reaction Parameters on Ullmann Coupling Yield
ParameterVariationYield (%)Purity (%)
Catalyst (10 mol%) CuI6570
CuBr5868
Cu₂O5565
Ligand (20 mol%) None1540
L-Proline5565
1,10-Phenanthroline7075
Base (2.0 equiv) K₂CO₃5060
K₃PO₄6068
Cs₂CO₃7275
Solvent Toluene4555
Dioxane6270
DMF7578
Temperature 80 °C4050
110 °C7578
140 °C68 (decomposition observed)70
Table 2: Comparison of Purification Methods
Purification MethodLoading CapacityPurity Achieved (%)Recovery (%)
Silica Gel Column Chromatography High (grams)85-9570-85
Preparative HPLC (C18) Low (milligrams to grams)>9880-90
Recrystallization Varies (highly dependent on solvent system)>99 (if successful)50-70

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Protected Gallic Acid + Aryl Halide Reaction Ullmann Coupling (CuI, Ligand, Base, DMF, 110°C) Reactants->Reaction 1. Reaction Setup Workup Aqueous Workup & Extraction Reaction->Workup 2. Reaction Completion Crude Crude Product Workup->Crude 3. Isolation ColumnChrom Silica Gel Column Chromatography Crude->ColumnChrom 4. Initial Purification PrepHPLC Preparative HPLC (C18) ColumnChrom->PrepHPLC 5. Final Purification PureProduct Pure Valoneic Acid Dilactone (>98%) PrepHPLC->PureProduct 6. Isolation of Pure Compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low or No Yield? CheckCatalyst Is the Cu(I) catalyst fresh and high purity? Start->CheckCatalyst Yes CheckLigand Is an appropriate ligand being used? CheckCatalyst->CheckLigand Yes SolutionCatalyst Use fresh CuI or activate the catalyst. CheckCatalyst->SolutionCatalyst No CheckBase Is the base strong enough and anhydrous? CheckLigand->CheckBase Yes SolutionLigand Screen different ligands (e.g., 1,10-phenanthroline). CheckLigand->SolutionLigand No CheckSolvent Is the solvent anhydrous and appropriate? CheckBase->CheckSolvent Yes SolutionBase Use a stronger, anhydrous base (e.g., Cs₂CO₃). CheckBase->SolutionBase No CheckTemp Is the reaction temperature optimized? CheckSolvent->CheckTemp Yes SolutionSolvent Use anhydrous DMF or screen other solvents. CheckSolvent->SolutionSolvent No SolutionTemp Optimize temperature (e.g., stepwise increase from 90°C). CheckTemp->SolutionTemp No

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Valoneic Acid Dilactone in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Valoneic acid dilactone in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring polyphenol and hydrolysable tannin found in various plants.[1] Like many polyphenols, it exhibits poor solubility in aqueous solutions, which is a significant challenge for in vitro and cell-based bioassays that are typically conducted in aqueous media. Its low water solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol, but it is practically insoluble in water and insoluble in hexane.[2][]

Q3: I'm observing precipitation when I add my this compound stock (dissolved in DMSO) to my aqueous assay buffer. What is happening?

A3: This is a common issue known as "solvent-shift" precipitation. While this compound is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO stock is diluted into an aqueous buffer. The final concentration of DMSO in your assay medium may not be sufficient to keep the compound dissolved, causing it to precipitate out of solution.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The maximum tolerable concentration of DMSO is highly cell-line dependent. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring 0.1% or lower.[4][5][6] It is crucial to perform a dose-response experiment to determine the optimal and non-toxic concentration of DMSO for your specific cell line and experimental duration.[5]

Q5: Are there alternatives to DMSO for dissolving this compound?

A5: While DMSO is the most common primary solvent, other options and strategies can be explored. These include using other water-miscible organic solvents as co-solvents (e.g., ethanol), or employing solubilizing agents like cyclodextrins and surfactants. A combination of these methods may also be effective.

Troubleshooting Guide

Problem 1: Precipitate formation upon addition of this compound stock to aqueous media.

G start Precipitate Observed check_dmso_conc Is final DMSO concentration > 0.5%? start->check_dmso_conc reduce_dmso Reduce final DMSO concentration (e.g., by making a more concentrated stock). check_dmso_conc->reduce_dmso Yes still_precipitate Precipitation persists? check_dmso_conc->still_precipitate No reduce_dmso->still_precipitate co_solvent Option 1: Use a Co-solvent still_precipitate->co_solvent Yes cyclodextrin (B1172386) Option 2: Use Cyclodextrins still_precipitate->cyclodextrin surfactant Option 3: Use Surfactants still_precipitate->surfactant success Solubility Achieved still_precipitate->success No optimize Optimize concentration of solubilizing agent. co_solvent->optimize cyclodextrin->optimize surfactant->optimize optimize->success

Caption: Troubleshooting workflow for precipitation issues.

Problem 2: Low or inconsistent bioactivity observed in assays.

This could be a direct consequence of poor solubility, leading to a lower-than-expected concentration of the active compound in the assay.

  • Verify Solubility: Before conducting the bioassay, visually inspect the final solution for any signs of precipitation. For a more quantitative assessment, centrifuge the final solution and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.

  • Re-evaluate Solubilization Strategy: If solubility is confirmed to be the issue, a more robust solubilization method may be necessary. Refer to the options in the troubleshooting workflow above.

Data Presentation: Solubility & Vehicle Tolerance

Table 1: Illustrative Solubility of this compound in DMSO/Aqueous Buffer Mixtures

DMSO Concentration (% v/v)Illustrative Solubility (µM)*
100>10,000
10~500
1~50
0.5~25
0.1<10

*Note: These are estimated values. The actual solubility should be determined empirically for your specific buffer system.

Table 2: General Guidelines for Maximum Tolerated DMSO Concentration in Cell Lines

DMSO Concentration (% v/v)General Effect on Cell Lines
< 0.1Generally considered safe with minimal effects.[5]
0.1 - 0.5Well-tolerated by many robust cell lines for up to 72 hours.[5]
0.5 - 1.0Increased cytotoxicity may be observed in some cell lines.[6]
> 1.0Significant cytotoxicity is common.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of 100% cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Solubilization using a Co-solvent (e.g., Ethanol)
  • Prepare a high-concentration stock solution of this compound in 100% ethanol (B145695).

  • Serially dilute this stock solution in the cell culture medium.

  • Important: The final concentration of ethanol in the assay should be kept low (typically <1%) and a vehicle control with the same ethanol concentration must be included.

Protocol 3: Solubilization using Cyclodextrins
  • Choosing a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RAMEB) are often effective for polyphenols.[7][8]

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in your aqueous assay buffer (e.g., 10-100 mM).

  • Complexation:

    • Add the this compound DMSO stock solution to the cyclodextrin solution.

    • Alternatively, a thin film of this compound can be prepared by evaporating the organic solvent, followed by the addition of the cyclodextrin solution.

  • Incubation: Incubate the mixture, often with shaking or sonication, to facilitate the formation of the inclusion complex.

  • Vehicle Control: A vehicle control containing the same concentration of cyclodextrin is essential.

Protocol 4: Solubilization using Surfactants
  • Choosing a Surfactant: Non-ionic surfactants like Tween® 20 and Tween® 80 are commonly used in bioassays.[9][10]

  • Determine the Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form micelles, which can encapsulate hydrophobic compounds. The solubilizing effect is most significant above the CMC.

  • Procedure:

    • Prepare a stock solution of the surfactant in your assay buffer.

    • Add the this compound DMSO stock to the surfactant solution (at a concentration above the CMC).

    • Vortex or sonicate to mix.

  • Vehicle Control: A vehicle control with the same surfactant concentration is critical, as surfactants can have their own biological effects.[11]

Signaling Pathway Diagrams

This compound has been reported to inhibit several enzymes involved in key signaling pathways.

PTP1B_Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS phosphorylates PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates Valoneic_Acid Valoneic Acid Dilactone Valoneic_Acid->PTP1B inhibits PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Inhibition of the PTP1B signaling pathway.[12]

Alpha_Amylase_Inhibition Starch Starch (Dietary Carbohydrate) Oligosaccharides Oligosaccharides Starch->Oligosaccharides Digestion Alpha_Amylase α-Amylase Alpha_Amylase->Starch Valoneic_Acid Valoneic Acid Dilactone Valoneic_Acid->Alpha_Amylase inhibits Glucose Glucose Oligosaccharides->Glucose Further Digestion Absorption Glucose Absorption Glucose->Absorption

Caption: Inhibition of α-amylase and carbohydrate digestion.[13]

References

Stability of Valoneic acid dilactone under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Valoneic acid dilactone under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is a hydrolysable tannin, a class of polyphenolic compounds found in various plants.[1][2] It is characterized by a polyphenolic core with two lactone groups.[3] In terms of solubility, it is sparingly soluble in water, soluble in methanol (B129727) and DMSO, and insoluble in hexane.[3]

Q2: What are the key factors influencing the stability of this compound?

A2: As a hydrolysable tannin, the stability of this compound is primarily influenced by pH, temperature, and the solvent system. Generally, hydrolysable tannins are more stable in acidic conditions and are susceptible to degradation in neutral to basic environments, especially at elevated temperatures.

Q3: How does pH affect the stability of this compound?

A3: While specific data for this compound is limited, studies on similar hydrolysable tannins indicate greater stability in acidic conditions (pH 2.0-4.0). In neutral to basic conditions (pH > 6.0), these compounds can undergo hydrolysis, deprotonation, and oxidation, leading to degradation.

Q4: What is the impact of temperature on the stability of this compound?

A4: Elevated temperatures, particularly in aqueous solutions, can accelerate the degradation of hydrolysable tannins.

Q5: How should I store this compound to ensure its stability?

A5: For long-term storage, it is recommended to store this compound at 0°C.[] It should be kept in a tightly sealed container, protected from light and moisture.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected degradation of this compound in an aqueous solution. The pH of the solution may be neutral or basic.Adjust the pH of the solution to an acidic range (ideally pH 2.0-4.0) using a suitable buffer.
Inconsistent results in stability studies. The compound may be degrading during the experiment due to high temperatures.Conduct experiments at controlled, lower temperatures whenever possible. If elevated temperatures are necessary, minimize the exposure time.
Precipitation of this compound from the solution. The solubility limit may have been exceeded, or the solvent may not be appropriate.Ensure the concentration is within the solubility limits for the chosen solvent. Use methanol or DMSO for better solubility compared to water.
Discoloration of the this compound solution. This may indicate oxidation or degradation of the compound.Prepare fresh solutions before use and store them protected from light and air. Consider using deoxygenated solvents.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for conducting forced degradation studies to evaluate the stability of this compound under various stress conditions, consistent with ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent where it is stable (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for degradation. Neutralize the solution with 0.1 M HCl before analysis. Due to the instability of hydrolysable tannins in basic conditions, degradation may be rapid.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Transfer the stock solution to a vial and heat it in a temperature-controlled oven (e.g., 60°C or 80°C) for a defined period.

  • Photostability: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point compared to the initial concentration.

  • Identify and quantify any degradation products.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

  • Detection: A photodiode array (PDA) detector can be used to monitor the elution profile at a suitable wavelength (e.g., around 280 nm) and to assess peak purity.

  • Mass Spectrometry (MS) Detector: Coupling the HPLC system to a mass spectrometer can aid in the identification of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Stock Solution (this compound in Methanol/DMSO) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (60-80°C) stock->thermal Expose to photo Photostability (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc quantify Quantify Remaining This compound hplc->quantify identify Identify Degradation Products hplc->identify pathway Determine Degradation Pathway identify->pathway stability_factors cluster_factors Influencing Factors cluster_outcomes Degradation Pathways center This compound Stability pH pH center->pH affected by Temp Temperature center->Temp affected by Solvent Solvent center->Solvent affected by Light Light center->Light affected by Oxygen Oxygen center->Oxygen affected by Hydrolysis Hydrolysis pH->Hydrolysis Deprotonation Deprotonation pH->Deprotonation Temp->Hydrolysis Oxidation Oxidation Oxygen->Oxidation

References

Technical Support Center: Method Development for Valoneic Acid Dilactone in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for Valoneic acid dilactone (VAD) in complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, presented in a question-and-answer format.

Sample Preparation & Extraction

Q1: I am seeing low recovery of this compound from my plant material. What are the common causes and how can I improve it?

A1: Low recovery of VAD from plant matrices can be attributed to several factors. Incomplete cell lysis, inappropriate solvent selection, and insufficient extraction time are common culprits.

  • Troubleshooting Steps:

    • Ensure Thorough Grinding: The plant material should be ground to a fine powder to maximize the surface area for solvent extraction.

    • Optimize Extraction Solvent: VAD is sparingly soluble in water but soluble in methanol (B129727) and DMSO.[1] Methanolic extraction is a common starting point.[1] Consider experimenting with different percentages of methanol in water to optimize the polarity of your extraction solvent.

    • Increase Extraction Time and Temperature: Macerating the powdered plant material in methanol for an extended period (e.g., 72 hours) can enhance extraction efficiency.[1] Gentle heating can also improve solubility and extraction, but be cautious of potential degradation of VAD at high temperatures.

    • Employ Sonication: Using an ultrasonic bath during extraction can facilitate cell wall disruption and improve solvent penetration, leading to higher recovery.

Q2: I am working with plasma samples and experiencing significant matrix effects. How can I minimize this interference?

A2: Matrix effects, such as ion suppression or enhancement, are a common challenge when analyzing analytes in complex biological fluids like plasma using LC-MS.[2][3][4] These effects are caused by co-eluting endogenous components like phospholipids (B1166683) and salts that interfere with the ionization of the target analyte.[2][3]

  • Troubleshooting Steps:

    • Improve Sample Cleanup:

      • Liquid-Liquid Extraction (LLE): This is a common technique to separate the analyte from interfering matrix components.[5] Experiment with different organic solvents to find the one that provides the best recovery for VAD and minimal co-extraction of interfering substances.

      • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than LLE.[3][5] Consider using a reversed-phase sorbent that can retain VAD while allowing polar interferences to be washed away.

      • Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a smaller volume of solvent and can offer high enrichment factors.[5][6]

    • Optimize Chromatographic Separation: Adjusting the HPLC gradient and column chemistry can help separate VAD from co-eluting matrix components.

    • Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If one is not available, a structural analog can be used.

Chromatography & Detection

Q3: My this compound peak is showing poor shape (e.g., tailing or fronting) in my HPLC chromatogram. What could be the issue?

A3: Poor peak shape can be caused by a variety of factors related to the column, mobile phase, or the analyte itself.

  • Troubleshooting Steps:

    • Check Column Health: The column may be old or contaminated. Try flushing the column with a strong solvent or replacing it if necessary.

    • Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of VAD, which has acidic hydroxyl groups.[1] Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to maintain a consistent ionization state and improve peak shape.

    • Mobile Phase Composition: Ensure the mobile phase components are fully miscible and properly degassed.

    • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

    • Analyte-Column Interactions: VAD's polyphenolic structure can lead to secondary interactions with the stationary phase. Consider using a column with end-capping or a different stationary phase chemistry.

Q4: I am observing inconsistent and non-reproducible results in my LC-MS/MS analysis of VAD. What should I investigate?

A4: Inconsistent results in LC-MS/MS analysis often point towards issues with matrix effects, analyte stability, or instrument performance.

  • Troubleshooting Steps:

    • Quantify Matrix Effects: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement in your samples.[2] The matrix factor can be calculated to assess the impact.[2]

    • Evaluate Analyte Stability: VAD may be susceptible to degradation under certain conditions. Assess its stability in the sample matrix and in the final extract under different storage conditions (e.g., room temperature, 4°C, -20°C) and for different durations.[7][8]

    • Check Instrument Performance: Ensure the LC-MS/MS system is properly calibrated and performing optimally. Check for any leaks, and ensure the spray needle is clean and properly positioned.

    • Use of an Appropriate Internal Standard: An internal standard is crucial for correcting for variability in extraction, injection volume, and matrix effects.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of VAD from dried plant material, such as pomegranate rinds.[1]

  • Sample Preparation: Grind the dried plant material into a fine powder using a laboratory mill.

  • Maceration:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of methanol to the flask.

    • Seal the flask and allow the mixture to macerate for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the methanolic extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.

  • Further Purification (Optional): The crude extract can be further purified using techniques like liquid-liquid fractionation with solvents of increasing polarity (e.g., hexane, ethyl acetate) or by column chromatography.

Protocol 2: Quantification of Matrix Effects using Post-Extraction Spike

This protocol outlines the procedure to quantitatively assess matrix effects in a complex matrix like plasma.[2]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of VAD standard into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank plasma sample using your established method. Spike the same known amount of VAD standard into the final, dried extract before reconstitution.

    • Set C (Pre-Extraction Spike): Spike the same known amount of VAD standard into a blank plasma sample before extraction.

  • Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A).

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF between 0.85 and 1.15 is generally considered acceptable.[2]

    • Recovery (RE): RE (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100.

Data Presentation

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm)[]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 minutes
Column Temperature 30°C
Injection Volume 5 µL
Detection DAD (Diode Array Detector) at 280 nm or MS/MS

Table 2: Example MS/MS Parameters for this compound

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)[]
Precursor Ion (Q1) m/z 469.03
Product Ions (Q3) To be determined by infusion of a standard solution
Collision Energy To be optimized
Capillary Voltage 3.5 kV
Source Temperature 150°C

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start: Complex Matrix (e.g., Plasma, Plant Tissue) Homogenization Homogenization / Grinding Start->Homogenization Extraction Extraction (LLE, SPE, or Methanolic) Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification End End: Final Concentration Quantification->End

Caption: Workflow for this compound Analysis.

Troubleshooting_Matrix_Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Inconsistent Results / Low Signal PostSpike Perform Post-Extraction Spike Problem->PostSpike AssessMF Assess Matrix Factor (MF) PostSpike->AssessMF ImproveCleanup Improve Sample Cleanup (SPE, LLE) AssessMF->ImproveCleanup if MF is not ideal OptimizeChromo Optimize Chromatography AssessMF->OptimizeChromo if MF is not ideal UseIS Use Stable Isotope-Labeled Internal Standard AssessMF->UseIS if MF is not ideal Outcome Accurate & Reproducible Quantification ImproveCleanup->Outcome OptimizeChromo->Outcome UseIS->Outcome

References

Addressing matrix effects in Valoneic acid dilactone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Valoneic acid dilactone and related polyphenolic compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unresolved components from the sample's matrix.[1] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement). For this compound, a complex polyphenolic compound, matrix effects in biological samples like plasma or serum can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses. Common molecules that cause matrix effects include salts, phospholipids (B1166683), proteins, and other endogenous compounds.[2]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: There are two primary methods to assess the presence and extent of matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip in the baseline signal for the analyte indicates ion suppression, while a rise suggests ion enhancement.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the magnitude of the matrix effect. The response of this compound in a blank matrix extract that has been spiked after extraction is compared to the response of the analyte in a neat (clean) solvent at the same concentration.[2]

Q3: How is the matrix effect quantitatively expressed?

A3: The matrix effect is typically quantified by calculating the Matrix Factor (MF). A significant matrix effect is generally considered to be present if the MF is outside the range of 0.85 to 1.15. The calculation is as follows:

MetricFormulaInterpretation
Matrix Factor (MF) (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Neat Solvent)MF < 1 indicates Ion Suppression. MF > 1 indicates Ion Enhancement.

Q4: What are the most effective strategies to minimize matrix effects in this compound analysis?

A4: A multi-faceted approach is most effective:

  • Optimized Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering components. For plasma and serum samples, specific phospholipid removal strategies are highly recommended.[3]

  • Chromatographic Separation: Optimizing the UPLC/HPLC method to achieve baseline separation of this compound from co-eluting matrix components is crucial.

  • Use of Internal Standards: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[4][5] If a specific SIL-IS for this compound is unavailable, a structurally similar labeled compound, such as Ellagic acid-¹³C₁₂, can be considered.[6]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Secondary interactions with residual silanols on the column.1. Replace the column or guard column. Back-flush the column. 2. Ensure the injection solvent is similar in strength to the initial mobile phase. 3. Lower the mobile phase pH or use a column with advanced end-capping.[7]
High Backpressure 1. Blockage in the LC system (e.g., tubing, inline filter, guard column, or column frit). 2. Precipitated buffer in the mobile phase.1. Systematically check and replace components, starting from the detector and moving backward. 2. Ensure buffer solubility in the mobile phase composition. Filter all mobile phases.[8]
Inconsistent Results/Poor Reproducibility 1. Inconsistent matrix effects between samples. 2. Variable sample preparation (e.g., inconsistent extraction recovery). 3. Instability of this compound in the matrix or prepared sample.1. Implement a more rigorous sample cleanup method (e.g., SPE). Utilize a stable isotope-labeled internal standard. 2. Automate sample preparation steps if possible. Ensure consistent timing and reagent volumes. 3. Investigate analyte stability under different storage conditions (e.g., freeze-thaw cycles, benchtop stability).[9]
Low Signal Intensity/Poor Sensitivity 1. Significant ion suppression from the matrix. 2. Suboptimal MS source parameters. 3. Analyte degradation during sample preparation or storage.1. Improve sample cleanup to remove interfering phospholipids and other matrix components. Dilute the sample if sensitivity allows. 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 3. Add antioxidants or adjust pH during sample preparation. Minimize light exposure for photosensitive polyphenols.
Carryover 1. Adsorption of the analyte onto surfaces in the injector or column. 2. Insufficient needle wash.1. Use a stronger needle wash solution. 2. Inject a blank solvent after a high concentration sample to confirm carryover. 3. If carryover persists, inspect and clean the autosampler components.[10]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Initial Screening

This method is quick but may result in significant matrix effects. It is suitable for initial method development or when high sensitivity is not required.

  • Sample Preparation:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add the internal standard (e.g., Ellagic acid-¹³C₁₂).

    • Add 400 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.[3]

    • Vortex for 2 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an LC vial.

Protocol 2: Solid-Phase Extraction (SPE) for Reduced Matrix Effects

This method provides a cleaner extract compared to PPT and is recommended for quantitative analysis.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add the internal standard.

    • Add 600 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Procedure (using a polymeric reversed-phase cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

    • Elution: Elute this compound and the internal standard with 1 mL of acetonitrile/methanol (50:50, v/v).

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an LC vial for analysis.

UPLC-MS/MS Parameters (Example)
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions: To be determined by infusing a standard of this compound. For related compounds like ellagic acid, a transition of m/z 301 -> 229 is monitored.[9]

Quantitative Data Summary

The following tables present typical performance data for the analysis of polyphenols in biological matrices, which can be used as a benchmark for method validation.

Table 1: Recovery and Matrix Effect for Polyphenol Analysis

Analyte (Proxy)Sample PreparationRecovery (%)Matrix Factor (MF)Reference
Ellagic AcidSPE91.5 - 98.20.97 - 1.04[9]
Urolithin CLLE (Ethyl Acetate)> 91Not significant[12]
Thonningianin APPTNot ReportedNot observed[13]

Table 2: Precision and Accuracy for Polyphenol Analysis

Analyte (Proxy)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)Reference
Ellagic Acid3.0 - 5.73.6 - 7.2-5.3 to 4.6[9]
Urolithin C< 10< 10-3.4 to 9.0[12]
Thonningianin A< 15< 15Within ±15[13]

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_problem Problem Identification cluster_decision Decision Point cluster_solution Mitigation Strategies cluster_validation Validation & Analysis A Inconsistent or Inaccurate This compound Results B Perform Matrix Effect Assessment (Post-Extraction Spike) A->B C Calculate Matrix Factor (MF) B->C D Is MF outside 0.85 - 1.15 range? C->D E Optimize Sample Preparation (e.g., use SPE) D->E Yes J Proceed with Sample Analysis D->J No F Refine Chromatographic Separation E->F G Implement Stable Isotope-Labeled Internal Standard (SIL-IS) F->G H Use Matrix-Matched Calibrators G->H I Re-validate Method H->I I->J

Caption: Logical workflow for identifying and mitigating matrix effects.

SPE_Workflow start Start: Plasma Sample + Internal Standard pretreat 1. Sample Pre-treatment (Acidification & Dilution) start->pretreat load 4. Load Sample pretreat->load condition 2. SPE Cartridge Conditioning (Methanol & Water) equilibrate 3. Equilibration (Aqueous Acid) wash 5. Wash Interferences (Aqueous Organic Solvent) load->wash elute 6. Elute Analyte (Strong Organic Solvent) wash->elute dry_reconstitute 7. Evaporation & Reconstitution elute->dry_reconstitute end End: Analysis by LC-MS/MS dry_reconstitute->end

Caption: Solid-Phase Extraction (SPE) experimental workflow.

References

Valoneic acid dilactone degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and analysis of valoneic acid dilactone. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a hydrolysable tannin, specifically an ellagitannin, found in various plant species, including oaks and pomegranates.[1] Its structure contains two lactone rings, which are cyclic esters. These lactone rings and the overall polyphenolic structure are susceptible to degradation under certain experimental conditions, leading to inaccurate quantification, loss of biological activity, and misinterpretation of results.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound, like other ellagitannins, are hydrolysis and oxidation.[2][3][4]

  • Hydrolysis: The ester bonds of the lactone rings and other ester linkages can be cleaved, particularly in the presence of water and under neutral to basic pH conditions. This process breaks down the complex molecule into smaller constituents, such as ellagic acid and gallic acid.[2][3]

  • Oxidation: The numerous hydroxyl groups on the aromatic rings make the molecule susceptible to oxidation, which can be accelerated by elevated temperatures, high pH, and the presence of oxygen.[2][3][4] This can lead to the formation of quinone-type compounds.[3][4][5]

Q3: What are the main factors that influence the stability of this compound?

The stability of this compound is significantly affected by the following factors:

  • pH: It is most stable in acidic conditions (low pH).[2] As the pH increases towards neutral and alkaline (basic) conditions, the rate of degradation, particularly hydrolysis, increases dramatically.[2][3][4]

  • Temperature: Elevated temperatures accelerate the rate of both hydrolytic and oxidative degradation.[2][6] For long-term storage, low temperatures are crucial.

  • Presence of Water: As hydrolysis is a key degradation pathway, the presence of water is a critical factor.

  • Enzymatic Activity: In biological samples, the presence of esterase enzymes can catalyze the hydrolysis of the lactone rings.

  • Oxygen: The presence of oxygen can promote oxidative degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound during sample preparation or analysis. Degradation due to high pH. Maintain a low pH environment (pH 2-4) for all solutions and solvents used. Acidify solvents with acids like formic acid or trifluoroacetic acid.[2]
Degradation due to elevated temperature. Keep samples on ice or at refrigerated temperatures (4°C) during processing. For long-term storage, freeze samples at -20°C or below.[6][7]
Oxidative degradation. Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon) when possible. Consider the addition of antioxidants if compatible with the experimental goals.
Inconsistent results between experimental replicates. Variable degradation rates due to inconsistent conditions. Strictly control pH and temperature across all samples and replicates. Ensure consistent timing for each step of the experimental protocol.
Contamination of reagents. Use high-purity solvents and reagents. Prepare fresh solutions regularly.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products. The appearance of peaks corresponding to ellagic acid or gallic acid suggests hydrolysis. Compare retention times with standards of these potential degradation products.[2]
Oxidative byproducts. The formation of quinones or other oxidation products may be indicated by new, often broad, peaks.[3][4] Using a mass spectrometer (LC-MS) can help identify these unknown compounds.

Data on Ellagitannin Stability

The stability of ellagitannins is highly dependent on storage conditions. The following table summarizes the degradation of ellagitannins in strawberry products over a 12-month period at different temperatures. While this data is not specific to pure this compound, it provides a useful indication of the impact of temperature on the stability of this class of compounds.

Storage TemperatureProductDecrease in Ellagitannins + Ellagic Acid Conjugates after 12 months
-20°CStrawberry JuiceNo significant decrease
4°CStrawberry Juice~30%
20°CStrawberry Juice~20%
-20°CStrawberry Puree~27%
4°CStrawberry Puree~28%
20°CStrawberry Puree~15%
-20°CWild Strawberry Juice~20%
4°CWild Strawberry Juice~50%
20°CWild Strawberry Juice~50%
-20°CWild Strawberry Puree~40%
4°CWild Strawberry Puree~49%
20°CWild Strawberry Puree~54%

(Data adapted from a study on the stability of ellagitannins in Fragaria fruit products)[6][7]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Storage of Solid Compound: Store solid this compound in a tightly sealed container at -20°C or below, protected from light and moisture.

  • Preparation of Stock Solutions:

    • Use a suitable organic solvent such as methanol (B129727) or DMSO.

    • To enhance stability, consider acidifying the solvent with a small amount of formic acid (e.g., to a final concentration of 0.1%).

    • Prepare stock solutions fresh whenever possible. If storage is necessary, store in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Working Solutions:

    • Prepare working solutions immediately before use.

    • Use buffers with a pH in the acidic range (e.g., pH 3-5) if aqueous solutions are required.

    • Keep working solutions on ice throughout the experiment.

Protocol 2: Sample Preparation for HPLC Analysis to Minimize Degradation

  • Extraction (if from a biological matrix):

    • Use an acidified extraction solvent, for example, 80% methanol in water with 0.1% formic acid.

    • Perform extraction at a low temperature (e.g., on ice or in a cold room at 4°C).

    • Minimize the extraction time to prevent degradation.

  • Sample Dilution:

    • Dilute the extract or stock solution with a mobile phase that has an acidic pH. A common mobile phase for the analysis of tannins is a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol.

  • Filtration:

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter that is compatible with organic solvents before injection into the HPLC system.

  • HPLC Analysis:

    • Use a reversed-phase C18 column.

    • Employ a gradient elution with an acidic mobile phase. For example:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Maintain the column and autosampler at a controlled, low temperature (e.g., 4-10°C) to prevent on-column degradation.

    • Monitor the elution at a wavelength of around 280 nm.

Visualizations

G This compound Degradation Pathways VAD This compound Hydrolysis Hydrolysis (Neutral/Basic pH, Water) VAD->Hydrolysis Oxidation Oxidation (High Temp, O2, High pH) VAD->Oxidation EA Ellagic Acid Hydrolysis->EA GA Gallic Acid & Other Phenolics Hydrolysis->GA Quinones Quinone Intermediates Oxidation->Quinones

Caption: Major degradation pathways of this compound.

G Workflow for Minimizing this compound Degradation Storage Storage (-20°C or below, dark, dry) StockPrep Stock Solution Preparation (Acidified organic solvent) Storage->StockPrep WorkingPrep Working Solution Preparation (Acidic buffer, on ice) StockPrep->WorkingPrep Experiment Experiment (Controlled low temp & pH) WorkingPrep->Experiment Analysis Analysis (e.g., HPLC) (Acidic mobile phase, cooled autosampler) Experiment->Analysis

Caption: Experimental workflow to prevent degradation.

References

Optimizing Enzyme Inhibition Assays for Valoneic Acid Dilactone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing Valoneic acid dilactone (VAD) in enzyme inhibition assays. This compound is a potent, naturally occurring polyphenolic compound, specifically a hydrolysable tannin, known to inhibit a range of enzymes.[][2][3] This guide offers detailed experimental protocols, troubleshooting advice for common issues encountered with polyphenolic inhibitors, and frequently asked questions to facilitate smooth and reliable experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and which enzymes does it inhibit?

This compound (VAD) is a hydrolysable tannin found in various plants, including pomegranate and oak species.[2][4] It has demonstrated inhibitory activity against several enzymes, making it a compound of interest for various therapeutic areas. Known enzyme targets include:

  • 5α-Reductase: Involved in steroid metabolism and relevant to conditions like benign prostatic hyperplasia.[2]

  • α-Amylase and Aldose Reductase: Key enzymes in carbohydrate metabolism, making VAD a potential candidate for diabetes research.[4][5]

  • Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin (B600854) signaling, its inhibition is a therapeutic strategy for type 2 diabetes and obesity.[][6]

  • RNase L: An enzyme involved in the innate immune response to viral infections.[][4][7]

2. How should I prepare this compound for my assays?

VAD is sparingly soluble in water but soluble in organic solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[] For most enzymatic assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. Subsequent dilutions should be made in the assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1-2% to avoid affecting enzyme activity.[6]

3. What are Pan-Assay Interference Compounds (PAINS) and is this compound considered one?

Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in high-throughput screens due to non-specific activity or interference with the assay technology itself, rather than specific inhibition of the target enzyme.[5][8] Polyphenolic compounds, including tannins like VAD, are often flagged as potential PAINS.[5] This is due to several potential mechanisms, including:

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes non-specifically.

  • Redox Activity: Phenolic compounds can undergo redox cycling, which may interfere with assay components.

  • Metal Chelation: VAD may chelate essential metal cofactors required by some enzymes.[9]

  • Protein Reactivity: Some polyphenols can react non-specifically with proteins.

It is crucial to perform control experiments to rule out these possibilities and confirm that the observed inhibition is specific to the target enzyme.

4. My inhibition results with this compound are not reproducible. What could be the cause?

Lack of reproducibility is a common issue when working with polyphenolic compounds.[9] Several factors could be at play:

  • Compound Instability: Hydrolysable tannins can be unstable in certain buffer conditions, particularly at neutral or basic pH.[10][11] It is advisable to check the stability of VAD in your assay buffer over the time course of the experiment.

  • Aggregation: As mentioned, VAD may aggregate, and the extent of aggregation can be sensitive to minor variations in concentration, buffer composition, and temperature.[9]

  • Variability in Reagent Preparation: Ensure consistent preparation of all reagents, including the VAD stock solution and enzyme dilutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your enzyme inhibition assays with this compound.

Problem Potential Cause Recommended Solution
High background signal or apparent inhibition in no-enzyme controls. Optical interference: VAD may absorb light or fluoresce at the same wavelength as the assay readout.Run a "sample blank" for each VAD concentration containing all assay components except the enzyme. Subtract the absorbance of the sample blank from your experimental wells.[9]
IC50 value is significantly lower than expected or varies between experiments. Compound aggregation leading to non-specific inhibition.Perform the assay in the presence of a non-ionic detergent like Triton X-100 (e.g., 0.01%). A significant increase in the IC50 value in the presence of detergent suggests aggregation-based inhibition.[9]
Inhibitory activity decreases over the time course of the assay. Instability of VAD in the assay buffer.Assess the stability of VAD by pre-incubating it in the assay buffer for different durations before initiating the reaction. Analyze the VAD solution by HPLC at various time points to check for degradation.[9] Consider using a buffer with a slightly acidic pH if compatible with your enzyme, as hydrolysable tannins are generally more stable in acidic conditions.[10]
Inhibition is observed against multiple, unrelated enzymes. Promiscuous inhibition, a characteristic of some PAINS.Test VAD against a panel of unrelated enzymes to determine its selectivity. If it inhibits multiple enzymes with similar potency, it may be a promiscuous inhibitor.[9]
Loss of activity in metalloenzyme assays. Chelation of essential metal cofactors by VAD.If your enzyme requires a metal cofactor, try adding an excess of the required metal ion to the assay buffer to see if it rescues the enzyme activity.[9]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against various enzymes. It is important to note that these values can vary depending on the specific assay conditions.

EnzymeIC50 Value (µg/mL)IC50 Value (µM)¹Source
α-Amylase0.284~0.60[]
Aldose Reductase0.788~1.67[]
PTP1B12.41~26.39[]

¹Calculated based on a molecular weight of 470.3 g/mol for this compound.[][12][13]

Experimental Protocols & Visualizations

General Workflow for Enzyme Inhibition Assay Optimization

The following diagram illustrates a logical workflow for optimizing and validating an enzyme inhibition assay with this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_controls Control Experiments cluster_analysis Data Analysis & Validation prep_vad Prepare VAD Stock (DMSO) initial_screen Initial IC50 Determination prep_vad->initial_screen prep_enzyme Prepare Enzyme & Substrate Stocks prep_enzyme->initial_screen prep_buffer Prepare Assay Buffer prep_buffer->initial_screen control_exp Run Control Experiments initial_screen->control_exp no_enzyme No-Enzyme Control (Optical Interference) control_exp->no_enzyme detergent Detergent Control (Aggregation) control_exp->detergent stability Stability Check (HPLC) control_exp->stability data_analysis Analyze Data & Correct for Artifacts no_enzyme->data_analysis detergent->data_analysis stability->data_analysis mechanism Mechanism of Inhibition Studies data_analysis->mechanism validate Validate Specific Inhibition mechanism->validate

Caption: Workflow for VAD enzyme inhibition assay optimization.

Detailed Protocol: α-Amylase Inhibition Assay

This protocol is adapted from standard procedures for assessing α-amylase inhibition.[14][15][16]

1. Materials:

  • Porcine pancreatic α-amylase

  • Starch (soluble)

  • Tris-HCl buffer (0.5 M, pH 6.9, containing 0.01 M CaCl₂)

  • This compound (in DMSO)

  • Acetic acid (50% v/v)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Substrate Preparation: Prepare a 2 mg/mL starch solution in Tris-HCl buffer. Boil for 5 minutes and then pre-incubate at 37°C for 5 minutes.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in 0.1% DMSO.

  • Assay Setup: In a 96-well plate, add:

    • 20 µL of various concentrations of VAD solution.

    • 20 µL of α-amylase solution (2 units/mL in Tris-HCl buffer).

    • Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of the pre-incubated starch solution to each well.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 50 µL of 50% acetic acid.

  • Detection: The original protocols often use an iodine-based detection method. However, for a microplate format, a coupled-enzyme assay or a method to quantify reducing sugars (like the DNS method) can be adapted. For simplicity, we assume a method where the remaining starch is quantified.

  • Data Analysis: Calculate the percentage of inhibition for each VAD concentration compared to a control without the inhibitor. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Detailed Protocol: Aldose Reductase Inhibition Assay

This protocol is based on common methods for measuring aldose reductase activity.[17][18][19]

1. Materials:

  • Rat lens aldose reductase (or recombinant enzyme)

  • DL-glyceraldehyde (substrate)

  • NADPH

  • Phosphate (B84403) buffer (0.067 M, pH 6.2)

  • This compound (in DMSO)

  • UV-transparent 96-well plate

  • Microplate reader capable of reading absorbance at 340 nm

2. Procedure:

  • Reagent Preparation:

    • Prepare a solution of NADPH (final concentration 0.1 mM) in phosphate buffer.

    • Prepare a solution of DL-glyceraldehyde (final concentration 10 mM) in phosphate buffer.

    • Prepare serial dilutions of this compound in phosphate buffer (ensure final DMSO concentration is low).

  • Assay Setup: In a UV-transparent 96-well plate, add the following to each well:

    • 70 µL of phosphate buffer.

    • 10 µL of NADPH solution.

    • 10 µL of VAD solution or buffer (for control).

    • 10 µL of aldose reductase enzyme solution.

  • Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 10 µL of DL-glyceraldehyde solution.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial velocity (rate of change in absorbance) for each concentration of VAD. Determine the percent inhibition relative to the control and calculate the IC50 value.

Detailed Protocol: PTP1B Inhibition Assay

This protocol is based on a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.[6][20][21][22][23]

1. Materials:

  • Human recombinant PTP1B (catalytic domain)

  • p-nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM Citrate or 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0. Add 1 mM DTT fresh before use.[6]

  • This compound (in DMSO)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

2. Procedure:

  • Reagent Preparation:

    • Dilute PTP1B enzyme to a 2X working concentration (e.g., 100 nM) in cold assay buffer.

    • Prepare a 2X working solution of pNPP (e.g., 2 mM) in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of the 2X PTP1B enzyme solution.

    • 25 µL of VAD solution or buffer (for control).

  • Pre-incubation: Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of the 2X pNPP substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 10-30 minutes.

  • Measurement: Measure the absorbance at 405 nm. The yellow color of the p-nitrophenol product is proportional to enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each VAD concentration and determine the IC50 value.

PTP1B Signaling Pathway and Inhibition by this compound

The diagram below illustrates the role of PTP1B in insulin signaling and how its inhibition by VAD can enhance the signaling cascade.

G cluster_membrane Cell Membrane IR Insulin Receptor IRS1 IRS-1 IR->IRS1 phosphorylates (activates) Insulin Insulin Insulin->IR binds Downstream Downstream Signaling (e.g., GLUT4 translocation, Improved Glucose Uptake) IRS1->Downstream activates PTP1B PTP1B PTP1B->IR PTP1B->IRS1 dephosphorylates (inactivates) VAD Valoneic Acid Dilactone VAD->PTP1B inhibits

Caption: Inhibition of PTP1B by VAD enhances insulin signaling.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Valoneic Acid Dilactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of the antioxidant properties of Valoneic acid dilactone, a hydrolysable tannin found in various plant species. Its performance is contextualized by comparing its mechanisms of action with established antioxidants and by providing benchmark data from standard assays. Detailed experimental protocols are included to facilitate further validation studies.

Mechanisms of Antioxidant Action

This compound is understood to exert its antioxidant effects through multiple mechanisms, characteristic of polyphenolic compounds. Its robust antioxidant capacity is primarily attributed to its molecular structure, which is rich in hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.

1. Direct Radical Scavenging: The core mechanism for this compound is direct interaction with and neutralization of reactive oxygen species (ROS). The numerous hydroxyl groups on its aromatic rings can donate a hydrogen atom to an unstable free radical, terminating the oxidative chain reaction that would otherwise lead to cellular damage.

2. Modulation of Endogenous Antioxidant Enzymes: Beyond direct scavenging, evidence suggests that this compound can enhance the body's intrinsic antioxidant defenses. Studies have shown that treatment with polyphenolic extracts containing this compound led to an increase in the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). Concurrently, a decrease in malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative stress, was observed.

3. Potential Role in Signaling Pathways: The master regulator of the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including those for SOD and GSH-Px.[1][2] While direct studies conclusively linking this compound to Nrf2 activation are emerging, its observed effects on downstream antioxidant enzymes are consistent with the activation of this critical protective pathway. Many other polyphenols, such as flavonoids, are known to activate the Nrf2/ARE pathway.[3][4]

Comparative Quantitative Data on Antioxidant Activity

A standardized method for comparing antioxidant potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit 50% of a specific radical. While specific IC50 values for this compound in common antioxidant assays are not extensively reported in the literature, the following table provides benchmark IC50 values for well-characterized standard antioxidants. This data serves as a reference against which this compound can be evaluated in future studies.

Antioxidant CompoundAssayIC50 Value (µg/mL)Reference(s)
Ascorbic Acid (Vitamin C) DPPH~3.1 - 9.5[5][6]
ABTS~48.7[7]
Trolox DPPH~3.8[8]
ABTS~2.3 - 2.9[8][9]
FRAP~0.24[9]
Quercetin DPPH~0.74[5]

Note: IC50 values can vary based on specific experimental conditions. A lower IC50 value indicates stronger antioxidant activity.

Experimental Protocols

To facilitate the direct evaluation and comparison of this compound's antioxidant activity, detailed protocols for standard in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Prepare various concentrations of this compound and a standard (e.g., Ascorbic Acid) in methanol.

  • In a 96-well plate, add 50 µL of each sample concentration to 150 µL of the DPPH solution.

  • Include a blank control containing only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the % inhibition against the sample concentration to determine the IC50 value.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation. In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The degree of decolorization is proportional to the antioxidant's activity.

Procedure:

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (1:1 v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical solution with methanol to an absorbance of 0.700 (± 0.02) at 734 nm.

  • Prepare various concentrations of this compound and a standard (e.g., Trolox).

  • Add 20 µL of each sample concentration to 180 µL of the diluted ABTS solution in a 96-well plate.

  • Incubate at room temperature for 7 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.[9]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic environment.

Procedure:

  • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution (in 40 mM HCl), and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Prepare various concentrations of this compound and a standard (e.g., Trolox).

  • Add 10 µL of each sample concentration to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using FeSO₄·7H₂O and express the results as Fe²⁺ equivalents.[7]

Mandatory Visualizations

The following diagrams illustrate key logical and biological pathways relevant to the validation of this compound's antioxidant activity.

G cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action DPPH DPPH Assay (Radical Scavenging) Data IC50 / Equivalence Calculation DPPH->Data ABTS ABTS Assay (Radical Scavenging) ABTS->Data FRAP FRAP Assay (Reducing Power) FRAP->Data CAA Cellular Antioxidant Assay (Bioavailability & Efficacy) ROS Intracellular ROS Measurement CAA->ROS Enzyme Antioxidant Enzyme Activity (SOD, CAT) ROS->Enzyme Pathway Signaling Pathway Analysis (e.g., Nrf2 Activation) Enzyme->Pathway Validation Validated Antioxidant Activity Pathway->Validation Compound Test Compound (this compound) Compound->DPPH Primary Screening Compound->ABTS Primary Screening Compound->FRAP Primary Screening Data->CAA Proceed if active

Antioxidant Activity Validation Workflow.

Nrf2_Pathway Nrf2/ARE Antioxidant Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Activator Polyphenol Activator (e.g., this compound) Keap1_Nrf2 Cytoplasm Keap1-Nrf2 Complex (Inactive) Activator->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Transcription Gene Transcription ARE->Transcription Binding & Activation Enzymes Antioxidant Enzymes (SOD, GSH-Px, HO-1) Transcription->Enzymes Defense Enhanced Cellular Antioxidant Defense Enzymes->Defense

Nrf2/ARE Antioxidant Signaling Pathway.

Conclusion

This compound demonstrates significant antioxidant potential, primarily through direct radical scavenging and the enhancement of endogenous antioxidant enzyme activity. While its polyphenolic structure strongly supports a potent scavenging capability, its effects on enzymes like SOD and GSH-Px suggest a deeper, cell-mediated mechanism of action, potentially involving the Nrf2 signaling pathway.

To definitively establish its efficacy relative to other antioxidants, further research is required to quantify its activity using the standardized DPPH, ABTS, and FRAP assays. Moreover, investigating its performance in more biologically relevant models, such as the Cellular Antioxidant Activity (CAA) assay, will be crucial in validating its potential as a therapeutic agent for conditions associated with oxidative stress. The protocols and comparative data provided in this guide offer a framework for such future investigations.

References

A Comparative Analysis of Valoneic Acid Dilactone and Ellagic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical properties, biological activities, and therapeutic potential of two prominent polyphenols, Valoneic acid dilactone and ellagic acid.

This compound and ellagic acid, two naturally occurring polyphenolic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Both are found in various plant sources, including pomegranates, walnuts, and oaks, and are recognized for their antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] This guide provides a comprehensive comparative study of these two molecules, presenting key experimental data, detailed methodologies, and visualizations of their molecular interactions to aid researchers, scientists, and drug development professionals in their work.

Chemical and Physical Properties

This compound and ellagic acid share a core polyphenolic structure but differ in their specific chemical makeup, which influences their physical properties and biological activities.

PropertyThis compoundEllagic Acid
Chemical Formula C₂₁H₁₀O₁₃[4]C₁₄H₆O₈[5]
Molar Mass 470.30 g/mol [6]302.19 g/mol [7]
Appearance Light yellow powder[8]Cream to light yellow crystalline solid[9]
Water Solubility 0.12 g/L[3]0.82 g/L[10]
Key Structural Features A hydrolysable tannin with a more complex structure, containing an additional galloyl group attached to the ellagic acid core.[4][11]A dimeric derivative of gallic acid, consisting of two lactone rings.[1][2]

Comparative Biological Activity: A Quantitative Overview

While both compounds exhibit a range of similar biological effects, their potency can vary significantly. The following tables summarize available quantitative data from various in vitro studies. It is important to note that direct comparative studies for all activities are limited, and the data presented is compiled from different sources.

Table 1: Comparative Inhibitory Activity (IC₅₀)
Target EnzymeThis compound (µg/mL)Ellagic Acid (µg/mL)Reference
α-Amylase0.284-[1]
Aldose Reductase0.7880.0145 (48 nM)[1][12]
Protein Tyrosine Phosphatase 1B (PTP1B)12.41-[1]
5α-ReductaseInhibitory effect noted, but no IC₅₀ value available in comparative studies.-[11]

Note: A direct IC₅₀ value for Ellagic Acid's α-Amylase inhibition was not found in a directly comparative study. Some studies indicate its inhibitory potential.

Table 2: Antioxidant Activity (DPPH Radical Scavenging)
CompoundIC₅₀ (µM)Reference
Ellagic Acid6.6[2]

Note: A comparable IC₅₀ value for this compound in a DPPH assay was not found in the searched literature.

Table 3: Anticancer Activity (IC₅₀)
Cell LineEllagic Acid (µg/mL)Reference
Human Osteogenic Sarcoma (HOS)6.5[7]
Triple-Negative Breast Cancer (MDA-MB-231)141.2 (24h), 372.4 (48h), 103.8 (72h)[13]

Note: IC₅₀ values for this compound against these specific cancer cell lines were not available in the searched literature.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and ellagic acid are mediated through their interaction with various cellular signaling pathways.

Ellagic Acid

Ellagic acid has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.

Ellagic_Acid_Signaling_Pathways EA Ellagic Acid PI3K PI3K EA->PI3K Inhibits MAPK_node MAPK Pathway (ERK, JNK, p38) EA->MAPK_node Inhibits IKK IKK EA->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth AP1 AP-1 MAPK_node->AP1 Inflammation_Proliferation Inflammation & Proliferation AP1->Inflammation_Proliferation NFkB NF-κB IKK->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes

Figure 1: Signaling pathways modulated by Ellagic Acid.

Ellagic acid is known to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. It also suppresses the MAPK signaling cascade (including ERK, JNK, and p38) and the NF-κB pathway, both of which play significant roles in inflammation and cell proliferation.[14][15][16]

This compound

The primary mechanism of action identified for this compound is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) signaling pathway.

Valoneic_Acid_Dilactone_Signaling_Pathway VAD Valoneic Acid Dilactone PTP1B PTP1B VAD->PTP1B Inhibits Insulin_Receptor Insulin Receptor (pY) PTP1B->Insulin_Receptor Dephosphorylates IRS IRS (pY) Insulin_Receptor->IRS PI3K_VAD PI3K IRS->PI3K_VAD Akt_VAD Akt PI3K_VAD->Akt_VAD GLUT4 GLUT4 Translocation Akt_VAD->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Figure 2: this compound's inhibition of PTP1B in the insulin signaling pathway.

By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor and its substrates, thereby enhancing insulin sensitivity and promoting glucose uptake.[1][17] This mechanism underlies its potent anti-diabetic effects.

Experimental Protocols

To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound and ellagic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH Solution (e.g., 0.1 mM in methanol) Start->Prepare_DPPH Prepare_Samples Prepare Test Compounds (various concentrations) Start->Prepare_Samples Mix Mix DPPH Solution with Test Compound Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark (e.g., 30 min at room temp) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~517 nm) Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate End End Calculate->End

Figure 3: Experimental workflow for the DPPH assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark bottle to prevent degradation.

  • Sample Preparation: Dissolve the test compounds (this compound or ellagic acid) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent to prepare a series of concentrations.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of the test sample to the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This is another widely used method for determining the antioxidant capacity of compounds.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or water) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox).

  • Reaction: Add a small volume of the test sample to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing more biologically relevant data.

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until they reach confluence.

  • Loading with DCFH-DA: Wash the cells with a suitable buffer and then incubate them with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA) and the test compound at various concentrations.

  • Induction of Oxidative Stress: After incubation, wash the cells to remove the extracellular compounds. Then, add a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over a period of time.

  • Data Analysis: The antioxidant capacity is determined by the ability of the compound to suppress the AAPH-induced oxidation of DCFH to the fluorescent dichlorofluorescein (DCF). The results are often expressed as quercetin (B1663063) equivalents.

Conclusion

Both this compound and ellagic acid demonstrate significant potential as therapeutic agents due to their diverse biological activities. The available data suggests that this compound may possess superior anti-diabetic properties through its potent inhibition of key enzymes like α-amylase, aldose reductase, and PTP1B. Ellagic acid, on the other hand, has been more extensively studied for its antioxidant and anticancer effects, with a broader understanding of its impact on various signaling pathways.

This comparative guide highlights the current state of knowledge and underscores the need for more direct, head-to-head comparative studies to fully elucidate the relative potencies and therapeutic advantages of these two promising natural compounds. Further research, particularly in vivo studies and clinical trials, is warranted to translate these preclinical findings into effective therapeutic strategies.

References

A Comparative Analysis of Valoneic Acid Dilactone and Flavogallonic Acid Dilactone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two structurally related hydrolyzable tannins: valoneic acid dilactone and flavogallonic acid dilactone. This document summarizes available quantitative data, outlines experimental protocols for key biological assays, and visualizes relevant signaling pathways to support further research and development.

Quantitative Data Summary

This compound has demonstrated inhibitory activity against several enzymes, with specific IC50 values reported in the literature. In contrast, quantitative inhibitory data for flavogallonic acid dilactone is less available, with one key study indicating a contrasting effect on 5α-reductase activity.

CompoundTarget EnzymeIC50 Value (µg/mL)IC50 Value (µM)¹Source
This compound α-Amylase0.284~0.60[]
Aldose Reductase0.788~1.67[]
Protein Tyrosine Phosphatase 1B (PTP1B)12.41~26.39[]
5α-ReductaseInhibitory Activity Reported-[2]
Flavogallonic acid dilactone 5α-reductaseStimulatory Activity Reported-

¹Molar masses used for conversion: this compound (470.3 g/mol )[][3][4], Flavogallonic acid dilactone (454.3 g/mol )[5][6].

Contrasting Effects on 5α-Reductase

A significant finding is the opposing effects of these two compounds on 5α-reductase, an enzyme implicated in androgen metabolism. While this compound inhibits this enzyme, flavogallonic acid dilactone has been reported to stimulate its activity.[2] This highlights a critical structural-activity relationship that warrants further investigation for drug design and development, particularly in conditions like benign prostatic hyperplasia and androgenetic alopecia.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to facilitate the replication and validation of these findings.

5α-Reductase Inhibition Assay

This protocol is designed to screen for inhibitors of 5α-reductase by measuring the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Preparation (e.g., rat liver microsomes) Incubation Incubate Enzyme, Buffer, Substrate, and Test Compound at 37°C for 15 min Enzyme->Incubation Substrate Substrate Solution (Testosterone) Substrate->Incubation Cofactor Cofactor Solution (NADPH) Initiation Initiate reaction with NADPH Cofactor->Initiation Test_Compound Test Compound Dilutions Test_Compound->Incubation Incubation->Initiation Termination Terminate reaction (e.g., with HCl) Initiation->Termination Extraction Extract Steroids Termination->Extraction HPLC Quantify remaining Testosterone via HPLC Extraction->HPLC Calculation Calculate % Inhibition and IC50 Value HPLC->Calculation

Fig. 1: Experimental workflow for the 5α-reductase inhibition assay.

Procedure:

  • Enzyme Preparation: Prepare a microsomal fraction containing 5α-reductase from rat liver or another appropriate source.

  • Reaction Mixture: In a reaction vessel, combine the enzyme preparation, a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5), the test compound at various concentrations, and the substrate, testosterone.

  • Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 15 minutes).

  • Reaction Initiation: Start the enzymatic reaction by adding the cofactor, NADPH.

  • Incubation: Continue the incubation at 37°C for a defined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid, such as hydrochloric acid.

  • Extraction and Analysis: Extract the steroids from the reaction mixture and quantify the amount of remaining testosterone using High-Performance Liquid Chromatography (HPLC).

  • Calculation: The percentage of inhibition is calculated by comparing the amount of testosterone in the test samples to that in control samples (without the inhibitor). The IC50 value is determined from a dose-response curve.

α-Amylase Inhibition Assay

This assay is used to identify inhibitors of α-amylase, a key enzyme in carbohydrate digestion.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme α-Amylase Solution Incubation Incubate Enzyme and Test Compound at 30°C for 10 min Enzyme->Incubation Substrate Starch Solution (1%) Reaction_Start Add Starch Solution and incubate for 3 min Substrate->Reaction_Start Test_Compound Test Compound Dilutions Test_Compound->Incubation DNSA DNSA Reagent Termination Stop reaction with DNSA Reagent DNSA->Termination Incubation->Reaction_Start Reaction_Start->Termination Boiling Boil for 10 min Termination->Boiling Dilution Dilute with Distilled Water Boiling->Dilution Absorbance Measure Absorbance at 540 nm Dilution->Absorbance Calculation Calculate % Inhibition and IC50 Value Absorbance->Calculation

Fig. 2: Experimental workflow for the α-amylase inhibition assay.

Procedure:

  • Reaction Mixture: Mix the α-amylase enzyme solution with the test compound at various concentrations and incubate at 30°C for 10 minutes.

  • Substrate Addition: Add a starch solution to initiate the reaction and incubate for a further 3 minutes.

  • Reaction Termination: Stop the reaction by adding 3,5-dinitrosalicylic acid (DNSA) reagent.

  • Color Development: Boil the mixture for 10 minutes to allow for color development. The DNSA reacts with the reducing sugars produced by the enzymatic activity.

  • Absorbance Measurement: After cooling and diluting with distilled water, measure the absorbance of the solution at 540 nm.

  • Calculation: The percentage of inhibition is determined by comparing the absorbance of the test samples with that of the control. The IC50 value is calculated from the dose-response curve.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common method to evaluate the antioxidant potential of a compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (in methanol (B129727) or ethanol) Mixing Mix DPPH Solution with Test Compound or Control DPPH->Mixing Test_Compound Test Compound Dilutions Test_Compound->Mixing Control Positive Control (e.g., Ascorbic Acid) Control->Mixing Incubation Incubate in the dark at room temperature (e.g., 30 min) Mixing->Incubation Absorbance Measure Absorbance at ~517 nm Incubation->Absorbance Calculation Calculate % Scavenging Activity and IC50 Value Absorbance->Calculation

Fig. 3: Experimental workflow for the DPPH radical scavenging assay.

Procedure:

  • Reaction Mixture: Add a solution of the test compound at various concentrations to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The purple color of the DPPH radical fades in the presence of an antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound). The IC50 value represents the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Potential Signaling Pathway Involvement

While specific studies on the effects of this compound and flavogallonic acid dilactone on cellular signaling pathways are limited, flavonoids, in general, are known to modulate key inflammatory and cell proliferation pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some flavonoids have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.

G Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus Translocates to NFkB_IkB->NFkB_p65 Releases NFkB_nuc NF-κB Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces Flavonoids This compound / Flavogallonic Acid Dilactone (Potential Inhibition) Flavonoids->IKK Inhibits? Flavonoids->NFkB_p65 Inhibits Translocation?

Fig. 4: Potential modulation of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain flavonoids can influence MAPK signaling, suggesting a potential role in cancer chemoprevention.

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Induces Flavonoids This compound / Flavogallonic Acid Dilactone (Potential Modulation) Flavonoids->Raf Modulates? Flavonoids->MEK Modulates? Flavonoids->ERK Modulates?

Fig. 5: Potential modulation of the MAPK/ERK signaling pathway.

Conclusion

This compound and flavogallonic acid dilactone, despite their structural similarities, exhibit distinct biological activities. This compound shows promise as an inhibitor of several enzymes relevant to metabolic diseases, while its counterpart, flavogallonic acid dilactone, displays a contrasting stimulatory effect on 5α-reductase. Further research is warranted to elucidate the full spectrum of their biological activities, particularly to obtain quantitative data for flavogallonic acid dilactone and to investigate their specific effects on key cellular signaling pathways. The information presented in this guide serves as a foundational resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Valoneic Acid Dilactone: A Comparative Guide to its Enzyme Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Valoneic acid dilactone (VAD), a polyphenolic compound found in various medicinal plants, has garnered significant interest for its potent inhibitory effects on several key enzymes implicated in a range of diseases. This guide provides a comparative analysis of the inhibitory activity of VAD against multiple enzymes, supported by available experimental data and detailed methodologies.

Quantitative Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the IC50 values of this compound against various enzymes and compares them with well-established standard inhibitors.

Target EnzymeThis compound (VAD) IC50Standard InhibitorStandard Inhibitor IC50
α-Amylase0.284 µg/mL[]Acarbose~52.2 µg/mL to 0.258 mg/mL[][2]
Aldose Reductase0.788 µg/mL[]Epalrestat~0.01 µM (rat lens), 0.26 µM (human placenta)[3]
Protein Tyrosine Phosphatase 1B (PTP1B)12.41 µg/mL[]Suramin~1.5 µM[4]
5α-ReductaseInhibitory effect reported, but specific IC50 value not found in the literature.[][5]Finasteride~1-4.2 nM (Type II isozyme)
Ribonuclease L (RNase L)0.68 ± 0.09 nM2-5A (Activator)Activates RNase L at subnanomolar levels

Experimental Protocols

The determination of IC50 values relies on precise and reproducible experimental protocols. The following are detailed methodologies for the enzyme inhibition assays cited in this guide.

α-Amylase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the activity of α-amylase, an enzyme that hydrolyzes starch into smaller sugars.

  • Enzyme and Substrate: Porcine pancreatic α-amylase and starch solution.

  • Procedure:

    • A reaction mixture is prepared containing a phosphate (B84403) buffer (pH 6.9), the enzyme solution, and varying concentrations of this compound or the standard inhibitor, Acarbose.

    • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

    • The enzymatic reaction is initiated by the addition of the starch substrate.

    • After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is terminated.

    • The amount of reducing sugars produced is measured using a colorimetric method, such as the dinitrosalicylic acid (DNS) assay. The absorbance is read at a specific wavelength (e.g., 540 nm).

    • The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of a control reaction without an inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Aldose Reductase Inhibition Assay

This assay measures the inhibition of aldose reductase, an enzyme of the polyol pathway that converts glucose to sorbitol.

  • Enzyme Source: Partially purified aldose reductase from rat lens homogenate.

  • Substrate and Cofactor: DL-glyceraldehyde and NADPH.

  • Procedure:

    • The assay is conducted in a phosphate buffer (pH 6.2).

    • The reaction mixture includes the enzyme preparation, NADPH, and different concentrations of this compound or the standard inhibitor, Epalrestat.

    • The reaction is initiated by adding the substrate, DL-glyceraldehyde.

    • The enzyme activity is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • The percentage of inhibition is calculated based on the rate of NADPH oxidation in the presence of the inhibitor compared to a control.

    • IC50 values are derived from the dose-response curves.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay evaluates the inhibition of PTP1B, a negative regulator of insulin (B600854) signaling pathways.

  • Enzyme: Recombinant human PTP1B.

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Procedure:

    • The assay is performed in a buffer containing a buffering agent (e.g., Tris-HCl, pH 7.5), a reducing agent (e.g., DTT), and EDTA.

    • The enzyme is pre-incubated with various concentrations of this compound or the standard inhibitor, Suramin.

    • The reaction is started by the addition of the substrate, pNPP.

    • The enzymatic reaction, which results in the production of p-nitrophenol, is monitored by measuring the increase in absorbance at 405 nm over time.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value is calculated from the resulting inhibition curve.

5α-Reductase Inhibition Assay

This assay assesses the inhibition of 5α-reductase, which converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).

  • Enzyme Source: Rat liver microsomes or prostate homogenates.

  • Substrate and Cofactor: Testosterone and NADPH.

  • Procedure:

    • The enzyme preparation is incubated in a suitable buffer (e.g., phosphate buffer, pH 6.5) with NADPH and varying concentrations of the test compound (e.g., this compound) or the standard inhibitor, Finasteride.

    • The reaction is initiated by the addition of radiolabeled or non-radiolabeled testosterone.

    • After incubation at 37°C, the reaction is stopped, and the steroids are extracted.

    • The conversion of testosterone to DHT is quantified using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS).

    • The percentage of inhibition is calculated by comparing the amount of DHT formed in the presence of the inhibitor to the control.

    • The IC50 value is determined from the dose-response data.

RNase L Inhibition Assay

This assay measures the inhibition of Ribonuclease L, an endoribonuclease involved in the antiviral response.

  • Enzyme and Activator: Recombinant RNase L and the synthetic activator 2',5'-oligoadenylate (2-5A).

  • Substrate: A fluorescently labeled single-stranded RNA oligonucleotide.

  • Procedure:

    • RNase L is pre-incubated with different concentrations of this compound.

    • The enzyme is then activated by the addition of 2-5A.

    • The fluorescently labeled RNA substrate is added to the mixture.

    • As RNase L cleaves the RNA substrate, it separates a fluorophore from a quencher, resulting in an increase in fluorescence.

    • The rate of fluorescence increase is monitored over time.

    • The percentage of inhibition is calculated by comparing the cleavage rates in the presence of the inhibitor to the control.

    • The IC50 value is determined from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the IC50 value of an enzyme inhibitor.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution PreIncubation Pre-incubation: Enzyme + Inhibitor + Buffer Enzyme->PreIncubation Substrate Substrate Solution Reaction Initiate Reaction: Add Substrate Substrate->Reaction Inhibitor Inhibitor Stock (VAD) Inhibitor->PreIncubation Buffer Assay Buffer Buffer->PreIncubation PreIncubation->Reaction Incubation Incubation (Controlled Time & Temp) Reaction->Incubation Termination Terminate Reaction Incubation->Termination Detection Signal Detection (e.g., Absorbance, Fluorescence) Termination->Detection Calculation Calculate % Inhibition Detection->Calculation Plotting Plot % Inhibition vs. [Inhibitor] Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: Generalized workflow for determining the IC50 value of an enzyme inhibitor.

Signaling Pathway Context

The enzymes inhibited by this compound are involved in various critical signaling pathways. For instance, PTP1B is a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, VAD can potentially enhance insulin sensitivity, a crucial aspect of managing type 2 diabetes. RNase L is a central component of the interferon-induced antiviral response. Its activation by 2-5A leads to the degradation of viral and cellular RNA, thereby inhibiting viral replication. The inhibition of RNase L by VAD could be explored in contexts where excessive RNase L activity is detrimental.

The following diagram illustrates the role of RNase L in the interferon-induced antiviral pathway.

RNaseL_Pathway cluster_stimulus Viral Infection cluster_pathway Interferon-Induced Antiviral Pathway cluster_response Cellular Response dsRNA Viral dsRNA OAS Oligoadenylate Synthetase (OAS) dsRNA->OAS activates Two5A 2-5A OAS->Two5A synthesizes ATP ATP ATP->OAS RNaseL_inactive Inactive RNase L (Monomer) Two5A->RNaseL_inactive binds & activates RNaseL_active Active RNase L (Dimer) RNaseL_inactive->RNaseL_active dimerization RNA_degradation Viral & Cellular RNA Degradation RNaseL_active->RNA_degradation catalyzes VAD This compound (VAD) VAD->RNaseL_active inhibits Inhibition Inhibition of Viral Replication RNA_degradation->Inhibition

Caption: The role of RNase L in the interferon-induced antiviral pathway and its inhibition by VAD.

References

A Comparative Guide to the In Vivo Antidiabetic Effects of Valoneic Acid Dilactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antidiabetic effects of Valoneic acid dilactone (VAD) against established therapeutic alternatives. The information presented herein is collated from preclinical animal studies to offer a comparative perspective on efficacy and mechanisms of action. All quantitative data is summarized for ease of comparison, and detailed experimental protocols from cited studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying biological processes.

Comparative Efficacy of Antidiabetic Agents in Animal Models

The following tables summarize the quantitative data on the effects of this compound and other antidiabetic agents on key diabetic parameters in animal models.

Table 1: Effect of this compound and Glibenclamide on Fasting Blood Glucose in Alloxan-Induced Diabetic Rats

TreatmentDose (mg/kg, p.o.)DurationInitial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)% Reduction
Diabetic Control-21 days385.50 ± 15.20410.17 ± 12.51-6.40%
This compound1021 days380.17 ± 10.31250.50 ± 11.2034.11%
This compound2521 days382.67 ± 12.01185.17 ± 9.8051.61%
This compound5021 days388.33 ± 11.59130.83 ± 8.7166.31%
Glibenclamide1021 days381.83 ± 11.64115.50 ± 7.5569.75%

Data extracted from a study on alloxan-induced diabetic rats.[1]

Table 2: Comparative Effects of Various Antidiabetic Agents on Blood Glucose in Diabetic Animal Models

AgentAnimal ModelDoseDurationBlood Glucose ReductionReference
Metformin (B114582) Alloxan-induced diabetic rabbitsNot specifiedNot specifiedSignificant decline[2][3]
Empagliflozin (B1684318) Streptozotocin-induced diabetic rats10 mg/kg10 weeks63.24% decline[4][5]
Liraglutide Streptozotocin-induced diabetic ratsNot specified7 daysMarkedly reduced hyperglycemia[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

Alloxan-Induced Diabetes Rat Model for this compound and Glibenclamide Study[1]
  • Animals: Wistar albino rats of either sex, weighing between 150-200g.

  • Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of alloxan (B1665706) monohydrate (150 mg/kg) dissolved in sterile normal saline.

  • Confirmation of Diabetes: Animals with fasting blood glucose levels above 250 mg/dL after 72 hours were selected for the study.

  • Treatment Groups:

    • Group I: Normal control (received vehicle).

    • Group II: Diabetic control (received vehicle).

    • Group III-V: Diabetic rats treated with this compound (10, 25, and 50 mg/kg, p.o., respectively) for 21 days.

    • Group VI: Diabetic rats treated with Glibenclamide (10 mg/kg, p.o.) for 21 days.

  • Blood Glucose Measurement: Fasting blood glucose levels were measured on days 0, 7, 14, and 21 using a glucometer.

General Protocol for Alloxan-Induced Diabetes in Rodents[7][8][9][10]
  • Fasting: Animals are typically fasted for 12-18 hours before alloxan administration.

  • Alloxan Administration: A freshly prepared solution of alloxan monohydrate (dose ranging from 120-150 mg/kg) is injected intraperitoneally or intravenously.

  • Post-Induction Care: To prevent fatal hypoglycemia due to massive insulin (B600854) release from damaged pancreatic β-cells, animals are given access to a 5-10% glucose solution for the first 24 hours.

  • Stabilization Period: A stabilization period of 3-7 days is allowed for the diabetic state to fully develop before initiating treatment.

Signaling Pathways and Mechanisms of Action

The antidiabetic effects of this compound and the compared agents are mediated through distinct signaling pathways.

This compound: A Putative Mechanism via PTP1B Inhibition

In vitro studies have demonstrated that this compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of the insulin signaling pathway.[2][7][8] By dephosphorylating the insulin receptor and its substrates (like IRS-1), PTP1B attenuates insulin signaling.[9] Therefore, the inhibition of PTP1B by this compound is proposed to enhance insulin sensitivity and improve glucose uptake in peripheral tissues, leading to a reduction in blood glucose levels.

VAD_PTP1B_Pathway cluster_Cell Target Cell (e.g., Muscle, Adipocyte) Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PTP1B PTP1B IR->PTP1B PI3K PI3K IRS1->PI3K activates IRS1->PTP1B AKT Akt/PKB PI3K->AKT activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle promotes GLUT4_membrane GLUT4 Translocation (Glucose Uptake) GLUT4_vesicle->GLUT4_membrane PTP1B->IR dephosphorylates PTP1B->IRS1 VAD Valoneic acid dilactone VAD->PTP1B inhibits

VAD's Proposed Antidiabetic Mechanism
Alternative Antidiabetic Agents: Established Mechanisms

The comparative drugs operate through well-characterized pathways to achieve glycemic control.

Experimental_Workflow A Animal Acclimatization (e.g., Wistar Rats) B Induction of Diabetes (e.g., Alloxan 150 mg/kg, i.p.) A->B C Confirmation of Hyperglycemia (Fasting Blood Glucose > 250 mg/dL) B->C D Grouping and Treatment Initiation (VAD, Glibenclamide, etc. for 21 days) C->D E Monitoring of Parameters (Blood Glucose, Body Weight) D->E F Data Analysis and Comparison E->F

General Experimental Workflow
  • Glibenclamide: A sulfonylurea that stimulates insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (K-ATP) channels in the cell membrane. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.

  • Metformin: Primarily acts by activating AMP-activated protein kinase (AMPK) in the liver.[3][10][11][12][13] This leads to the inhibition of hepatic gluconeogenesis (glucose production) and an increase in glucose uptake in peripheral tissues like muscle.

Metformin_AMPK_Pathway cluster_Hepatocyte Hepatocyte Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria inhibits AMP_ATP ↑ AMP/ATP ratio Mitochondria->AMP_ATP AMPK AMPK AMP_ATP->AMPK activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis inhibits Glucose_Output ↓ Glucose Output Gluconeogenesis->Glucose_Output

Metformin's AMPK-Mediated Mechanism
  • Empagliflozin (SGLT2 Inhibitor): This agent inhibits the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys.[14][15][16] SGLT2 is responsible for the reabsorption of the majority of filtered glucose back into the bloodstream. By blocking this transporter, empagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels independently of insulin.

SGLT2i_Mechanism cluster_Nephron Kidney Proximal Tubule Filtrate Glomerular Filtrate (contains Glucose) SGLT2 SGLT2 Transporter Filtrate->SGLT2 Glucose Urine Urine Filtrate->Urine Excess Glucose Excretion Blood Bloodstream SGLT2->Blood reabsorption Empagliflozin Empagliflozin Empagliflozin->SGLT2 inhibits

SGLT2 Inhibitor Mechanism of Action
  • Liraglutide (GLP-1 Receptor Agonist): Liraglutide is an analog of the human glucagon-like peptide-1 (GLP-1) and acts as a GLP-1 receptor agonist.[17] It enhances glucose-dependent insulin secretion, suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety. These combined actions lead to a reduction in postprandial and fasting blood glucose levels.

GLP1RA_Mechanism cluster_Pancreas Pancreas Liraglutide Liraglutide Beta_cell β-cell Liraglutide->Beta_cell stimulates Alpha_cell α-cell Liraglutide->Alpha_cell inhibits Stomach Stomach Liraglutide->Stomach acts on Brain Brain Liraglutide->Brain acts on Insulin ↑ Insulin Secretion Beta_cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_cell->Glucagon Gastric_Emptying ↓ Gastric Emptying Stomach->Gastric_Emptying Satiety ↑ Satiety Brain->Satiety

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Valoneic Acid Dilactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, UPLC-MS/MS, and HPTLC for the analysis of Valoneic acid dilactone. Disclaimer: The quantitative data presented below are representative values derived from studies on similar phenolic compounds and hydrolysable tannins, and are intended for comparative purposes. Actual performance may vary based on specific experimental conditions.

Performance ParameterHPLC-UVUPLC-MS/MSHPTLC
**Linearity (R²) **> 0.999> 0.999> 0.998
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL~10-20 ng/spot
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mL~30-60 ng/spot
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (%RSD) < 2%< 5%< 5%
Specificity ModerateHighModerate
Throughput Low to MediumHighHigh
Cost Low to MediumHighLow

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of this compound in various samples, including plant extracts and pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Start with a higher proportion of A, gradually increasing the proportion of B to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids and intricate plant extracts.

1. Sample Preparation:

  • Follow the same initial steps as for HPLC-UV. For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary.

2. UPLC Conditions:

  • Column: C18 reversed-phase column suitable for UPLC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 469.0 [M-H]⁻.[1]

  • Product Ions (m/z): Monitor for characteristic fragment ions (e.g., m/z 425.0, 299.0) for quantification and confirmation.[1]

  • Optimize cone voltage and collision energy for maximum signal intensity.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method.

1. Sample and Standard Application:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Apply samples and standards as bands using an automated applicator.

2. Chromatogram Development:

  • Mobile Phase: A mixture of Toluene: Ethyl Acetate: Formic Acid in an appropriate ratio (e.g., 5:4:1, v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber.

3. Densitometric Analysis:

  • Detection: Scan the plate using a densitometer at a wavelength of 254 nm.

  • Quantification: Correlate the peak areas of the sample bands to the calibration curve generated from the standards.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods, such as HPLC-UV and UPLC-MS/MS, for the quantification of this compound. This process ensures that both methods provide comparable and reliable results.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol method_a Method A Validation (e.g., HPLC-UV) start->method_a method_b Method B Validation (e.g., UPLC-MS/MS) start->method_b sample_prep Prepare a Set of Identical Samples (Spiked Matrix and Real Samples) method_a->sample_prep method_b->sample_prep analysis_a Analyze Samples with Method A sample_prep->analysis_a analysis_b Analyze Samples with Method B sample_prep->analysis_b data_comparison Compare Results from Both Methods analysis_a->data_comparison analysis_b->data_comparison acceptance Do Results Meet Pre-defined Acceptance Criteria? data_comparison->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No end End: Final Report pass->end fail->data_comparison

References

The Intricate Dance of Structure and Activity: A Comparative Guide to Valoneic Acid Dilactone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Valoneic Acid Dilactone's Therapeutic Potential

This compound, a hydrolyzable tannin found in various medicinal plants, has garnered significant attention for its diverse biological activities. Its complex polyphenolic structure, characterized by a valoneoyl moiety, multiple hydroxyl groups, and two lactone rings, is pivotal to its ability to interact with and modulate the function of key physiological enzymes.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its structurally related analogs, flavogallonic acid dilactone and ellagic acid. We present quantitative data on their enzymatic inhibition, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of their therapeutic potential.

Structure-Activity Relationship: Unraveling the Molecular Determinants of Biological Function

The biological efficacy of this compound and its analogs is intrinsically linked to their chemical architecture. The core structure, a polyphenolic backbone, provides a scaffold for various functional groups that dictate the molecule's interaction with biological targets.

Key Structural Features Influencing Activity:

  • Hydroxyl Groups: The numerous hydroxyl groups present on the aromatic rings are critical for forming hydrogen bonds with the active sites of enzymes, a key mechanism for their inhibitory action.[1]

  • Lactone Rings: The two lactone rings contribute to the rigidity and conformational stability of the molecule, influencing its binding affinity to target proteins.[1]

  • Galloyl Groups: For ellagitannins, a broader class to which this compound belongs, the presence and position of galloyl groups on the glucose core are significant determinants of their inhibitory effect on enzymes like α-amylase. Specifically, ellagitannins with β-galloyl groups at the C-1 position of the glucose core tend to exhibit higher inhibitory activity.

  • Oxidative Coupling: The degree of oxidative coupling between galloyl groups also plays a role in the biological activity of these hydrolyzable tannins.

In comparing this compound to its analogs, subtle structural differences can lead to significant variations in biological activity. For instance, while this compound inhibits 5α-reductase, the structurally similar flavogallonic acid dilactone has been observed to stimulate the activity of this enzyme.[1] This highlights the nuanced nature of SAR in this class of compounds. Ellagic acid, another related dilactone, also demonstrates a range of inhibitory activities, though its potency can differ from that of this compound against various enzymes.

Comparative Inhibitory Activities: A Quantitative Overview

To provide a clear comparison of the biological activities of this compound and its analogs, the following table summarizes their half-maximal inhibitory concentrations (IC50) against several key enzymes. Lower IC50 values indicate greater potency.

Compound5α-Reductaseα-AmylaseAldose ReductaseProtein Tyrosine Phosphatase 1B (PTP1B)
This compound Inhibitory0.284 µg/mL0.788 µg/mL12.41 µg/mL
Flavogallonic acid dilactone Stimulatory[1]Data not availableData not availableData not available
Ellagic acid No Inhibition[1]0.19 mg/mL16 µM (rat lens), 9 µM (human recombinant)Data not available

Note: The IC50 values are sourced from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols: Methodologies for Key Assays

The following are detailed protocols for the key enzymatic assays discussed in this guide.

5α-Reductase Inhibition Assay

This assay determines the ability of a compound to inhibit the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT) by 5α-reductase.

Materials:

  • Rat liver microsomes (as a source of 5α-reductase)

  • Testosterone

  • NADPH (cofactor)

  • Phosphate (B84403) buffer (pH 6.5)

  • Test compounds (this compound and analogs)

  • Finasteride (positive control)

  • Methanol

  • High-Pressure Liquid Chromatography (HPLC) system

Procedure:

  • Prepare reaction solutions containing phosphate buffer, testosterone solution, and the microsomal suspension.

  • Add the test compound or vehicle control to the reaction mixture.

  • Initiate the reaction by adding NADPH.

  • Incubate the mixture at 37°C for 30 minutes.

  • Stop the reaction and extract the remaining testosterone using an organic solvent.

  • Analyze the amount of remaining testosterone using HPLC with UV detection at 242 nm.

  • The percentage of inhibition is calculated by comparing the amount of testosterone in the sample tubes to the control tubes. The IC50 value is then determined from a dose-response curve.[2]

α-Amylase Inhibition Assay

This colorimetric assay measures the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.

Materials:

  • Porcine pancreatic α-amylase solution

  • Starch solution (1% w/v)

  • Sodium phosphate buffer (pH 6.9 with 6 mM NaCl)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compounds

  • Acarbose (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Add the test compound solution at various concentrations, a positive control (acarbose), or buffer (for the blank) to the wells of a 96-well plate.

  • Add the α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the starch solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding the DNSA reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes to allow for color development.

  • Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

  • The percentage of α-amylase inhibition is calculated, and the IC50 value is determined.[3]

Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of aldose reductase, an enzyme implicated in diabetic complications.

Materials:

  • Aldose reductase enzyme (e.g., from rat lens)

  • Potassium phosphate buffer (0.1 M, pH 6.2)

  • NADPH solution

  • DL-Glyceraldehyde solution (substrate)

  • Test compounds

  • Quercetin or Epalrestat (positive control)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH solution, and the aldose reductase enzyme solution.

  • Add the test compound or vehicle control to the mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the DL-glyceraldehyde solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.

  • The rate of reaction is determined, and the percentage of inhibition is calculated to determine the IC50 value.[1][4]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on PTP1B, a negative regulator of insulin (B600854) signaling.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., Tris-HCl with DTT and EDTA)

  • Test compounds

  • Suramin (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Add the test compound solution at various concentrations to the wells of a 96-well plate.

  • Add the PTP1B enzyme solution to each well.

  • Initiate the reaction by adding the pNPP substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (if necessary, depending on the kit) and measure the absorbance at a specific wavelength to quantify the amount of p-nitrophenol produced.

  • Calculate the percentage of PTP1B inhibition and determine the IC50 value.[5][6]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the context of this compound's activity, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_pathways Biological Targets of this compound cluster_steroid Steroid Metabolism cluster_diabetes Diabetes Pathophysiology VAD This compound Testosterone Testosterone VAD->Testosterone Inhibits Carbohydrates Carbohydrates VAD->Carbohydrates Inhibits Glucose Glucose VAD->Glucose Inhibits PTP1B PTP1B VAD->PTP1B Inhibits DHT DHT Testosterone->DHT 5α-Reductase Carbohydrates->Glucose α-Amylase Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Insulin_Signal Insulin Signaling Insulin_Signal->PTP1B Negative Regulation

Caption: Multi-target inhibitory mechanism of this compound.

G cluster_workflow General Enzyme Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Buffer) B Dispense Test Compound & Positive Control A->B C Add Enzyme Solution & Pre-incubate B->C D Initiate Reaction with Substrate C->D E Incubate D->E F Stop Reaction & Measure Signal E->F G Data Analysis (% Inhibition, IC50) F->G

Caption: A generalized workflow for in vitro enzyme inhibition assays.

References

A Head-to-Head Comparison of Valoneic Acid Dilactone and Other 5α-Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Valoneic acid dilactone with other prominent 5α-reductase inhibitors. The information presented herein is intended for an audience with a professional background in scientific research and drug development. We will delve into the available experimental data, detail the methodologies for key experiments, and visualize the pertinent biological pathways to offer a comprehensive overview of these compounds.

Introduction to 5α-Reductase and its Inhibitors

5α-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated levels of DHT are implicated in the pathophysiology of several conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer. Consequently, inhibitors of 5α-reductase are a key therapeutic strategy. These inhibitors can be broadly categorized into synthetic and natural compounds, each with distinct mechanisms of action and efficacy profiles.

This guide will focus on a head-to-head comparison of this compound, a naturally occurring polyphenol, with the well-established synthetic inhibitors, Finasteride and Dutasteride, as well as other notable natural inhibitors.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The table below summarizes the available IC50 values for this compound and other selected 5α-reductase inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.

InhibitorTypeTarget Isoform(s)IC50 ValueSource
This compound Natural (Polyphenol)Rat Liver 5α-reductaseInhibitory activity confirmed, but specific IC50 not reported[1]
Finasteride SyntheticType II & III13.6 - 36 nM
Dutasteride SyntheticType I, II & III4.8 nM
12-Methoxycarnosic Acid Natural (Diterpene)5α-reductase61.7 µM
(+)-Eperua-8,13-dien-15-oic acid Natural (Diterpene)5α-reductase14.19 ± 2.87 µM[2]
(+)-Eperua-7,13-dien-15-oic acid Natural (Diterpene)5α-reductase14.65 ± 0.31 µM[2]

Note: While a specific IC50 value for this compound is not available in the cited literature, its positive inhibitory activity against 5α-reductase has been established.[1]

Mechanism of Action: A Tale of Different Inhibition Kinetics

A key differentiator between these inhibitors lies in their mechanism of action at the enzymatic level.

This compound: Kinetic studies have revealed a unique inhibitory profile for this compound. It acts as a non-competitive inhibitor with respect to the substrate, testosterone.[1] This implies that it does not bind to the same active site as testosterone. Furthermore, it exhibits partially competitive inhibition with respect to the cofactor, NADPH, suggesting it may interact with the enzyme-NADPH complex.[1] This dual mechanism distinguishes it from many other 5α-reductase inhibitors.

Finasteride and Dutasteride: In contrast, Finasteride and Dutasteride are both classified as competitive inhibitors . They function by binding to the active site of the 5α-reductase enzyme, directly competing with the natural substrate, testosterone. Dutasteride is a dual inhibitor, targeting both type I and type II isoenzymes of 5α-reductase, whereas Finasteride is more selective for the type II isoenzyme.[3]

The differing mechanisms of inhibition are a critical consideration for drug development, as they can influence efficacy, potential for resistance, and side effect profiles.

Signaling Pathway of 5α-Reductase and Points of Inhibition

The following diagram illustrates the enzymatic conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase and the points at which different inhibitors exert their effects.

G Signaling Pathway of 5α-Reductase Inhibition cluster_inhibitors Inhibitors Testosterone Testosterone Five_alpha_Reductase 5α-Reductase Testosterone->Five_alpha_Reductase DHT DHT Five_alpha_Reductase->DHT NADP NADP Five_alpha_Reductase->NADP NADPH NADPH NADPH->Five_alpha_Reductase Inhibitors Inhibitors Valoneic_acid_dilactone This compound Valoneic_acid_dilactone->Five_alpha_Reductase Finasteride_Dutasteride Finasteride / Dutasteride Finasteride_Dutasteride->Five_alpha_Reductase

Caption: Inhibition of Testosterone to DHT Conversion.

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate assessment of 5α-reductase inhibition. The following is a generalized in vitro protocol based on commonly cited methodologies.

Objective: To determine the in vitro inhibitory activity of a test compound on 5α-reductase.

Materials:

  • Enzyme Source: Microsomal fractions from rat liver or prostate tissue, or recombinant human 5α-reductase expressed in a suitable cell line.

  • Substrate: Testosterone.

  • Cofactor: NADPH.

  • Test Compounds: this compound, Finasteride, Dutasteride, and other compounds of interest.

  • Buffer: Phosphate (B84403) buffer (pH 6.5).

  • Reaction Termination Solution: Ethyl acetate (B1210297) or other suitable organic solvent.

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Enzyme Preparation: Prepare a microsomal suspension from the chosen enzyme source. The protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, the test compound at various concentrations, and the enzyme suspension.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add testosterone and NADPH to the reaction mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a suitable organic solvent (e.g., ethyl acetate) to extract the steroids.

  • Sample Preparation for Analysis: Vortex the mixture and centrifuge to separate the organic and aqueous layers. Evaporate the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC or LC-MS analysis.

  • Quantification: Analyze the samples using HPLC or LC-MS to quantify the amount of testosterone remaining and the amount of DHT formed.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of DHT formation with inhibitor / Rate of DHT formation without inhibitor)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G Experimental Workflow for 5α-Reductase Inhibition Assay A Prepare Enzyme (Microsomes) B Prepare Reaction Mixture (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate (37°C) B->C D Initiate Reaction (Add Testosterone & NADPH) C->D E Incubate (37°C) D->E F Terminate Reaction (Add Ethyl Acetate) E->F G Extract & Evaporate F->G H Reconstitute in Mobile Phase G->H I Analyze via HPLC/LC-MS H->I J Calculate % Inhibition & IC50 Value I->J

Caption: In Vitro 5α-Reductase Inhibition Assay Workflow.

Conclusion

This comparative guide highlights the key differences and similarities between this compound and other 5α-reductase inhibitors. While the synthetic inhibitors Finasteride and Dutasteride demonstrate high potency as competitive inhibitors, the natural compound this compound presents a distinct, non-competitive mechanism of action. This difference in inhibitory kinetics is a significant finding and warrants further investigation into the therapeutic potential of this compound.

The lack of a reported IC50 value for this compound is a current limitation in providing a complete quantitative comparison. Future studies focusing on determining this value are essential for a more comprehensive understanding of its potency relative to existing drugs. The detailed experimental protocol provided in this guide offers a framework for such future investigations. The continued exploration of natural compounds like this compound may lead to the development of novel 5α-reductase inhibitors with improved efficacy and safety profiles.

References

Valoneic Acid Dilactone: A Comparative Analysis of its Antibacterial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Valoneic acid dilactone (VAD), a polyphenolic compound and hydrolysable tannin, has emerged as a substance of interest in the ongoing search for novel antimicrobial agents. This guide provides a comparative overview of the antibacterial properties of VAD, contextualizing its potential against established alternatives and detailing the experimental frameworks necessary for its validation.

Comparative Antibacterial Activity

While specific quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is not widely available in the current body of published research, its in vitro efficacy against several Gram-negative pathogens has been noted.[] To provide a benchmark for its potential performance, the following table summarizes the known MIC ranges for Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, against the same bacteria VAD is reported to be effective against.

Bacterial StrainThis compound (VAD)Ciprofloxacin
Escherichia coliData not available0.008 - >256 µg/mL
Acinetobacter baumanniiData not available4 - >256 µg/mL
Pseudomonas aeruginosaData not available0.1 - >256 µg/mL

Note: The wide range of MIC values for Ciprofloxacin reflects the significant variation in antibiotic resistance among different clinical isolates.

Unraveling the Mechanism of Action

The precise antibacterial mechanism of this compound is not yet fully elucidated. However, as a polyphenol and tannin, its mode of action is likely multifaceted. Potential mechanisms include the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[] Furthermore, polyphenolic compounds are known to inhibit crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[]

The potential inhibitory action of VAD on bacterial DNA gyrase is a key area for further investigation. This enzyme is a validated target for the fluoroquinolone class of antibiotics, including Ciprofloxacin. By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, a critical step for DNA replication and transcription, ultimately leading to bacterial cell death.

Experimental Protocols for Validation

To rigorously validate the antibacterial properties of this compound and establish its MIC values, the following detailed experimental protocol for a broth microdilution assay is recommended.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

1. Materials:

  • This compound (VAD) of high purity
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Acinetobacter baumannii ATCC 19606)
  • Sterile saline solution (0.85% NaCl)
  • McFarland turbidity standards (0.5)
  • Spectrophotometer
  • Incubator (35°C ± 2°C)

2. Preparation of VAD Stock Solution:

  • Dissolve a known weight of VAD in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
  • Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Assay Procedure:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
  • Add 100 µL of the VAD working solution to the first well of each row to be tested, creating a 1:2 dilution.
  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
  • The final volume in each well should be 100 µL.
  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
  • Include a positive control (broth with inoculum, no VAD) and a negative control (broth only) on each plate.
  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for turbidity.
  • The MIC is the lowest concentration of VAD at which there is no visible growth of the bacteria.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in validating the antibacterial properties of VAD, the following diagrams illustrate the experimental workflow and a plausible mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis VAD_prep Prepare VAD Stock & Serial Dilutions Plate_setup Dispense VAD Dilutions & Inoculum into 96-well Plate VAD_prep->Plate_setup Inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_prep->Plate_setup Incubation Incubate at 35°C for 16-20 hours Plate_setup->Incubation Read_results Visually Inspect for Turbidity Incubation->Read_results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_results->Determine_MIC

Caption: Workflow for MIC determination of VAD.

signaling_pathway VAD This compound (VAD) Cell_Membrane Bacterial Cell Membrane VAD->Cell_Membrane DNA_Gyrase DNA Gyrase VAD->DNA_Gyrase Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Gyrase_Inhibition Inhibition of DNA Gyrase DNA_Gyrase->Gyrase_Inhibition Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death DNA_Replication_Block Blocked DNA Replication & Transcription Gyrase_Inhibition->DNA_Replication_Block DNA_Replication_Block->Cell_Death

Caption: Plausible antibacterial mechanisms of VAD.

References

Safety Operating Guide

Valoneic Acid Dilactone: Comprehensive Disposal and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper handling and disposal of valoneic acid dilactone. All procedures should be conducted in a designated laboratory environment with appropriate engineering controls and personal protective equipment.

Quantitative Hazard Data Summary

The following table summarizes the known hazard information for compounds structurally related to this compound. This data should be used to inform safety protocols and handling procedures.

Hazard ClassificationGallic AcidEllagic AcidThis compound (Inferred)
Acute Toxicity (Oral) LD50 (Rat): > 2,000 mg/kgLD50 (Rat): > 20,000 mg/kg[3]Data not available; handle with caution as a potentially harmful substance if ingested.
Skin Corrosion/Irritation Causes skin irritation.[1][2]Causes skin irritation.[3][10]Assumed to be a skin irritant.
Serious Eye Damage/Irritation Causes serious eye damage.[1][2]Causes serious eye irritation.[3][5][10]Assumed to be a serious eye irritant.
Respiratory Irritation May cause respiratory irritation.[2][9]May cause respiratory irritation.[3][7][10]Assumed to be a respiratory irritant.
Flammability Not flammable.[1]Not flammable.[3]Assumed to be not flammable under normal laboratory conditions.

Detailed Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory safety and environmental compliance. The following step-by-step protocol is based on best practices for chemical waste management and information derived from related polyphenolic compounds.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[5][8]

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: If handling fine powders or creating dust, use a respirator with a particulate filter.[7]

  • Ventilation: All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][5]

2. Waste Categorization and Collection:

  • Solid Waste:

    • Collect pure this compound and any materials heavily contaminated with it (e.g., weighing papers, filter papers) in a designated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Liquid Waste (Solutions):

    • Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container for aqueous chemical waste.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Labware:

    • Disposable items with trace contamination (e.g., pipette tips, gloves) should be collected in a designated container for solid chemical waste.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as hazardous liquid waste.

3. Pre-Disposal Treatment (Neutralization - for acidic solutions):

  • While this compound itself is weakly acidic, solutions may be prepared in acidic buffers. If the waste is corrosive due to other components, neutralization may be necessary.

  • Caution: Neutralization can generate heat. Perform this procedure slowly and in a fume hood.

  • Slowly add a dilute base (e.g., 1M sodium hydroxide (B78521) or a sodium carbonate solution) while stirring and monitoring the pH.

  • Adjust the pH to a neutral range (typically between 6.0 and 8.0) before final collection for disposal.

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed environmental waste management company.

  • Do not dispose of this chemical down the drain or in regular trash.[8]

  • Ensure all waste containers are properly labeled with the chemical name ("this compound Waste") and any other components of the waste stream.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: this compound Waste Generation cluster_categorize Step 1: Waste Categorization cluster_collection Step 2: Segregated Collection cluster_treatment Step 3: Pre-Disposal Evaluation cluster_neutralize Step 4: Neutralization (if required) cluster_disposal Step 5: Final Disposal start Identify Waste Type solid Solid Waste (Pure compound, contaminated solids) start->solid liquid Liquid Waste (Aqueous solutions) start->liquid labware Contaminated Labware (Gloves, pipette tips, glassware) start->labware collect_solid Collect in Labeled Solid Waste Container solid->collect_solid check_neutral Is solution corrosive (e.g., acidic buffer)? liquid->check_neutral collect_labware Collect in Designated Chemical Waste Bin labware->collect_labware disposal Arrange for pickup by a licensed environmental waste management company collect_solid->disposal collect_liquid Collect in Labeled Liquid Waste Container collect_liquid->disposal collect_labware->disposal check_neutral->collect_liquid No neutralize Slowly neutralize to pH 6-8 in a fume hood check_neutral->neutralize Yes neutralize->collect_liquid

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Valoneic Acid Dilactone

Author: BenchChem Technical Support Team. Date: December 2025

Valoneic acid dilactone is a polyphenolic natural product. While specific toxicity data is limited, it is prudent to handle it with care to minimize exposure. The following information provides essential safety and logistical plans for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended equipment for various types of protection.

Protection TypeRecommended EquipmentSpecifications and Use
Eye and Face Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles. A face shield may be required for procedures with a high risk of splashing.[1][2]
Hand Protection Nitrile or Neoprene glovesDisposable gloves should be worn to prevent skin contact.[2] Check for any signs of degradation and change gloves frequently, especially if contamination is suspected. For prolonged contact, consider double-gloving.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination. Ensure the coat is fully buttoned.
Respiratory Protection Use in a well-ventilated area or fume hoodHandling of the solid compound should be done in a chemical fume hood to avoid inhalation of any dust particles. If a fume hood is not available, a fit-tested N95 or higher-rated respirator may be necessary based on a risk assessment.[3]

Handling and Disposal Workflow

Proper operational procedures are essential for safely managing this compound from receipt to disposal. The following diagram outlines the recommended workflow.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep Don Appropriate PPE weigh Weigh Solid in Fume Hood prep->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment Proceed to Experiment waste_collect Collect Waste in Labeled Container experiment->waste_collect After Experiment decontaminate Decontaminate Glassware and Surfaces waste_collect->decontaminate dispose Dispose of Waste via Institutional Protocol decontaminate->dispose

Caption: Workflow for handling this compound.

Experimental Protocols

General Handling Procedure:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required PPE, including a lab coat, safety glasses, and gloves.

  • Weighing: Carefully weigh the required amount of solid this compound in the fume hood. Avoid creating dust.

  • Dissolving: If the protocol requires a solution, add the solid to the appropriate solvent in a suitable container within the fume hood.

  • Experimentation: Conduct the experiment, maintaining awareness of potential hazards and adhering to all laboratory safety protocols.

  • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the compound.

Disposal Plan:

  • Waste Collection: All waste materials, including unused compounds, contaminated solutions, and disposable PPE, should be collected in a clearly labeled, sealed waste container.

  • Waste Segregation: Do not mix waste with incompatible materials.[4] Since Valoneic acid is an acidic compound, it should not be mixed with bases or strong oxidizing agents in the same waste container.

  • Institutional Protocols: Dispose of the chemical waste according to your institution's hazardous waste management guidelines.[5][6] This may involve neutralization or incineration by a specialized waste disposal service. Never dispose of chemical waste down the drain unless explicitly permitted by your institution's safety office for neutralized, non-hazardous materials.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valoneic acid dilactone
Reactant of Route 2
Valoneic acid dilactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.